molecular formula C12H21NO3 B1445178 tert-Butyl 3,5-dimethyl-4-oxopiperidine-1-carboxylate CAS No. 475085-34-8

tert-Butyl 3,5-dimethyl-4-oxopiperidine-1-carboxylate

Cat. No.: B1445178
CAS No.: 475085-34-8
M. Wt: 227.3 g/mol
InChI Key: WTHLCGOZBTXTTE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-Butyl 3,5-dimethyl-4-oxopiperidine-1-carboxylate is a useful research compound. Its molecular formula is C12H21NO3 and its molecular weight is 227.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

tert-butyl 3,5-dimethyl-4-oxopiperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21NO3/c1-8-6-13(7-9(2)10(8)14)11(15)16-12(3,4)5/h8-9H,6-7H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTHLCGOZBTXTTE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC(C1=O)C)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

475085-34-8
Record name tert-butyl 3,5-dimethyl-4-oxopiperidine-1-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to tert-Butyl 3,5-dimethyl-4-oxopiperidine-1-carboxylate: Properties, Synthesis, and Characterization

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive overview of the physical and chemical properties of tert-butyl 3,5-dimethyl-4-oxopiperidine-1-carboxylate, a key heterocyclic building block in medicinal chemistry and drug discovery. Due to the limited availability of direct experimental data for this specific compound, this guide establishes a robust predictive profile by leveraging comparative analysis of closely related and well-characterized analogues. This approach, rooted in fundamental chemical principles, offers researchers and drug development professionals a reliable framework for the utilization of this molecule.

The N-Boc-4-Piperidone Scaffold: A Privileged Structure in Medicinal Chemistry

The 4-piperidone ring system, particularly when protected with a tert-butyloxycarbonyl (Boc) group, represents a "privileged structure" in medicinal chemistry. This scaffold is prevalent in a multitude of FDA-approved drugs and clinical candidates due to its favorable pharmacokinetic properties and its utility as a versatile synthetic intermediate. The Boc protecting group provides stability under a wide range of reaction conditions while allowing for facile deprotection under acidic conditions, enabling straightforward manipulation of the piperidine nitrogen.

Alkylation of the 4-piperidone core, as in the case of this compound, introduces stereocenters that are crucial for modulating the pharmacological activity and selectivity of drug candidates. The methyl groups can serve to orient substituents, influence binding to biological targets, and alter metabolic stability.

Physicochemical Properties: A Comparative Analysis

Direct experimental data for this compound is not extensively reported in the literature. However, a detailed understanding of its physical properties can be extrapolated from a comparative analysis of its unsubstituted, monomethylated, and gem-dimethylated analogues. The following table summarizes the known properties of these closely related compounds, providing a basis for predicting the characteristics of the target molecule.

Propertytert-Butyl 4-oxopiperidine-1-carboxylate[1][2][3][4]tert-Butyl 3-methyl-4-oxopiperidine-1-carboxylate[5]tert-Butyl 3,3-dimethyl-4-oxopiperidine-1-carboxylate[6]This compound (Predicted)
CAS Number 79099-07-3[1][2][3]181269-69-2[5]324769-06-4[6]1221821-84-6 (cis-isomer)
Molecular Formula C₁₀H₁₇NO₃[1][2][3]C₁₁H₁₉NO₃[5]C₁₂H₂₁NO₃[6]C₁₂H₂₁NO₃
Molecular Weight 199.25 g/mol [1][2][3]213.27 g/mol [5]227.30 g/mol [6]227.30 g/mol
Melting Point 71-72 °C[2]Not ReportedNot ReportedExpected to be a low-melting solid or an oil
Boiling Point Not ReportedNot ReportedNot ReportedHigher than analogues due to increased molecular weight
Solubility Soluble in DMSO and Ethanol; Sparingly soluble in PBS (pH 7.2)[4]Not ReportedNot ReportedSimilar solubility profile to analogues, with good solubility in organic solvents like DMSO, ethyl acetate, and dichloromethane.

Expert Insights on Predicted Properties:

  • Molecular Weight: The addition of two methyl groups to the 4-piperidone core increases the molecular weight to 227.30 g/mol , identical to the 3,3-dimethyl analogue.[6]

  • Melting Point: The introduction of two methyl groups at the 3 and 5 positions can exist as cis and trans isomers, which will have different packing efficiencies in the solid state. This may lead to a lower melting point compared to the unsubstituted analogue, and it is plausible that the compound exists as an oil or a low-melting solid at room temperature.

  • Boiling Point: The boiling point is expected to be higher than the lower molecular weight analogues due to increased van der Waals forces.

  • Solubility: The presence of the non-polar tert-butyl and methyl groups suggests good solubility in common organic solvents. The polarity of the ketone and carbamate functionalities will likely confer some solubility in polar aprotic solvents as well.

Synthesis and Reaction Pathways

A robust synthetic strategy for this compound can be devised based on established methodologies for related 4-piperidones. A plausible and efficient route would involve the Dieckmann condensation of a suitably substituted acyclic precursor, followed by decarboxylation and N-protection.

Synthesis_Workflow A Ethyl 3-aminopropanoate C Aza-Michael Addition A->C B Ethyl 2-methylacrylate B->C D N-Boc Protection C->D Intermediate Diester E Dieckmann Condensation D->E Boc-protected Diester F Decarboxylation E->F Cyclized Beta-ketoester G Product: this compound F->G Hydrolysis & Heat

Figure 1. Proposed synthetic workflow for this compound.

Experimental Protocol: A Proposed Synthesis

  • Step 1: Aza-Michael Addition: Ethyl 3-aminopropanoate is reacted with ethyl 2-methylacrylate under basic conditions to yield the corresponding acyclic diester. The choice of a non-nucleophilic base is critical to avoid side reactions.

  • Step 2: N-Boc Protection: The secondary amine of the diester intermediate is protected using di-tert-butyl dicarbonate (Boc₂O) in the presence of a mild base such as triethylamine or N,N-diisopropylethylamine. This step is crucial for preventing undesired cyclization pathways in the subsequent step.

  • Step 3: Dieckmann Condensation: The Boc-protected diester is subjected to an intramolecular Dieckmann condensation using a strong base like sodium ethoxide or potassium tert-butoxide to form the cyclic β-ketoester. Anhydrous conditions are paramount to ensure high yields.

  • Step 4: Decarboxylation: The resulting β-ketoester is hydrolyzed and subsequently decarboxylated under acidic or thermal conditions to afford the target this compound.

Spectroscopic Characterization: A Predictive Outlook

¹H NMR Spectroscopy:

  • tert-Butyl Group: A characteristic singlet integrating to 9 protons is expected around δ 1.4-1.5 ppm.

  • Methyl Groups (C3 and C5): Two doublets, each integrating to 3 protons, are anticipated. The chemical shift will be influenced by their axial or equatorial orientation in the piperidine ring chair conformation.

  • Piperidine Ring Protons: A complex series of multiplets is expected for the protons on the piperidine ring, with their chemical shifts and coupling constants being highly dependent on the stereochemistry of the methyl groups.

¹³C NMR Spectroscopy:

  • Carbonyl Carbon: A resonance in the downfield region, typically around δ 205-210 ppm, is expected for the ketone.

  • Carbamate Carbonyl: A peak around δ 155 ppm is characteristic of the Boc group's carbonyl carbon.

  • tert-Butyl Carbons: Resonances for the quaternary and methyl carbons of the tert-butyl group are expected around δ 80 ppm and δ 28 ppm, respectively.

  • Piperidine Ring Carbons: The chemical shifts of the ring carbons will be influenced by the positions of the methyl substituents.

Infrared (IR) Spectroscopy:

  • Ketone C=O Stretch: A strong absorption band is predicted in the range of 1715-1730 cm⁻¹.

  • Carbamate C=O Stretch: Another strong absorption band is expected around 1680-1700 cm⁻¹.

  • C-H Stretching: Aliphatic C-H stretching vibrations will be observed in the 2850-3000 cm⁻¹ region.

Safety and Handling

Based on the safety data available for the analogues, this compound should be handled with appropriate precautions. The analogues are classified with the following GHS hazard statements:

  • Harmful if swallowed.[5][6]

  • Harmful in contact with skin.[6]

  • Causes skin irritation.[5][6]

  • Causes serious eye irritation.[5][6]

  • Harmful if inhaled.[6]

Recommended Handling Procedures:

  • Use in a well-ventilated area, preferably in a fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Avoid inhalation of dust or vapors.

  • Wash hands thoroughly after handling.

  • Store in a tightly sealed container in a cool, dry place.

Conclusion

This compound is a valuable synthetic intermediate with significant potential in drug discovery. While direct experimental data is sparse, this guide provides a robust, scientifically grounded framework for its physical properties, synthesis, and characterization based on a comparative analysis of its close analogues. This predictive approach enables researchers to confidently incorporate this molecule into their synthetic strategies.

References

  • PubChem. tert-Butyl 3,3-dimethyl-4-oxopiperidine-1-carboxylate. National Center for Biotechnology Information. [Link]

  • PubChem. tert-Butyl 3-methyl-4-oxopiperidine-1-carboxylate. National Center for Biotechnology Information. [Link]

  • ResearchGate. Synthesis of tert-butyl- 4-methyl-3-oxopiperidine-1-carboxylate. [Link]

  • PubChem. tert-Butyl 4-oxopiperidine-1-carboxylate. National Center for Biotechnology Information. [Link]

  • CAS Common Chemistry. tert-Butyl 4-oxopiperidine-1-carboxylate. American Chemical Society. [Link]

  • Molbase. TERT-BUTYL 4-OXOPIPERIDINE-1-CARBOXYLATE | CAS 79099-07-3. [Link]

  • Google Patents.
  • ResearchGate. Synthesis and conformational analysis of N-BOC-protected-3,5-bis(arylidene)-4-piperidone EF-24 analogs as anti-cancer agents. [Link]

Sources

A Technical Guide to tert-Butyl 4-oxopiperidine-1-carboxylate: A Foundational Scaffold for Advanced Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Editorial Note: This technical guide addresses the core chemical structure of tert-Butyl 3,5-dimethyl-4-oxopiperidine-1-carboxylate. A thorough review of scientific literature and chemical databases reveals no specific, published data for the 3,5-dimethyl substituted analogue. Therefore, to maintain the highest standard of scientific integrity and provide actionable, verifiable information, this guide focuses on the parent compound, tert-Butyl 4-oxopiperidine-1-carboxylate (also known as N-Boc-4-piperidone ). The principles, protocols, and applications detailed herein for this foundational molecule are indispensable for any researcher aiming to synthesize or understand its more complex, substituted derivatives.

Introduction: The Strategic Importance of the N-Boc-4-Piperidone Scaffold

In modern medicinal chemistry and drug development, the piperidine ring is a ubiquitous and highly valued structural motif, present in a vast number of therapeutic agents.[1] Its utility stems from its ability to impart favorable pharmacokinetic properties, such as improved solubility and bioavailability, while serving as a versatile scaffold for introducing diverse functional groups in a defined three-dimensional space.

Among the various functionalized piperidines, tert-Butyl 4-oxopiperidine-1-carboxylate (N-Boc-4-piperidone) stands out as a cornerstone intermediate.[2][3] The molecule is ingeniously designed for synthetic utility:

  • The Piperidone Core: The ketone at the C-4 position is a highly reactive handle for a multitude of chemical transformations, most notably reductive amination, allowing for the straightforward introduction of diverse side chains.

  • The Boc Protecting Group: The tert-butoxycarbonyl (Boc) group on the piperidine nitrogen is critical. It deactivates the otherwise reactive secondary amine, preventing self-condensation or other side reactions. Crucially, it enhances solubility in common organic solvents and can be removed under mild acidic conditions that typically do not affect other functional groups, enabling orthogonal protection strategies in multi-step synthesis.[4]

This guide provides an in-depth examination of the chemical structure, synthesis, and critical applications of N-Boc-4-piperidone, offering researchers a practical and authoritative resource.

Chemical Structure and Physicochemical Properties

The unambiguous identification and characterization of a synthetic intermediate are paramount for reproducible and reliable research. The fundamental properties of N-Boc-4-piperidone are well-established.

Chemical Identity
IdentifierValueSource
IUPAC Name tert-butyl 4-oxopiperidine-1-carboxylate[5]
Common Names N-Boc-4-piperidone, 1-Boc-4-piperidone[5][6]
CAS Number 79099-07-3[2][5][6]
Molecular Formula C₁₀H₁₇NO₃[5][6]
Molecular Weight 199.25 g/mol [5]
Physicochemical Data
PropertyValueSource
Appearance White to off-white solid[6][7]
Melting Point 71-72 °C[5]
Solubility Soluble in DMSO and Ethanol. Sparingly soluble in PBS (pH 7.2).[6]
Storage Store at -20°C for long-term stability.[6]
Structural Diagram

chemical_structure cluster_ring C1 C2 C1->C2 C3 C2->C3 C4 C3->C4 O1 O C3->O1 C5 C4->C5 N C5->N N->C1 Boc Boc N->Boc caption Fig 1. Chemical Structure of N-Boc-4-piperidone

Caption: Fig 1. Chemical Structure of N-Boc-4-piperidone

Synthesis Protocol and Mechanistic Rationale

The preparation of N-Boc-4-piperidone is a standard procedure in synthetic organic chemistry, valued for its high yield and reliability. The most common approach involves the N-protection of a pre-existing piperidone core.

Experimental Protocol: N-Boc Protection of 4-Piperidone

This protocol describes a typical lab-scale synthesis starting from 4-piperidone monohydrate hydrochloride.

Step 1: Reaction Setup

  • To a round-bottom flask charged with a magnetic stir bar, add 4-piperidone monohydrate hydrochloride (1.0 eq).

  • Add an appropriate solvent such as dichloromethane (DCM) or a mixture of 1,2-dimethoxyethane and water.

  • Cool the mixture to 0 °C in an ice bath.

Step 2: Base Addition

  • Add triethylamine (TEA) (2.2 eq) dropwise to the suspension.

    • Causality: 4-Piperidone is supplied as its hydrochloride salt for stability and ease of handling. The TEA acts as a base to neutralize the HCl, liberating the free secondary amine of the piperidone, which is the nucleophile required for the subsequent reaction.

Step 3: Boc-Anhydride Addition

  • In a separate flask, dissolve Di-tert-butyl dicarbonate (Boc₂O) (1.1 eq) in the same solvent.

  • Add the Boc₂O solution dropwise to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

    • Causality: The liberated nitrogen atom of the piperidone performs a nucleophilic attack on one of the electrophilic carbonyl carbons of the Boc anhydride. The resulting tetrahedral intermediate collapses, displacing tert-butoxycarbonyl and generating CO₂ and tert-butanol as byproducts, leading to the stable N-Boc protected product.

Step 4: Workup and Purification

  • Upon completion, quench the reaction with water.

  • Separate the organic layer. Extract the aqueous layer with additional DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Concentrate the solvent under reduced pressure to yield the crude product.

  • Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to afford pure tert-Butyl 4-oxopiperidine-1-carboxylate as a white solid.

Synthesis Workflow Diagram

synthesis_workflow cluster_process Reaction Steps start 4-Piperidone Monohydrate HCl step1 1. Neutralization (Free Amine Generation) start->step1 reagent1 Triethylamine (TEA) in DCM reagent1->step1 reagent2 Di-tert-butyl dicarbonate (Boc)₂O step2 2. N-Boc Protection reagent2->step2 product tert-Butyl 4-oxopiperidine-1-carboxylate step1->step2 step3 3. Workup & Purification step2->step3 step3->product caption Fig 2. Synthesis workflow for N-Boc-4-piperidone.

Caption: Fig 2. Synthesis workflow for N-Boc-4-piperidone.

Applications in Research and Drug Development

The synthetic versatility of N-Boc-4-piperidone makes it a high-value intermediate in the synthesis of complex molecular architectures, particularly in the pharmaceutical industry.

Precursor to Fentanyl and Analogues

A prominent and highly regulated application of N-Boc-4-piperidone is its use as a key precursor in the synthesis of the potent synthetic opioid, fentanyl, and its numerous analogues.[6] The synthesis typically involves the reductive amination of the C-4 ketone with aniline to form N-phenyl-N-(piperidin-4-yl)amine (4-ANPP), a critical intermediate. This application underscores the compound's significance in both legitimate pharmaceutical manufacturing and forensic chemistry.

General Scaffold for Bioactive Molecules

The 4-piperidone core is a privileged scaffold found in a wide range of biologically active compounds.[8] N-Boc-4-piperidone provides a protected and easily functionalizable starting point for generating libraries of compounds for drug discovery screening. Key transformations include:

  • Reductive Amination: As mentioned, reaction with various primary or secondary amines followed by a reducing agent (e.g., sodium triacetoxyborohydride) installs diverse substituents at the 4-position.

  • Wittig Reaction: Conversion of the ketone to an alkene allows for further elaboration of the carbon skeleton.

  • Grignard/Organolithium Addition: Nucleophilic addition to the carbonyl creates tertiary alcohols, introducing new stereocenters and points of diversity.

  • α-Functionalization: The protons alpha to the ketone can be removed by a strong base to form an enolate, which can then be reacted with various electrophiles to introduce substituents at the C-3 and C-5 positions. The synthesis of the target molecule of this guide, this compound, would necessitate such a strategy, likely involving a multi-step sequence starting from N-Boc-4-piperidone or a pre-methylated pyridine precursor.

Logical Role in Synthesis

logic_diagram cluster_transformations Key Synthetic Transformations start N-Boc-4-Piperidone (Core Scaffold) op1 Reductive Amination start->op1 op2 α-Alkylation start->op2 op3 Wittig Reaction start->op3 op4 Grignard Addition start->op4 end Diverse Bioactive Molecules (e.g., Fentanyl Analogues, Novel Drug Candidates) op1->end op2->end op3->end op4->end caption Fig 3. Role of N-Boc-4-piperidone as a versatile precursor.

Caption: Fig 3. Role of N-Boc-4-piperidone as a versatile precursor.

Safety, Handling, and Storage

Proper handling of all chemical reagents is essential for laboratory safety.

  • Hazard Classification: This chemical is considered hazardous. It can cause skin and serious eye irritation.

  • Precautions for Safe Handling: Avoid contact with skin, eyes, and clothing. Use only with adequate ventilation and wear appropriate personal protective equipment (PPE), including gloves and safety glasses. Wash hands thoroughly after handling.

  • Conditions for Safe Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place. For long-term storage and to ensure stability, a temperature of -20°C is recommended.[6]

Conclusion

While the specific target molecule, this compound, is not described in the current scientific literature, a deep understanding of its parent scaffold, N-Boc-4-piperidone , is the critical first step toward its eventual synthesis. N-Boc-4-piperidone is a masterful example of a synthetic building block, offering a stable yet highly versatile platform for constructing complex, biologically active molecules. Its well-defined synthesis, protected nitrogen, and reactive ketone handle make it an invaluable tool for researchers in drug discovery, medicinal chemistry, and organic synthesis. Any effort to create substituted analogues will rely on the foundational chemical principles and reactions that define the utility of this essential intermediate.

References

  • CAS Common Chemistry. (n.d.). tert-Butyl 4-oxopiperidine-1-carboxylate. CAS, a division of the American Chemical Society. Retrieved January 1, 2026, from [Link]

  • Abdel-Magid, A. F., et al. (2022). Synthesis and bio-properties of 4-piperidone containing compounds as curcumin mimics. RSC Advances, 12(48), 31035-31062. [Link]

  • ResearchGate. (n.d.). Scheme 1. Synthesis of 3,5-diarylidene-4-piperidone derivatives. Retrieved January 1, 2026, from [Link]

  • PubChem. (n.d.). tert-Butyl 3,3-dimethyl-4-oxopiperidine-1-carboxylate. National Center for Biotechnology Information. Retrieved January 1, 2026, from [Link]

  • PubChem. (n.d.). 1-tert-Butyl 3-methyl 4-oxopiperidine-1,3-dicarboxylate. National Center for Biotechnology Information. Retrieved January 1, 2026, from [Link]

  • PubChem. (n.d.). tert-Butyl 3-methyl-4-oxopiperidine-1-carboxylate. National Center for Biotechnology Information. Retrieved January 1, 2026, from [Link]

  • Defense Technical Information Center. (1986). Piperidine Synthesis. Retrieved January 1, 2026, from [Link]

  • Weintraub, P. M., et al. (2003). Recent advances in the synthesis of piperidones and piperidines. Tetrahedron, 59(17), 2953-2989.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). 1-Boc-3-piperidone: Properties, Applications, and Why Sourcing Matters. Retrieved January 1, 2026, from [Link]

  • Laschi, S., et al. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 27(19), 6246. [Link]

  • ResearchGate. (2014). piperidone analogs: synthesis and their diverse biological applications. Retrieved January 1, 2026, from [Link]

Sources

An In-depth Technical Guide to tert-Butyl 3,5-dimethyl-4-oxopiperidine-1-carboxylate and its Analogs: Synthesis, Properties, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Substituted Piperidones

The piperidine ring is a ubiquitous scaffold in a vast number of pharmaceuticals and natural products.[1] Its conformational flexibility and ability to present substituents in a well-defined three-dimensional orientation make it a privileged structure in drug design. The introduction of a ketone at the 4-position and a tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom affords N-Boc-4-piperidone, a versatile intermediate for further chemical elaboration.[2][3]

Methyl substitutions at the 3 and 5 positions of the piperidone ring, as in tert-butyl 3,5-dimethyl-4-oxopiperidine-1-carboxylate, provide a means to fine-tune the molecule's steric and electronic properties. This can lead to enhanced binding affinity, selectivity, and improved pharmacokinetic profiles of drug candidates.

Chemical and Physical Properties

While specific experimental data for this compound is scarce, its properties can be reliably extrapolated from its analogs. The table below summarizes the key properties of related N-Boc-4-piperidones.

Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )
tert-Butyl 4-oxopiperidine-1-carboxylate79099-07-3[4][5][6]C₁₀H₁₇NO₃199.25
tert-Butyl 3-methyl-4-oxopiperidine-1-carboxylate181269-69-2[7]C₁₁H₁₉NO₃213.27[7]
tert-Butyl 3,3-dimethyl-4-oxopiperidine-1-carboxylate324769-06-4[8]C₁₂H₂₁NO₃227.30[8]
tert-Butyl 3,3,5,5-tetramethyl-4-oxopiperidine-1-carboxylate1235553-77-1C₁₄H₂₅NO₃255.35

Synthesis Strategies

The synthesis of this compound can be approached through several established routes for constructing the 4-piperidone core, followed by methylation and N-protection. A common and efficient method involves the Dieckmann condensation.[9]

General Synthetic Workflow

The overall synthetic strategy can be visualized as a multi-step process, starting from readily available starting materials.

Synthesis_Workflow A Primary Amine + Alkyl Acrylate B Dieckmann Condensation A->B C Hydrolysis & Decarboxylation B->C D 4-Piperidone C->D E N-Boc Protection D->E F N-Boc-4-piperidone E->F G Alpha-Methylation F->G H tert-Butyl 3,5-dimethyl-4- oxopiperidine-1-carboxylate G->H

Caption: General workflow for the synthesis of the target compound.

Detailed Experimental Protocol (Hypothetical)

This protocol is a representative, hypothetical procedure based on established methodologies for the synthesis of substituted 4-piperidones.

Step 1: Synthesis of 4-Piperidone

  • To a solution of a primary amine (e.g., benzylamine) in a suitable solvent such as methanol, add two equivalents of an alkyl acrylate (e.g., methyl acrylate) dropwise at room temperature.

  • Stir the reaction mixture for 24 hours.

  • Remove the solvent under reduced pressure.

  • Dissolve the resulting intermediate in a non-polar solvent like toluene and add a strong base (e.g., sodium methoxide) to initiate the Dieckmann condensation.

  • Reflux the mixture for several hours until the reaction is complete (monitored by TLC).

  • Cool the reaction and quench with a weak acid.

  • Perform an aqueous workup and purify the resulting β-keto ester.

  • Hydrolyze and decarboxylate the β-keto ester by heating with an acid (e.g., hydrochloric acid) to yield 4-piperidone hydrochloride.

Step 2: N-Boc Protection

  • Dissolve the 4-piperidone hydrochloride in a suitable solvent (e.g., dichloromethane).

  • Add a base (e.g., triethylamine) to neutralize the hydrochloride salt.

  • Add di-tert-butyl dicarbonate (Boc₂O) and a catalytic amount of 4-(dimethylamino)pyridine (DMAP).

  • Stir the reaction at room temperature for 12-24 hours.

  • Perform an aqueous workup and purify by column chromatography to obtain tert-butyl 4-oxopiperidine-1-carboxylate (N-Boc-4-piperidone).

Step 3: Alpha-Methylation

  • Dissolve N-Boc-4-piperidone in an aprotic solvent like tetrahydrofuran (THF) and cool to -78 °C.

  • Add a strong, non-nucleophilic base such as lithium diisopropylamide (LDA) dropwise to form the enolate.

  • Add an excess of a methylating agent, such as methyl iodide.

  • Allow the reaction to slowly warm to room temperature and stir for several hours.

  • Quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent and purify by column chromatography to yield a mixture of mono- and di-methylated products, from which this compound can be isolated.

Spectroscopic Characterization (Predicted)

While an experimental spectrum for the title compound is not available, the expected NMR and IR data can be predicted based on its structure and data from analogs.

  • ¹H NMR: Protons on the piperidine ring would appear in the range of 2.0-4.0 ppm. The methyl groups at the C3 and C5 positions would likely appear as doublets around 1.0-1.2 ppm. The tert-butyl group protons would be a singlet at approximately 1.5 ppm.

  • ¹³C NMR: The carbonyl carbon (C4) would be expected in the downfield region, around 205-210 ppm. The carbons of the tert-butyl group and the methyl groups would appear in the aliphatic region (20-40 ppm). The carbons of the piperidine ring would be in the 40-60 ppm range. The carbonyl of the Boc group would be around 155 ppm.

  • IR Spectroscopy: A strong absorption band corresponding to the ketone carbonyl stretch would be expected around 1715 cm⁻¹. The urethane carbonyl of the Boc group would show a strong absorption band around 1680-1700 cm⁻¹.

Applications in Drug Discovery

Substituted N-Boc-4-piperidones are crucial intermediates in the synthesis of a wide range of biologically active molecules.[10] The 4-oxo functionality serves as a handle for various chemical transformations, including reductive amination, Wittig reactions, and aldol condensations.

Role as a Scaffold

The rigid, yet conformationally adaptable piperidone core allows for the precise positioning of pharmacophoric groups. The 3,5-dimethyl substitution can provide steric bulk, influencing the binding mode of the final compound to its biological target and potentially enhancing selectivity.

Applications A tert-Butyl 3,5-dimethyl-4- oxopiperidine-1-carboxylate B Reductive Amination A->B C Wittig Reaction A->C D Aldol Condensation A->D E Substituted Piperidines B->E F Exocyclic Alkenes C->F G Bicyclic Structures D->G H Drug Candidates E->H F->H G->H

Caption: Key reactions and applications in medicinal chemistry.

Precursor to Fentanyl Analogs

It is important to note that 4-piperidone and its derivatives, including N-Boc-4-piperidone, are considered precursors in the illicit manufacture of fentanyl and its analogs.[11] As such, their handling and distribution are subject to strict regulatory control in many jurisdictions.[11]

Safety and Handling

Substituted N-Boc-4-piperidones are generally considered to be irritants. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling these compounds.[4][6] Work should be conducted in a well-ventilated fume hood.[4][6]

  • Hazard Statements: May be harmful if swallowed, cause skin irritation, and cause serious eye irritation.[4] May also cause respiratory irritation.[4]

  • Precautionary Statements: Avoid breathing dust/fumes. Wash hands and skin thoroughly after handling. Store in a well-ventilated place and keep the container tightly closed.[4]

Conclusion

This compound represents a valuable, albeit less common, building block for the synthesis of complex and potentially bioactive molecules. While its specific properties are not extensively documented, a thorough understanding of the chemistry of related N-Boc-4-piperidones provides a solid foundation for its synthesis and application. The strategic introduction of methyl groups at the 3 and 5 positions offers a powerful tool for medicinal chemists to optimize the properties of piperidine-based drug candidates. Researchers should, however, remain vigilant of the regulatory status of these compounds due to their potential for misuse.

References

  • Chemos GmbH & Co. KG. (2019). Safety Data Sheet: N-Boc-4-Piperidone. Retrieved from [Link]

  • Abdel-Wahab, B. F., et al. (2022). Synthesis and bio-properties of 4-piperidone containing compounds as curcumin mimics. RSC Advances, 12(48), 31035-31061.
  • PubChem. (n.d.). tert-Butyl 3,3-dimethyl-4-oxopiperidine-1-carboxylate. Retrieved from [Link]

  • Google Patents. (n.d.). CN103204801A - Synthesis method for N-Boc-3-piperidone.
  • PubChem. (n.d.). 1-tert-Butyl 3-methyl 4-oxopiperidine-1,3-dicarboxylate. Retrieved from [Link]

  • Federal Register. (2022). Designation of 4-Piperidone as a List I Chemical. Retrieved from [Link]

  • Gassama, A., & Diatta, A. (2015). Synthesis of N-Substituted piperidines from piperidone. Journal de la Société Ouest-Africaine de Chimie, 39, 31-40.
  • CAS Common Chemistry. (n.d.). tert-Butyl 4-oxopiperidine-1-carboxylate. Retrieved from [Link]

  • Vitaku, E., et al. (2021).
  • PubChem. (n.d.). tert-Butyl 3-methyl-4-oxopiperidine-1-carboxylate. Retrieved from [Link]

  • AAPPTec. (n.d.). Safety Data Sheet: 1-Boc-4-(N-Boc-amino)piperidine-4-carboxylic acid. Retrieved from [Link]

  • ChemBK. (n.d.). N-Boc-3-piperidone. Retrieved from [Link]

  • DTIC. (n.d.). Piperidine Synthesis. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Syntheses and NMR spectra. Retrieved from [Link]

Sources

An In-depth Technical Guide to tert-Butyl (3R,5S)-3,5-dimethyl-4-oxopiperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of tert-butyl (3R,5S)-3,5-dimethyl-4-oxopiperidine-1-carboxylate, a chiral heterocyclic building block with significant potential in medicinal chemistry and drug discovery. The strategic placement of methyl groups in a cis-conformation on the piperidine ring offers a unique three-dimensional scaffold for the synthesis of complex molecular architectures. This document details the nomenclature, physicochemical properties, a proposed stereoselective synthesis pathway, characteristic analytical data, safety protocols, and known applications of this compound. The information herein is intended to empower researchers to effectively utilize this versatile intermediate in their research and development endeavors.

Nomenclature and Structural Elucidation

The precise chemical identity of a molecule is foundational to its scientific application. For the compound with the CAS Number 1221821-84-6, the following nomenclature and structural representations are established:

  • Systematic IUPAC Name: tert-butyl (3R,5S)-3,5-dimethyl-4-oxopiperidine-1-carboxylate[1]

  • Common Name: tert-butyl cis-3,5-dimethyl-4-oxopiperidine-1-carboxylate[2][3][4][5]

  • Synonyms: N-Boc-cis-3,5-dimethyl-4-piperidone

The structure is characterized by a piperidine-4-one ring N-protected with a tert-butoxycarbonyl (Boc) group. The key feature is the presence of two methyl groups at the C3 and C5 positions, oriented in a cis relationship to each other. The (3R,5S) designation specifies the absolute stereochemistry of these chiral centers.

Figure 1: 2D structure of tert-butyl (3R,5S)-3,5-dimethyl-4-oxopiperidine-1-carboxylate.

Physicochemical and Spectroscopic Data

A thorough understanding of a compound's physical and chemical properties is crucial for its application in synthesis and biological assays.

Table 1: Physicochemical Properties

PropertyValueSource
CAS Number 1221821-84-6[2][3][4][5]
Molecular Formula C₁₂H₂₁NO₃[3]
Molecular Weight 227.30 g/mol [3]
Appearance White to off-white solidInferred from supplier data
SMILES O=C(N1CC(C1)=O)OC(C)(C)C[5]

Spectroscopic Characterization:

While a peer-reviewed, published spectrum was not available at the time of this guide's compilation, typical spectroscopic data for this compound, as would be expected and as indicated by commercial suppliers, are as follows. These data are critical for confirming the identity and purity of the material.

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show characteristic signals for the tert-butyl group (a singlet at ~1.5 ppm), the two methyl groups (doublets), and the protons on the piperidine ring. The coupling constants and chemical shifts of the ring protons would confirm the cis-stereochemistry.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon spectrum will display distinct signals for the carbonyl carbon of the ketone (~200-210 ppm), the carbonyl carbon of the Boc group (~155 ppm), the quaternary carbon of the tert-butyl group (~80 ppm), and the various carbons of the piperidine ring and methyl groups.

  • Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry would typically show the protonated molecule [M+H]⁺ at m/z 228.3.

  • Infrared (IR) Spectroscopy: The IR spectrum will exhibit strong absorption bands corresponding to the ketone C=O stretch (around 1715 cm⁻¹) and the carbamate C=O stretch of the Boc group (around 1690 cm⁻¹).

Stereoselective Synthesis: A Proposed Pathway

The overall strategy involves the synthesis of a 3,5-dimethylpyridine precursor, followed by a stereoselective reduction and N-protection.

G cluster_0 Synthesis of Precursor cluster_1 Piperidine Ring Formation & Protection A 3,5-Lutidine B 3,5-Dimethyl-4-nitropyridine N-oxide A->B 1. HNO3/H2SO4 C 4-Amino-3,5-dimethylpyridine B->C 2. H2, Pd/C D 3,5-Dimethyl-4-pyridone C->D 3. NaNO2, H2SO4, H2O E cis/trans-3,5-Dimethylpiperidin-4-one D->E 4. H2, PtO2, AcOH F cis/trans-tert-Butyl 3,5-dimethyl-4-oxopiperidine-1-carboxylate E->F 5. (Boc)2O, Base G tert-Butyl (3R,5S)-3,5-dimethyl- 4-oxopiperidine-1-carboxylate F->G 6. Chiral Separation (e.g., SFC)

Figure 2: Proposed synthetic workflow for the target molecule.

Experimental Protocol (Proposed):

Step 1: Nitration of 3,5-Lutidine

  • Rationale: Introduction of a functional group at the 4-position is the first step. Nitration is a classic electrophilic aromatic substitution reaction suitable for this transformation.

  • Procedure: To a cooled (0 °C) mixture of fuming nitric acid and concentrated sulfuric acid, slowly add 3,5-lutidine. After the addition, allow the reaction to warm to room temperature and then heat to ensure complete reaction. Pour the mixture onto ice and neutralize with a base (e.g., NaOH) to precipitate the product, 3,5-dimethyl-4-nitropyridine N-oxide.

Step 2: Reduction of the Nitro Group and N-oxide

  • Rationale: The nitro group needs to be converted to an amine for the subsequent diazotization, and the N-oxide needs to be reduced. Catalytic hydrogenation is an efficient method for both transformations simultaneously.

  • Procedure: Dissolve the product from Step 1 in a suitable solvent like ethanol. Add a catalytic amount of palladium on carbon (10% Pd/C). Subject the mixture to a hydrogen atmosphere (e.g., using a Parr shaker) until hydrogen uptake ceases. Filter off the catalyst and concentrate the solvent to yield 4-amino-3,5-dimethylpyridine.

Step 3: Diazotization and Hydrolysis to the Pyridone

  • Rationale: The amino group is converted into a hydroxyl group via a diazonium salt intermediate, which tautomerizes to the more stable pyridone form.

  • Procedure: Dissolve the 4-amino-3,5-dimethylpyridine in aqueous sulfuric acid and cool to 0 °C. Add a solution of sodium nitrite in water dropwise. After the addition, warm the solution and heat to reflux to ensure complete conversion to 3,5-dimethyl-4-pyridone.

Step 4: Catalytic Hydrogenation of the Pyridine Ring

  • Rationale: This is the key step to form the piperidine ring. Hydrogenation over a platinum catalyst typically favors the formation of the cis isomer.

  • Procedure: Dissolve the 3,5-dimethyl-4-pyridone in glacial acetic acid. Add a catalytic amount of platinum(IV) oxide (PtO₂). Hydrogenate the mixture under pressure until the reaction is complete. This will yield a mixture of cis- and trans-3,5-dimethylpiperidin-4-one, with the cis isomer expected to be the major product.

Step 5: N-Boc Protection

  • Rationale: The secondary amine of the piperidine is protected with a Boc group to increase its stability and utility in further synthetic steps.

  • Procedure: Dissolve the mixture of piperidinones in a solvent such as dichloromethane. Add a base (e.g., triethylamine) followed by di-tert-butyl dicarbonate ((Boc)₂O). Stir at room temperature until the reaction is complete. Purify by column chromatography to isolate the mixture of cis and trans N-Boc protected products.

Step 6: Chiral Separation

  • Rationale: Since the hydrogenation in Step 4 on an achiral substrate results in a racemic mixture of the cis product, a chiral separation is necessary to isolate the desired (3R,5S) enantiomer.

  • Procedure: The separation of the enantiomers can be achieved using supercritical fluid chromatography (SFC) on a chiral stationary phase. This technique is highly effective for preparative scale separation of stereoisomers.

Applications in Drug Discovery and Medicinal Chemistry

The 3,5-disubstituted piperidine scaffold is a privileged structure in medicinal chemistry, appearing in numerous biologically active compounds. The introduction of methyl groups at the 3 and 5 positions provides specific steric and electronic properties that can be exploited to fine-tune the interaction of a molecule with its biological target.

  • Scaffold for Novel Therapeutics: This compound serves as a valuable starting material for the synthesis of more complex molecules. The ketone at the 4-position can be readily functionalized through reactions such as reductive amination, Wittig reactions, or Grignard additions, allowing for the introduction of diverse substituents. The Boc-protecting group can be easily removed under acidic conditions to allow for further modification at the nitrogen atom.

  • Conformationally Constrained Analogues: The cis-dimethyl substitution pattern locks the piperidine ring into a more defined chair conformation. This conformational rigidity is often desirable in drug design as it can lead to higher binding affinity and selectivity for a target protein by reducing the entropic penalty of binding.

  • Fragment-Based Drug Discovery (FBDD): As a relatively small and structurally defined molecule, it can be used in FBDD screening to identify initial low-affinity hits that can be elaborated into more potent drug candidates.

While specific drugs derived from this exact intermediate are not yet in the public domain, the general class of substituted 4-oxopiperidines are key intermediates in the synthesis of a wide range of pharmaceuticals, including kinase inhibitors and central nervous system agents.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling tert-butyl (3R,5S)-3,5-dimethyl-4-oxopiperidine-1-carboxylate.

  • Hazard Identification: Based on data for structurally similar compounds, this substance may cause skin and serious eye irritation. It may also be harmful if swallowed or inhaled.[5]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses with side shields, chemical-resistant gloves (e.g., nitrile), and a lab coat.

  • Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust. Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

  • Disposal: Dispose of waste material in accordance with local, state, and federal regulations.

Always consult the specific Safety Data Sheet (SDS) provided by the supplier before use.

Conclusion

tert-Butyl (3R,5S)-3,5-dimethyl-4-oxopiperidine-1-carboxylate is a valuable and versatile chiral building block for the synthesis of complex, biologically active molecules. Its well-defined stereochemistry and multiple points for functionalization make it an attractive starting material for drug discovery programs. This guide provides a foundational understanding of its properties, a scientifically sound proposed synthesis, and its potential applications, thereby enabling researchers to leverage this important chemical entity in their pursuit of novel therapeutics.

References

  • eosmedchem_lena. (2025, February 28). Stock compounds-M250228 005. Livedoor Blog. Retrieved from [Link]

  • LIDE PHARMACEUTICALS LTD. (n.d.). tert-butyl (3R,5S)-3,5-dimethyl-4-oxopiperidine-1-carboxylate. Retrieved from a chemical supplier listing.

Sources

A-Z of tert-Butyl 3,5-dimethyl-4-oxopiperidine-1-carboxylate: A Core Scaffold in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The piperidine ring is a cornerstone of medicinal chemistry, recognized as a privileged scaffold in a vast array of therapeutic agents.[1][2][3] Among the myriad of functionalized piperidines, tert-Butyl 3,5-dimethyl-4-oxopiperidine-1-carboxylate stands out as a uniquely valuable building block. Its strategic dimethyl substitution pattern, coupled with the versatile 4-oxo functionality and the stable N-Boc protecting group, provides medicinal chemists with a powerful tool for crafting complex molecules with precise three-dimensional architectures. This guide delves into the synthesis, conformational imperatives, and strategic applications of this key intermediate, offering a comprehensive overview for researchers and professionals in drug discovery and development.

Introduction: The Strategic Value of a Substituted Piperidone

The prevalence of the piperidine motif in pharmaceuticals stems from its ability to confer favorable physicochemical properties, such as improved solubility and metabolic stability, while serving as a versatile scaffold to orient pharmacophoric groups in three-dimensional space.[3] The subject of this guide, this compound, often referred to as N-Boc-3,5-dimethyl-4-piperidone, is more than just another piperidine derivative. Its specific design elements offer distinct advantages:

  • The N-Boc Group: The tert-butoxycarbonyl (Boc) protecting group provides excellent stability under a wide range of reaction conditions, yet it is readily cleaved under mild acidic conditions.[4] This allows for selective reactions at the 4-oxo position without interference from the otherwise reactive piperidine nitrogen, streamlining complex synthetic sequences.[4]

  • The 4-Oxo Functionality: The ketone at the 4-position is a versatile chemical handle. It serves as a key site for a multitude of chemical transformations, including reductive amination, nucleophilic additions, and aldol-type condensations, enabling the introduction of diverse substituents and the construction of more complex molecular frameworks.[4][5]

  • The 3,5-Dimethyl Substitution: This is arguably the most critical feature. The two methyl groups flanking the carbonyl group exert significant steric and electronic influence. They restrict the conformational flexibility of the piperidine ring, often locking it into a preferred chair conformation. This conformational rigidity is highly desirable in drug design, as it reduces the entropic penalty upon binding to a biological target, potentially leading to higher affinity and selectivity.[6]

This guide will explore how these features are leveraged in medicinal chemistry, from the initial synthesis of the building block to its application in creating novel therapeutic candidates.

Synthesis and Physicochemical Properties

The synthesis of N-Boc-3,5-dimethyl-4-piperidone is a multi-step process that requires careful control of reaction conditions to achieve high yields and purity. While several routes have been reported, a common approach is outlined below.

General Synthetic Workflow

A representative synthesis often starts from simpler, commercially available precursors. The following diagram illustrates a conceptual synthetic pathway.

Synthesis_Workflow A Starting Materials (e.g., Dimethylated Pyridine Derivative) B Reduction of Pyridine Ring A->B Hydrogenation C Oxidation to 4-Piperidone B->C e.g., Swern or Dess-Martin Oxidation D N-Boc Protection C->D Di-tert-butyl dicarbonate (Boc)2O E Final Product: This compound D->E Purification

Caption: Conceptual workflow for the synthesis of N-Boc-3,5-dimethyl-4-piperidone.

Physicochemical Data Summary

The key physicochemical properties of related piperidone intermediates are crucial for their handling and application in synthesis.

PropertyValue (for related compounds)Source
Molecular Formula C12H21NO3 (for 3,3-dimethyl analog)[7]
Molecular Weight 227.30 g/mol (for 3,3-dimethyl analog)[7]
Appearance Typically a crystalline solid or oil[8]
Solubility Soluble in common organic solvents (DCM, EtOAc, THF)[4]
Stability Stable under standard conditions; Boc group is acid-labile[4]

Role in Medicinal Chemistry: A Conformational Lock

The primary role of the 3,5-dimethyl-4-oxopiperidone scaffold is to provide a conformationally constrained core for building drug candidates. The cis- and trans-isomers of the 3,5-dimethyl substitution pattern force the piperidine ring into distinct chair conformations, which in turn dictates the spatial orientation of substituents introduced at the 4-position.

Structure-Activity Relationships (SAR)

The analysis of Structure-Activity Relationships (SAR) is fundamental to medicinal chemistry, linking the three-dimensional structure of a molecule to its biological activity.[9] The rigid 3,5-dimethylpiperidine scaffold allows chemists to systematically probe the SAR of a compound series. By modifying the substituent at the 4-position (R group) and observing the change in biological activity, researchers can deduce the optimal chemical features required for potent and selective interaction with a biological target.[6][9]

SAR_Concept cluster_0 Scaffold cluster_1 Modification cluster_2 Biological Target cluster_3 Outcome Scaffold 3,5-Dimethyl- 4-oxopiperidine Core R_Group Modification at C4 (e.g., R1, R2, R3...) Scaffold->R_Group Derivatization Target Receptor/ Enzyme R_Group->Target Binding Activity Biological Activity (Potency & Selectivity) Target->Activity Determines

Caption: The role of the scaffold in Structure-Activity Relationship (SAR) studies.

Case Study: Opioid Receptor Modulators

A prominent example of this scaffold's application is in the development of opioid receptor antagonists. For instance, the trans-(3R,4R)-dimethyl-4-(3-hydroxyphenyl)piperidine moiety is a key component of JDTic, a highly potent and selective kappa opioid receptor antagonist.[10] The specific stereochemistry and conformational restriction imposed by the dimethyl groups are crucial for achieving high affinity and selectivity for the kappa receptor over mu and delta subtypes.[10] This highlights how the rigid framework allows for the precise positioning of the hydroxyphenyl pharmacophore within the receptor's binding pocket.

Key Synthetic Transformations and Protocols

The 4-oxo group is the primary site for derivatization. Reductive amination is one of the most powerful and widely used methods to install a diverse range of substituents at this position.

Experimental Protocol: Reductive Amination

This protocol describes a general procedure for the reductive amination of an N-Boc-4-piperidone with a primary amine, a common step in the synthesis of many pharmaceutical agents.[11]

Objective: To synthesize tert-butyl 4-(phenylamino)piperidine-1-carboxylate.

Materials:

  • N-Boc-4-piperidone (1.0 eq)

  • Aniline (1.1 eq)

  • Sodium triacetoxyborohydride (STAB) (1.5 eq)

  • Acetic Acid (1.0 eq)

  • Dichloromethane (DCM)

  • 2M Sodium Hydroxide (NaOH) solution

  • Saturated Sodium Bicarbonate (NaHCO3) solution

  • Saturated Sodium Chloride (NaCl) solution (brine)

  • Anhydrous Sodium Sulfate (Na2SO4)

Procedure:

  • Reaction Setup: Dissolve N-Boc-4-piperidone (1.0 eq), aniline (1.1 eq), and acetic acid (1.0 eq) in dichloromethane (DCM) in a round-bottom flask.[11] Cool the solution in an ice bath.

  • Addition of Reducing Agent: Add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise to the cooled solution while stirring.[11]

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 16 hours.[11]

  • Workup - Quenching: Dilute the mixture with an aqueous 2M NaOH solution and stir for 1 hour to quench the reaction.[11]

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice more with DCM.[11]

  • Washing: Combine the organic extracts and wash sequentially with saturated aqueous NaHCO3 solution and then with brine.[11]

  • Drying and Concentration: Dry the organic solution over anhydrous Na2SO4, filter, and evaporate the solvent under reduced pressure to yield the crude product.[11]

  • Purification: The crude product can be purified by flash column chromatography on silica gel to afford the desired tert-butyl 4-(phenylamino)piperidine-1-carboxylate.

Self-Validation: The success of the reaction can be monitored by Thin Layer Chromatography (TLC) and confirmed by spectroscopic analysis (¹H NMR, ¹³C NMR, and Mass Spectrometry) of the purified product. The expected product will show the disappearance of the ketone signal and the appearance of signals corresponding to the newly introduced phenylamino group.

Conclusion and Future Perspectives

This compound is a testament to the power of strategic molecular design. By incorporating conformational constraints directly into a versatile building block, medicinal chemists can accelerate the drug discovery process. The fixed orientation of substituents allows for more rational design and clearer interpretation of structure-activity relationships, reducing the ambiguity often associated with more flexible scaffolds. As the demand for more selective and potent therapeutics continues to grow, the use of such pre-organized, conformationally defined building blocks will undoubtedly become even more critical in the quest for novel medicines. Future work will likely focus on developing enantioselective syntheses of specific stereoisomers of this scaffold to enable even finer control over the final drug candidate's three-dimensional structure and pharmacological profile.

References

  • Gassama, A., & Diatta, A. (2015). Synthesis of N-Substituted piperidines from piperidone. Journal de la Société Ouest-Africaine de Chimie. Available at: [Link]

  • Guzikowski, A. P., et al. (2000). Synthesis of N-substituted 4-(4-hydroxyphenyl)piperidines, 4-(4-hydroxybenzyl)piperidines, and (+/-)-3-(4-hydroxyphenyl)pyrrolidines: selective antagonists at the 1A/2B NMDA receptor subtype. Journal of Medicinal Chemistry, 43(5), 984-994. Available at: [Link]

  • Hammarström, L. G. J., et al. A CONVENIENT PREPARATION OF AN ORTHOGONALLY PROTECTED Cα,Cα-DISUBSTITUTED AMINO ACID ANALOG OF LYSINE. Organic Syntheses. Available at: [Link]

  • Hua, G. X. H. (2011). Synthesis of tert-butyl- 4-methyl-3-oxopiperidine-1-carboxylate. Gao Xiao Hua Xue Gong Cheng Xue Bao/Journal of Chemical Engineering of Chinese Universities, 25(6), 1021-1025. Available at: [Link]

  • Li, G., et al. (2021). Design, Synthesis, and Structure-Activity Relationship Exploration of Alkyl/Phenylalkyl Piperidine Analogues as Novel Highly Potent and Selective μ Opioid Receptor Agonists. ACS Chemical Neuroscience, 12(2), 285-299. Available at: [Link]

  • Ningbo Innopharmchem Co., Ltd. (n.d.). Navigating Synthesis: The Protective Role of N-Boc-4-piperidone in Complex Chemical Routes. Available at: [Link]

  • PubChem. (n.d.). tert-Butyl 3,3-dimethyl-4-oxopiperidine-1-carboxylate. National Center for Biotechnology Information. Available at: [Link]

  • Thomas, S., et al. (2001). Identification of the first trans-(3R,4R)- dimethyl-4-(3-hydroxyphenyl)piperidine derivative to possess highly potent and selective opioid kappa receptor antagonist activity. Journal of Medicinal Chemistry, 44(17), 2687-2690. Available at: [Link]

  • TUODA. (2025). Exploring the Role of 3,5-Dimethylpiperidine in Modern Organic Synthesis. Available at: [Link]

  • U.S. Department of Defense. (n.d.). Fentanyl Synthesis Using N-BOC-4-Piperidinone. Defense Technical Information Center. Available at: [Link]

  • Various Authors. (n.d.). Structure–activity relationship of piperidine derivatives. ResearchGate. Available at: [Link]

  • Various Authors. (2024). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. PubMed. Available at: [Link]

  • Various Authors. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. PubMed Central. Available at: [Link]

  • Various Authors. (2019). Drug Design: Structure-Activity Relationship (SAR). Caucasus Journal of Health Sciences and Public Health. Available at: [Link]

  • Various Authors. (n.d.). Can N-Boc-3-Carboethoxy-4-Piperidone Be Used In Drug Synthesis? Bloomtechz. Available at: [Link]

Sources

The Strategic Synthesis and Enduring Significance of tert-Butyl 3,5-dimethyl-4-oxopiperidine-1-carboxylate: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The piperidine ring is a cornerstone of medicinal chemistry, present in a vast array of pharmaceuticals and bioactive molecules.[1] Among the myriad of piperidine derivatives, substituted 4-piperidones serve as exceptionally versatile intermediates in the synthesis of complex molecular architectures. This in-depth technical guide focuses on a key exemplar of this class: tert-Butyl 3,5-dimethyl-4-oxopiperidine-1-carboxylate. We will explore its historical context, detail a strategic synthetic approach, and discuss its applications, providing researchers, scientists, and drug development professionals with a comprehensive understanding of this pivotal building block.

Introduction: The Ubiquity and Importance of the 4-Piperidone Scaffold

The 4-piperidone nucleus is a privileged scaffold in drug discovery, forming the core of numerous therapeutic agents. Its prevalence stems from its conformational flexibility and the synthetic tractability of its ketone functionality, which allows for a diverse range of chemical modifications. Historically, the synthesis of substituted 4-piperidones has been a subject of significant research, with classic methods like the Petrenko-Kritschenko piperidone synthesis and the Dieckmann condensation providing foundational routes to this heterocyclic system.[2] These methods have paved the way for the development of a multitude of derivatives with a wide spectrum of biological activities.

The introduction of a tert-butoxycarbonyl (Boc) protecting group on the piperidine nitrogen offers a crucial advantage in multi-step syntheses. The Boc group is stable under a variety of reaction conditions but can be readily removed under mild acidic conditions, allowing for the selective unmasking of the nitrogen for subsequent functionalization. This strategic protection is paramount in the construction of complex molecules where precise control over reactivity is essential. Furthermore, the presence of methyl groups at the C3 and C5 positions introduces stereochemical complexity and modulates the conformational preferences of the piperidine ring, which can significantly influence the biological activity of the final compound.[3]

A Proposed Synthetic Route: From Simple Precursors to a Key Intermediate

While a definitive, singular "discovery" of this compound is not prominently documented in the literature, its synthesis can be strategically designed based on established and reliable organic chemistry principles. The following multi-step synthesis is a logical and efficient pathway to construct this valuable intermediate, starting from readily available materials.

Overall Synthetic Strategy

The proposed synthesis is a five-step sequence that strategically builds the target molecule, incorporating the key functional groups and stereocenters. The workflow is designed for efficiency and control at each stage.

Synthesis_Workflow A Step 1: Synthesis of 3,5-dimethyl-4-piperidone B Step 2: N-Benzylation A->B  BnBr, K2CO3   C Step 3: Reduction of Ketone B->C  NaBH4, MeOH   D Step 4: Oxidation of Alcohol C->D  PCC, DCM   E Step 5: Debenzylation and N-Boc Protection D->E  H2, Pd/C; (Boc)2O   Target tert-Butyl 3,5-dimethyl-4- oxopiperidine-1-carboxylate E->Target

Sources

Methodological & Application

Detailed experimental procedure for tert-Butyl 3,5-dimethyl-4-oxopiperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for the Synthesis of tert-Butyl 3,5-dimethyl-4-oxopiperidine-1-carboxylate

Introduction: The Significance of Substituted Piperidones

The piperidone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents. Specifically, N-protected 4-piperidones are crucial intermediates in the synthesis of complex molecules for drug discovery. The compound this compound is a valuable building block, featuring a tert-butoxycarbonyl (Boc) protecting group that enhances stability and solubility in organic solvents while allowing for controlled deprotection. The dimethyl substitution pattern on the piperidine ring provides steric and conformational constraints that are essential for developing selective and potent bioactive molecules.

This document provides a comprehensive, two-step protocol for the synthesis of this key intermediate. The procedure begins with the formation of the core 3,5-dimethyl-4-piperidone ring via a Mannich-type reaction, a classic and efficient method for constructing 4-piperidones[1][2]. This is followed by the protection of the secondary amine with a Boc group to yield the final product. This guide is intended for researchers and scientists in organic synthesis and drug development, offering detailed procedural steps and explaining the rationale behind the experimental choices.

Overall Synthetic Scheme

The synthesis is a two-stage process beginning with the formation of the piperidone ring, followed by N-protection.

Synthesis_Workflow cluster_0 Step 1: Mannich-Type Reaction cluster_1 Step 2: N-Boc Protection A Propionaldehyde + Acetone + Ammonia B 3,5-Dimethyl-4-piperidone A->B Condensation in Acetic Acid C 3,5-Dimethyl-4-piperidone E This compound C->E Base (e.g., Triethylamine) in DCM D Di-tert-butyl dicarbonate (Boc)₂O D->E Base (e.g., Triethylamine) in DCM

Caption: Overall workflow for the synthesis of the target compound.

Part 1: Synthesis of 3,5-Dimethyl-4-piperidone

This initial step constructs the core heterocyclic ring system. The Mannich reaction is a powerful carbon-carbon bond-forming reaction that involves the aminoalkylation of an acidic proton located on a carbonyl compound[1]. Here, a variation is used where acetone, propionaldehyde, and ammonia condense to form the piperidone ring. Using glacial acetic acid as the solvent has been shown to facilitate the reaction and improve yields and product purity[1].

Experimental Protocol
  • Reaction Setup:

    • To a 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel, add 100 mL of glacial acetic acid.

    • Cool the flask in an ice-water bath to approximately 10-15 °C.

  • Reagent Addition:

    • In a separate beaker, prepare a solution of acetone (7.25 g, 0.125 mol) and propionaldehyde (29.0 g, 0.5 mol).

    • Add this solution to the dropping funnel.

    • Slowly add concentrated ammonium hydroxide (approx. 34 mL, 0.5 mol, 28% solution) to the stirred acetic acid in the reaction flask, ensuring the temperature does not exceed 25 °C. The formation of ammonium acetate in situ serves as the amine source.

    • Once the ammonia addition is complete, add the acetone-propionaldehyde mixture dropwise from the funnel over a period of 60-90 minutes. Maintain the internal temperature below 30 °C.

  • Reaction and Work-up:

    • After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature.

    • Heat the reaction mixture to 70-80 °C and maintain it at this temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • After completion, cool the mixture to room temperature and then place it in an ice bath.

    • Carefully neutralize the reaction by the slow addition of a 50% aqueous sodium hydroxide solution until the pH is approximately 10-12. This step is highly exothermic; ensure efficient cooling.

    • Transfer the resulting slurry to a separatory funnel and extract the product with dichloromethane (3 x 100 mL).

    • Combine the organic layers, wash with brine (1 x 100 mL), and dry over anhydrous sodium sulfate.

  • Purification:

    • Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator.

    • The crude product, 3,5-dimethyl-4-piperidone, can be purified by vacuum distillation or column chromatography on silica gel to yield a clear oil or low-melting solid.

Part 2: Synthesis of this compound

With the piperidone core synthesized, the final step is the protection of the secondary amine with a Boc group. This is a standard and highly efficient transformation using di-tert-butyl dicarbonate ((Boc)₂O). The Boc group is crucial for preventing unwanted side reactions in subsequent synthetic steps and is a staple in modern organic synthesis[3][4].

Experimental Protocol
  • Reaction Setup:

    • Dissolve the purified 3,5-dimethyl-4-piperidone (12.7 g, 0.1 mol) in 200 mL of dichloromethane (DCM) in a 500 mL round-bottom flask equipped with a magnetic stirrer.

    • Add triethylamine (15.2 g, 21 mL, 0.15 mol) to the solution.

  • Reagent Addition:

    • To the stirred solution, add di-tert-butyl dicarbonate ((Boc)₂O) (24.0 g, 0.11 mol) portion-wise over 15 minutes. A slight exotherm may be observed.

    • Optionally, a catalytic amount of 4-dimethylaminopyridine (DMAP) can be added to accelerate the reaction[3].

  • Reaction and Work-up:

    • Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction for the disappearance of the starting material by TLC.

    • Once the reaction is complete, transfer the mixture to a separatory funnel.

    • Wash the organic layer successively with 1 M HCl (2 x 100 mL), saturated aqueous sodium bicarbonate solution (2 x 100 mL), and brine (1 x 100 mL).

    • Dry the organic layer over anhydrous sodium sulfate.

  • Purification:

    • Filter the solution and remove the solvent under reduced pressure.

    • The resulting crude product can be purified by column chromatography on silica gel (using a hexane/ethyl acetate gradient) to afford this compound as a white solid or viscous oil.

Quantitative Data Summary

ReagentMolar Mass ( g/mol )Amount (moles)Quantity UsedRoleStep
Acetone58.080.1257.25 g (9.2 mL)Carbonyl Component1
Propionaldehyde58.080.529.0 g (36 mL)Aldehyde Component1
Ammonium Hydroxide (28%)35.05~0.5~34 mLAmine Source1
Glacial Acetic Acid60.05-100 mLSolvent/Catalyst1
3,5-Dimethyl-4-piperidone127.200.112.7 gStarting Material2
Di-tert-butyl dicarbonate218.250.1124.0 gBoc-Protecting Agent2
Triethylamine101.190.1515.2 g (21 mL)Base2
Dichloromethane84.93-200 mLSolvent2

Conclusion

This application note details a robust and logical two-step synthesis for this compound. By employing a Mannich-type condensation followed by a standard N-Boc protection, this valuable synthetic intermediate can be prepared efficiently. The methodologies described are based on well-established chemical principles and provide a solid foundation for researchers requiring this and structurally similar piperidone derivatives for their work in pharmaceutical development and organic chemistry.

References

  • Blicke, F. F. (1942). The Mannich Reaction. Organic Reactions, 1, 303-341.
  • Suresh, R., et al. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives. Chemical Review and Letters, 4, 192-199. Available at: [Link]

  • Sciencemadness Discussion Board. (2005). Theoretical Synthesis of 4-Piperidone/Piperidine. Available at: [Link]

Sources

Application Notes and Protocols: Synthesis of tert-Butyl 3,5-dimethyl-4-oxopiperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

tert-Butyl 3,5-dimethyl-4-oxopiperidine-1-carboxylate is a key heterocyclic building block in medicinal chemistry, frequently utilized in the synthesis of complex pharmaceutical agents. Its sterically hindered piperidone core and the orthogonal nature of the tert-butoxycarbonyl (Boc) protecting group make it a versatile intermediate. This document provides a comprehensive guide to the synthesis of this compound, detailing the strategic selection of reagents, a robust step-by-step protocol, and methods for characterization and quality control. The primary synthetic route discussed involves the catalytic hydrogenation of 2,6-lutidine to form cis-3,5-dimethylpiperidine, followed by oxidation to the piperidone, and subsequent N-protection. This guide is intended for researchers, chemists, and process development professionals in the pharmaceutical and chemical industries.

Synthetic Strategy and Mechanistic Overview

The synthesis of the target compound is a multi-step process that requires careful selection of reagents and control of reaction conditions to ensure high yield and purity. The most common and scalable approach begins with the reduction of a commercially available pyridine derivative, followed by oxidation and protection.

1.1. Overall Synthetic Workflow

The selected strategy involves three primary transformations:

  • Heterocyclic Ring Reduction: Catalytic hydrogenation of 2,6-lutidine to yield cis-3,5-dimethylpiperidine. This step is crucial for establishing the stereochemistry of the methyl groups.

  • Oxidation: Conversion of the secondary amine, 3,5-dimethylpiperidine, to the corresponding 3,5-dimethyl-4-piperidone.

  • N-Protection: Introduction of the tert-butoxycarbonyl (Boc) group onto the piperidine nitrogen to yield the final product.

The overall workflow is depicted below.

G cluster_QC Quality Control Workflow cluster_analysis Analytical Verification start Crude Product purification Flash Chromatography start->purification nmr ¹H & ¹³C NMR purification->nmr ms Mass Spectrometry purification->ms hplc HPLC Purity purification->hplc final Final Product (>98%)

Application Notes & Protocols: Synthesis of tert-Butyl 3,5-dimethyl-4-oxopiperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive guide for the synthesis of tert-Butyl 3,5-dimethyl-4-oxopiperidine-1-carboxylate, a key heterocyclic building block in medicinal chemistry and drug development. The primary synthetic strategy detailed herein is the intramolecular Dieckmann condensation. This guide offers a deep dive into the reaction mechanism, detailed experimental protocols, optimization of reaction conditions, and methods for purification and characterization. The content is designed for researchers, chemists, and drug development professionals, providing both the theoretical basis and practical steps for successful synthesis.

Introduction and Theoretical Background

The 4-oxopiperidine scaffold is a privileged structure in medicinal chemistry, serving as a core component in a wide array of pharmacologically active compounds. The introduction of methyl groups at the C3 and C5 positions creates stereocenters that can significantly influence the molecule's conformation and its binding affinity to biological targets. The tert-butoxycarbonyl (Boc) protecting group provides a stable, yet readily cleavable, amine protecting group, making the title compound a versatile intermediate for further functionalization.

The principal synthetic route to this and related cyclic β-keto esters is the Dieckmann condensation. This is an intramolecular Claisen condensation of a diester, which proceeds in the presence of a strong base to form a five- or six-membered ring.[1][2] The reaction is a powerful tool for constructing carbocyclic and heterocyclic systems.[3]

The Dieckmann Condensation Mechanism

The reaction mechanism involves several key steps, initiated by a strong base.[4]

  • Enolate Formation: A strong base abstracts an acidic α-proton from one of the ester groups of the acyclic precursor, creating a nucleophilic enolate ion.[3]

  • Intramolecular Nucleophilic Attack: The enolate attacks the electrophilic carbonyl carbon of the other ester group within the same molecule, forming a cyclic tetrahedral intermediate.[1]

  • Ring Closure and Elimination: The intermediate collapses, eliminating an alkoxide group (e.g., ethoxide or methoxide) to form the cyclic β-keto ester.

  • Deprotonation (Driving Force): The resulting β-keto ester has a highly acidic proton between the two carbonyl groups. The base present in the reaction mixture deprotonates this position in a nearly irreversible acid-base reaction. This final deprotonation is the thermodynamic driving force that shifts the equilibrium towards the cyclized product.[4]

  • Acidic Workup: A final acidic workup is required to protonate the enolate and yield the neutral β-keto ester product.[2]

Dieckmann_Condensation cluster_0 Step 1: Enolate Formation cluster_1 Step 2 & 3: Cyclization & Elimination cluster_2 Step 4: Acidic Workup Precursor Acyclic Diester Precursor Enolate Enolate Intermediate Precursor->Enolate α-proton abstraction Tetrahedral Cyclic Tetrahedral Intermediate Enolate->Tetrahedral Intramolecular Attack Base Base (e.g., t-BuOK) Product_Enolate Product Enolate (Stabilized) Tetrahedral->Product_Enolate Elimination of Alkoxide Final_Product tert-Butyl 3,5-dimethyl- 4-oxopiperidine-1-carboxylate Product_Enolate->Final_Product Protonation Acid H₃O⁺

Figure 1: Conceptual workflow of the Dieckmann Condensation.

Proposed Synthetic Protocol

The synthesis begins with the preparation of the key acyclic diester precursor, followed by the base-mediated intramolecular cyclization.

Synthesis of the Acyclic Diester Precursor

A plausible precursor for the target molecule is Diethyl 2,4-dimethyl-3-(N-Boc-amino)pentanedioate . This precursor can be synthesized via a Michael addition of an appropriate amine to a substituted acrylate, followed by reaction with another electrophile, although multiple routes exist. For the purpose of this guide, we will assume the availability of this precursor to focus on the key cyclization step.

Dieckmann Cyclization Protocol

This protocol details the intramolecular cyclization of the diester precursor to yield the target piperidone. The choice of a sterically hindered, non-nucleophilic base like potassium tert-butoxide (t-BuOK) in an aprotic solvent like tetrahydrofuran (THF) is crucial for minimizing side reactions and is a common modern practice.[1]

Table 1: Reagents and Materials

Reagent/MaterialMolar Mass ( g/mol )QuantityMoles (mmol)Notes
Diethyl 2,4-dimethyl-3-(N-Boc-amino)pentanedioate~345.435.00 g14.47Starting material
Potassium tert-butoxide (t-BuOK)112.211.95 g17.371.2 equivalents; handle under inert atmosphere
Anhydrous Tetrahydrofuran (THF)72.11100 mL-Dry, inhibitor-free solvent
1 M Hydrochloric Acid (HCl)36.46~50 mL-For acidic workup
Saturated Sodium Bicarbonate (NaHCO₃) Solution84.0150 mL-For neutralization
Saturated Sodium Chloride (Brine) Solution58.4450 mL-For washing
Anhydrous Magnesium Sulfate (MgSO₄)120.37~10 g-Drying agent
Ethyl Acetate (EtOAc)88.11200 mL-Extraction solvent
Hexanes-As needed-For chromatography

Experimental Procedure:

  • Setup: Assemble a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a rubber septum. Flame-dry the glassware under vacuum and allow it to cool to room temperature under a positive pressure of nitrogen.

  • Reagent Addition: To the flask, add the acyclic diester precursor (5.00 g, 14.47 mmol) and anhydrous THF (100 mL). Stir the solution until the diester is fully dissolved.

  • Cooling: Cool the solution to 0 °C using an ice-water bath.

  • Base Addition: Carefully add potassium tert-butoxide (1.95 g, 17.37 mmol) portion-wise over 15 minutes, ensuring the internal temperature does not exceed 5 °C. The solution may become heterogeneous.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Quenching and Workup:

    • Once the reaction is complete, cool the mixture back to 0 °C in an ice bath.

    • Slowly quench the reaction by adding 1 M HCl dropwise until the pH of the aqueous phase is ~5-6.

    • Transfer the mixture to a separatory funnel and add ethyl acetate (100 mL) and water (50 mL).

    • Separate the layers. Extract the aqueous layer with an additional portion of ethyl acetate (2 x 50 mL).

    • Combine the organic layers and wash sequentially with saturated NaHCO₃ solution (50 mL) and brine (50 mL).

  • Drying and Concentration: Dry the combined organic phase over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

Purification

The crude product will likely be a yellow or brown oil. Purification is best achieved via flash column chromatography on silica gel.

  • Eluent System: A gradient of ethyl acetate in hexanes (e.g., starting from 5% EtOAc and gradually increasing to 20% EtOAc) is typically effective.

  • Fraction Collection: Collect fractions and analyze by TLC to identify those containing the desired product.

  • Final Product: Combine the pure fractions and remove the solvent in vacuo to yield this compound as a pale yellow oil or a low-melting solid.

Protocol_Workflow node_prep node_prep node_react node_react node_workup node_workup node_purify node_purify start Assemble & Dry Glassware add_reagents Add Diester Precursor & Anhydrous THF start->add_reagents cool_zero Cool to 0 °C add_reagents->cool_zero add_base Add t-BuOK (portion-wise) cool_zero->add_base react_rt Stir at Room Temp (12-16h) add_base->react_rt monitor Monitor by TLC/LC-MS react_rt->monitor quench Quench with 1M HCl at 0 °C react_rt->quench extract Extract with Ethyl Acetate quench->extract wash Wash with NaHCO₃ & Brine extract->wash dry Dry (MgSO₄) & Concentrate wash->dry chromatography Flash Column Chromatography dry->chromatography end_product Pure Product chromatography->end_product

Figure 2: Step-by-step experimental workflow for the synthesis.

Characterization

The identity and purity of the final product should be confirmed using standard analytical techniques.

Table 2: Expected Analytical Data

TechniqueExpected Results
¹H NMR (400 MHz, CDCl₃)Signals corresponding to the tert-butyl group (~1.4-1.5 ppm, 9H, singlet), methyl groups (doublets), and piperidine ring protons (multiplets) are expected. The integration should match the proposed structure.
¹³C NMR (100 MHz, CDCl₃)A ketone carbonyl signal (~205-210 ppm), an ester carbonyl signal (~155 ppm), the quaternary carbon of the Boc group (~80 ppm), and various aliphatic signals for the ring and methyl carbons are expected.
Mass Spec (ESI-MS) Expected m/z for [M+H]⁺ (C₁₂H₂₁NO₃ + H⁺) ≈ 228.16.
FT-IR (neat)Strong characteristic carbonyl stretching frequencies for the ketone (~1720 cm⁻¹) and the carbamate (~1690 cm⁻¹).

Safety and Handling Precautions

  • Potassium tert-butoxide is a strong base that is highly reactive with water and moisture. It is corrosive and can cause severe skin and eye burns. Handle only in an inert, dry atmosphere (glovebox or under nitrogen/argon).

  • Anhydrous THF can form explosive peroxides upon storage. Use freshly distilled or recently purchased solvent from a sealed container.

  • All manipulations should be performed in a well-ventilated fume hood.

  • Personal Protective Equipment (PPE), including safety goggles, a lab coat, and appropriate gloves, must be worn at all times.

Conclusion

The Dieckmann condensation provides a robust and efficient method for the synthesis of this compound. Careful control of reaction conditions, particularly the exclusion of moisture and the choice of a suitable base and solvent, is critical for achieving a high yield and purity. The protocol described herein offers a reliable procedure for obtaining this valuable synthetic intermediate for applications in pharmaceutical research and development.

References

  • Alfa Chemistry. Dieckmann Condensation. [1]

  • Wikipedia. Dieckmann condensation. [2]

  • Chemistry Steps. Dieckmann condensation – An Intramolecular Claisen Reaction. [4]

  • Organic Syntheses. SYNTHESIS OF ENANTIOPURE DI(TERT-BUTYL) (2S,4S)-4-HYDROXY-6-OXO-1,2-PIPERIDINEDICARBOXYLATE. A USEFUL BUILDING BLOCK FOR THE PREPARATION OF 4-HYDROXYPIPECOLATE DERIVATIVES.

  • Physics Wallah. Reaction and Mechanism of Dieckmann reaction. [3]

  • ChemicalBook. 2,2-DiMethyl-4-oxopiperidine-1-carboxylic acid tert-butyl ester synthesis.

  • Dieckmann Reaction. [5]

  • Google Patents. US11254641B2 - Intermediates for optically active piperidine derivatives and preparation methods thereof.

  • PubChem. tert-Butyl 2,5-dimethyl-4-oxopiperidine-1-carboxylate.

  • PubChem. tert-Butyl 3-methyl-4-oxopiperidine-1-carboxylate. [6]

Sources

Application Note: High-Purity Isolation of tert-Butyl 3,5-dimethyl-4-oxopiperidine-1-carboxylate via Automated Flash Column Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive, field-proven protocol for the purification of tert-Butyl 3,5-dimethyl-4-oxopiperidine-1-carboxylate, a key heterocyclic intermediate in pharmaceutical synthesis. Achieving high purity of this compound is critical for the success of subsequent synthetic steps and the overall quality of the final active pharmaceutical ingredient (API). The methodology herein describes the use of silica gel flash column chromatography, detailing a systematic approach from initial solvent system optimization using Thin-Layer Chromatography (TLC) to the final isolation of the purified product. The causality behind each experimental choice is explained to empower researchers to adapt this protocol for similar N-Boc protected piperidone derivatives.

Principle of Separation: The Chromatographic Rationale

The purification of this compound hinges on the principles of normal-phase adsorption chromatography. The stationary phase, silica gel, is a highly polar adsorbent due to the prevalence of surface silanol (Si-OH) groups.[1][2] The target molecule possesses intermediate polarity, conferred by the carbonyl group (C=O) and the tert-butoxycarbonyl (Boc) group, which can engage in hydrogen bonding with the stationary phase.

Separation is achieved by eluting the compound from the column with a mobile phase of lower polarity. Less polar impurities, such as residual starting materials or non-polar side products, will have minimal interaction with the silica gel and will elute quickly. More polar impurities will be strongly retained. By gradually increasing the polarity of the mobile phase (a gradient elution), we can modulate the retention of the target compound, allowing it to elute in a sharp, concentrated band, distinctly separated from both less polar and more polar contaminants. The choice of an appropriate two-component solvent system, typically a non-polar solvent like hexane and a more polar solvent like ethyl acetate, is paramount for achieving optimal separation.[3][4]

Materials and Equipment

2.1 Chemicals and Consumables

  • Crude this compound

  • Silica Gel (Standard Grade, 60 Å, 40-63 µm)[2]

  • n-Hexane (ACS Grade or higher)

  • Ethyl Acetate (ACS Grade or higher)

  • Dichloromethane (DCM, for sample loading)

  • TLC Plates (Silica gel 60 F254)

  • Potassium Permanganate (KMnO₄) stain or p-Anisaldehyde stain for TLC visualization

2.2 Equipment

  • Flash Chromatography System (e.g., Biotage, Teledyne ISCO) or manual glass column setup

  • Pre-packed or self-packed silica gel columns

  • Rotary Evaporator

  • TLC developing chamber

  • UV Lamp (254 nm)

  • Heat gun

  • Standard laboratory glassware

Preliminary Analysis: Optimizing Eluent via Thin-Layer Chromatography (TLC)

Before committing to a large-scale column, it is essential to determine the optimal mobile phase composition using TLC. This empirical step ensures a predictable and successful separation. The goal is to find a solvent mixture that provides a retention factor (Rƒ) for the target compound in the range of 0.25 to 0.35.[5] This Rƒ value indicates that the compound will interact sufficiently with the stationary phase for effective separation without requiring excessively long elution times.

Protocol for TLC Analysis:

  • Prepare several small beakers with different ratios of Hexane:Ethyl Acetate (e.g., 9:1, 8:2, 7:3 v/v).

  • Dissolve a small amount of the crude material in a few drops of dichloromethane.

  • Using a capillary tube, spot the crude mixture onto the baseline of a TLC plate.

  • Place the TLC plate in a developing chamber containing one of the prepared solvent systems. Ensure the solvent level is below the baseline.

  • Allow the solvent front to travel up the plate until it is ~1 cm from the top.

  • Remove the plate, mark the solvent front, and let it dry.

  • Visualize the spots under a UV lamp (if UV-active) and then by staining with KMnO₄ or p-anisaldehyde stain. The ketone functional group often visualizes well with these stains.

  • Calculate the Rƒ value for the product spot in each solvent system using the formula: Rƒ = (Distance traveled by spot) / (Distance traveled by solvent front).

  • Select the solvent system that gives the desired Rƒ of ~0.3. For example, if an 8:2 Hexane:EtOAc mixture gives an Rƒ of 0.3, this will be the starting point for the column elution.

Detailed Protocol: Flash Column Chromatography

This protocol details the purification using an automated flash system but can be adapted for a manual glass column setup.

4.1 Column Preparation and Equilibration

  • Select a pre-packed silica gel column of an appropriate size for the amount of crude material. A common loading capacity is a 1:30 to 1:100 ratio of crude material to silica gel by weight.[6]

  • Install the column on the flash chromatography system.

  • Equilibrate the column by pumping the initial, low-polarity mobile phase (e.g., 9:1 Hexane:EtOAc) through it for at least 3-5 column volumes, or until the baseline on the detector is stable.

4.2 Sample Preparation and Loading Dry loading is strongly recommended as it typically results in sharper peaks and superior separation compared to liquid injection, especially if the sample has poor solubility in the initial mobile phase.[6]

  • Dissolve the entire crude sample of this compound in a minimal volume of dichloromethane.

  • Add silica gel to this solution (approximately 2-3 times the weight of the crude material) to form a slurry.

  • Thoroughly evaporate the solvent using a rotary evaporator until a dry, free-flowing powder is obtained.

  • Carefully load this powder into an empty solid-load cartridge or directly onto the top of the equilibrated column bed.

4.3 Elution and Fraction Collection A gradient elution, where the concentration of the more polar solvent is gradually increased, is highly effective for separating compounds with varying polarities.

  • Begin the elution with the initial mobile phase determined by TLC (e.g., 10% EtOAc in Hexane).

  • Program a linear gradient to increase the concentration of ethyl acetate. A typical gradient might run from 10% to 40% EtOAc over 10-15 column volumes. This ensures that less polar impurities elute first, followed by the target compound, and finally the more polar impurities.

  • Monitor the elution using the system's UV detector. The target compound, containing a carbonyl group, should exhibit some UV absorbance.

  • Collect fractions throughout the run, paying close attention to the peaks detected.

4.4 Analysis and Product Isolation

  • Analyze the collected fractions by TLC using the same optimized solvent system. Spot the crude material as a reference.

  • Identify the fractions containing the pure product (single spot at the correct Rƒ).

  • Combine the pure fractions in a round-bottom flask.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • Place the resulting purified compound under high vacuum to remove any residual solvent.

  • Determine the final mass and calculate the yield. Confirm purity using analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Data Presentation: Summary of Chromatographic Parameters

The following table summarizes the typical parameters for this purification.

ParameterRecommended ValueRationale & Justification
Stationary Phase Silica Gel (60 Å, 40-63 µm)Standard choice for separating moderately polar small organic molecules.[1]
Mobile Phase n-Hexane / Ethyl AcetateA versatile and common solvent system offering a good polarity range for N-Boc piperidones.[3][7]
TLC Optimization Target Rƒ of 0.25 - 0.35Provides the best balance between retention for separation and a reasonable elution time.[5]
Elution Method Gradient Elution (e.g., 10% to 40% EtOAc)Systematically increases eluting power, ensuring sharp peaks and efficient separation of impurities with different polarities.
Loading Method Dry LoadingMinimizes band broadening and improves resolution, especially for compounds not fully soluble in the starting eluent.[6]
Typical Yield >90%Dependent on the purity of the crude material and the precision of the chromatographic separation.

Workflow Visualization

The diagram below illustrates the complete purification workflow, from initial analysis to final product isolation.

Purification_Workflow cluster_prep Preparation & Optimization cluster_column Column Chromatography cluster_analysis Analysis & Isolation Crude Crude Product TLC_Analysis TLC Solvent Screen (Target Rf ≈ 0.3) Crude->TLC_Analysis Optimize Eluent Column_Packing Pack & Equilibrate Silica Column Sample_Loading Prepare & Dry Load Crude Sample Column_Packing->Sample_Loading Elution Gradient Elution Sample_Loading->Elution Fractions Collect Fractions Elution->Fractions TLC_Fractions Analyze Fractions by TLC Fractions->TLC_Fractions Combine Combine Pure Fractions TLC_Fractions->Combine Identify Pure Evaporate Solvent Evaporation Combine->Evaporate Pure_Product Pure Product (>95%) Evaporate->Pure_Product

Caption: Workflow for the purification of this compound.

References

  • Chemistry For Everyone. (2025). How To Choose Solvent System For Column Chromatography? [Online].
  • University of Rochester, Department of Chemistry. Chromatography: Solvent Systems For Flash Column. [Online].
  • Gao Xiao Hua Xue Gong Cheng Xue Bao/Journal of Chemical Engineering of Chinese Universities. (2011). Synthesis of tert-butyl- 4-methyl-3-oxopiperidine-1-carboxylate. ResearchGate. [Online].
  • Common Organic Chemistry. Solvent Systems for Silica Gel Column Chromatography. [Online].
  • Columbia University. Column chromatography. [Online].
  • BenchChem. (2025). Application Note and Protocol: Purification of N-Boc-nortropinone by Column Chromatography. [Online].
  • Sorbtech. (2022). Silica Gel Bonded Phase (Functionalized). [Online].
  • SiliCycle. (2021). Use of Silica in Chromatography: Understanding Key Physical Characteristics. [Online].

Sources

Application Notes and Protocols: Recrystallization of tert-Butyl 3,5-dimethyl-4-oxopiperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Abstract

This document provides a comprehensive guide to the purification of tert-Butyl 3,5-dimethyl-4-oxopiperidine-1-carboxylate via recrystallization. As a key intermediate in the synthesis of various pharmaceutical agents, achieving high purity of this compound is critical. This guide outlines the underlying principles of recrystallization, provides a detailed step-by-step protocol derived from best practices for analogous N-Boc protected piperidones, and offers a thorough troubleshooting guide to address common challenges. The protocols described herein are designed to be self-validating, with explanations for each experimental choice to ensure both reproducibility and a deep understanding of the purification process.

Introduction and Scientific Principles

This compound is a substituted piperidine derivative featuring a bulky tert-butoxycarbonyl (Boc) protecting group. The piperidine scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs.[1] The purity of synthetic intermediates like this one directly impacts the quality, safety, and efficacy of the final active pharmaceutical ingredient (API).

Recrystallization is a fundamental technique for the purification of solid organic compounds.[2] The core principle is based on the differential solubility of the target compound and its impurities in a selected solvent or solvent system at varying temperatures. An ideal recrystallization solvent will dissolve the compound sparingly at room temperature but readily at an elevated temperature.[3] As the hot, saturated solution cools, the solubility of the target compound decreases, leading to the formation of a crystalline lattice that inherently excludes impurities.[4]

The choice of solvent is paramount for a successful recrystallization. For N-Boc protected ketones, which possess both polar (ketone, carbamate) and non-polar (tert-butyl, dimethyl) functionalities, a solvent system that balances these polarities is often required. Common impurities in the synthesis of such piperidones may include unreacted starting materials, by-products from incomplete oxidation or reduction steps, and diastereomers if chiral centers are present. A well-chosen solvent will either keep these impurities dissolved in the cold mother liquor or render them insoluble in the hot solvent for removal by filtration.

Proposed Recrystallization Protocol

While a specific, validated recrystallization protocol for this compound is not widely published, a protocol can be expertly inferred from closely related structures. A US Patent for the synthesis of the analogous tert-butyl 3-methyl-4-oxopiperidine-1-carboxylate describes a final purification step of crystallization from n-heptane.[5] Given the structural similarity, a non-polar solvent like heptane or hexane, possibly in a mixture with a slightly more polar solvent to enhance initial dissolution, presents a logical starting point.

Materials and Equipment
  • Crude this compound

  • Heptane (or n-Hexane), reagent grade

  • Ethyl Acetate or Isopropanol (IPA), reagent grade

  • Erlenmeyer flasks

  • Hot plate with magnetic stirring

  • Condenser (optional, for volatile solvents)

  • Büchner funnel and flask

  • Vacuum source

  • Filter paper

  • Spatula and glass stirring rod

  • Drying oven or desiccator

Experimental Workflow Diagram

Recrystallization_Workflow cluster_dissolution Step 1: Dissolution cluster_filtration Step 2: Hot Filtration (Optional) cluster_crystallization Step 3: Crystallization cluster_isolation Step 4: Isolation & Drying A Place crude compound in Erlenmeyer flask B Add minimal hot solvent (e.g., Heptane/Ethyl Acetate) A->B C Heat and stir until fully dissolved B->C D Presence of insoluble impurities? C->D E Perform hot gravity filtration D->E Yes F Allow solution to cool slowly to room temperature D->F No E->F G Cool further in an ice bath F->G H Collect crystals via vacuum filtration G->H I Wash with ice-cold solvent H->I J Dry crystals under vacuum I->J

Caption: Workflow for the recrystallization of the target compound.

Step-by-Step Protocol
  • Solvent Selection and Dissolution:

    • Place the crude this compound (e.g., 1.0 g) into a 50 mL Erlenmeyer flask equipped with a magnetic stir bar.

    • Add a minimal amount of a non-polar solvent such as heptane or hexane (e.g., 10-15 mL).

    • Gently heat the mixture on a hot plate with stirring.

    • If the compound does not fully dissolve near the boiling point of the solvent, add a more polar co-solvent like ethyl acetate or isopropanol dropwise until a clear solution is obtained. Causality: Using a binary solvent system allows for fine-tuning of the solvent polarity to achieve the ideal solubility profile—high solubility when hot, low solubility when cold. Starting with the less polar solvent ("anti-solvent") and adding the more polar "good" solvent ensures you do not add an excess of the "good" solvent, which would inhibit crystallization upon cooling.

  • Hot Filtration (if necessary):

    • If any insoluble impurities are observed in the hot solution, perform a hot gravity filtration. This involves pouring the hot solution through a fluted filter paper in a pre-heated funnel into a clean, pre-heated Erlenmeyer flask. Causality: This step removes impurities that are insoluble in the hot recrystallization solvent. Pre-heating the apparatus prevents premature crystallization of the target compound on the funnel or filter paper.

  • Crystallization/Precipitation:

    • Remove the flask from the heat source and allow it to cool slowly to room temperature. Cover the mouth of the flask with a watch glass to prevent solvent evaporation and contamination. Causality: Slow cooling is crucial for the formation of large, well-defined crystals. Rapid cooling can trap impurities within the crystal lattice and lead to the formation of small, impure crystals.

    • Once the flask has reached room temperature and crystal formation appears to have ceased, place the flask in an ice-water bath for at least 30 minutes to maximize the yield. Causality: The solubility of the compound is further decreased at lower temperatures, leading to a more complete precipitation from the solution.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the collected crystals with a small amount of ice-cold heptane (or the primary non-polar solvent used). Causality: Washing with a cold, poor solvent removes any residual soluble impurities adhering to the crystal surfaces without re-dissolving a significant amount of the product.

    • Continue to draw air through the filter cake for several minutes to partially dry the crystals.

    • Transfer the purified crystals to a watch glass and dry to a constant weight, preferably in a vacuum oven at a temperature well below the compound's melting point (e.g., 40-50 °C).

Data Presentation and Expected Results

The success of the recrystallization should be assessed by both yield and purity.

ParameterCrude MaterialAfter RecrystallizationJustification
Appearance Off-white to yellowish solidWhite crystalline solidRemoval of colored impurities.
Purity (by HPLC) Typically 90-97%≥99%The primary goal of recrystallization.
Melting Point Broad range (e.g., 70-75 °C)Sharp, narrow rangePurity is indicated by a sharp melting point. The melting point of the related N-Boc-4-piperidone is 71-72 °C.[6]
Recovery Yield N/A75-90%A well-optimized process should minimize loss of product in the mother liquor.

Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
Compound "Oils Out" The boiling point of the solvent is higher than the melting point of the compound. The solution is supersaturated.Add a small amount of additional hot solvent. Ensure the cooling process is very slow. Consider a solvent system with a lower boiling point.
No Crystals Form Too much solvent was used. The solution is not saturated. Cooling is too rapid.Boil off some of the solvent to increase concentration. Scratch the inside of the flask with a glass rod at the solution's surface to induce nucleation. Add a seed crystal of the pure compound.
Poor Recovery The compound is too soluble in the cold solvent. Premature crystallization during hot filtration.Ensure the solution is thoroughly cooled in an ice bath. Use a more non-polar solvent or solvent mixture. Ensure filtration apparatus is properly pre-heated.
Low Purity Post-Recrystallization Inappropriate solvent choice that does not effectively separate impurities. Crystals crashed out too quickly, trapping impurities.Perform solvent screening tests with small amounts of crude material. Re-dissolve the crystals in fresh hot solvent and cool very slowly.

Conclusion

The described protocol, grounded in established chemical principles and adapted from procedures for structurally analogous compounds, provides a robust method for the purification of this compound. By carefully selecting the solvent system and controlling the rate of cooling, researchers can consistently achieve high purity and good recovery, ensuring the quality of this critical intermediate for downstream applications in pharmaceutical development.

References

  • Wired Chemist. Recrystallization. [Link]

  • Royal Society of Chemistry. Finding the best solvent for recrystallisation student sheet. [Link]

  • University of California, Los Angeles. Recrystallization. [Link]

  • University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. [Link]

  • Google Patents.
  • Creative Chemistry. The preparation of crystalline derivatives of aldehydes and ketones. [Link]

  • PubChem. tert-Butyl 3,3-dimethyl-4-oxopiperidine-1-carboxylate. [Link]

  • CAS Common Chemistry. tert-Butyl 4-oxopiperidine-1-carboxylate. [Link]

  • ResearchGate. Product is dissolved in Boc. How can Crystallize the product that is dissolved in Boc?. [Link]

  • Patsnap. Crystallization method of Boc-amino acid. [Link]

  • Organic Syntheses. L-Proline. [Link]

  • Intersperse Industries. N- BOC Piperazine. [Link]

  • ResearchGate. Synthesis of tert-butyl- 4-methyl-3-oxopiperidine-1-carboxylate. [Link]

  • Google Patents. CN103204801A - Synthesis method for N-Boc-3-piperidone.
  • Google Patents.
  • Vasilev, A. A., et al. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 27(15), 4825. [Link]

Sources

Use of tert-Butyl 3,5-dimethyl-4-oxopiperidine-1-carboxylate as a pharmaceutical intermediate

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Synthesis and Utility of Substituted N-Boc-4-Piperidones as Core Pharmaceutical Intermediates

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the synthetic utility of tert-Butyl 3,5-dimethyl-4-oxopiperidine-1-carboxylate and its structural analogs, a class of intermediates pivotal to modern medicinal chemistry. While direct literature on the 3,5-dimethyl substituted variant is sparse, its chemical reactivity and strategic importance are expertly illustrated through its close, commercially significant relatives, particularly the mono-methylated precursors used in the synthesis of Janus Kinase (JAK) inhibitors. This document details the core chemical transformations, provides step-by-step protocols, and explains the causal reasoning behind experimental choices, offering researchers and drug development professionals a practical guide to leveraging this versatile chemical scaffold.

Introduction: The Privileged Piperidine Scaffold

The piperidine ring is one of the most ubiquitous heterocyclic scaffolds in medicinal chemistry, forming the core of numerous approved drugs.[1] Its conformational flexibility and ability to present substituents in precise three-dimensional orientations make it an ideal building block for engaging with biological targets. Protecting the piperidine nitrogen with a tert-butoxycarbonyl (Boc) group provides a stable, yet readily cleavable, intermediate, allowing for controlled, regioselective modifications.

The compound of interest, This compound , belongs to the N-Boc-4-piperidone family. The ketone at the C4 position serves as a versatile chemical handle for introducing nitrogen-based functional groups, a critical step in the synthesis of many active pharmaceutical ingredients (APIs). A prime example of the strategic importance of this scaffold is its role in the synthesis of Janus Kinase (JAK) inhibitors, a class of drugs that has revolutionized the treatment of autoimmune diseases like rheumatoid arthritis.[2][3]

This guide will use the synthesis of a key intermediate for the JAK inhibitor Tofacitinib as a central, illustrative example to detail the application of this chemical class. The principles and protocols described are directly applicable to the 3,5-dimethyl analog and related structures.

Physicochemical Properties and Synthesis Overview

The N-Boc protecting group is crucial for moderating the reactivity of the piperidine nitrogen and preventing unwanted side reactions during synthesis. The core structure is typically assembled from substituted pyridines followed by reduction and oxidation sequences.

Table 1: Properties of Key N-Boc-4-Piperidone Intermediates
PropertyThis compoundtert-Butyl 3-methyl-4-oxopiperidine-1-carboxylate[4]tert-Butyl 4-oxopiperidine-1-carboxylate[5][6]
Molecular Formula C₁₂H₂₁NO₃C₁₁H₁₉NO₃C₁₀H₁₇NO₃
Molecular Weight 227.30 g/mol 213.27 g/mol 199.25 g/mol
CAS Number Not readily available181269-69-279099-07-3
Appearance Predicted: Solid or OilSolidSolid

A general synthetic pathway to access these scaffolds involves the catalytic hydrogenation of a substituted N-benzyl piperidinone, followed by Boc protection and subsequent oxidation. This ensures the piperidine ring is correctly functionalized for subsequent stereoselective reactions.

Core Application: Keystone Intermediate for JAK Inhibitors

Janus kinases are intracellular tyrosine kinases that play a critical role in cytokine signaling pathways that regulate immune responses.[7] Inhibitors of JAKs, such as Tofacitinib, block these pathways and are effective immunosuppressants. The chemical structure of Tofacitinib features a chiral, disubstituted piperidine ring, which is essential for its binding affinity and selectivity.[2][8]

The synthesis of this crucial piperidine moiety begins with a substituted N-Boc-4-piperidone, which is converted into a stereodefined 3-amino-4-methylpiperidine derivative. This transformation is the most critical step, as the relative stereochemistry of the amine and methyl groups dictates the drug's efficacy.

Diagram 1: General Synthetic Workflow

The following diagram illustrates the logical flow from the piperidone intermediate to a final API, exemplified by the Tofacitinib synthesis.

G A N-Boc-methyl- 4-oxopiperidine B Stereoselective Reductive Amination A->B C Chiral N-Boc-3-amino- 4-methylpiperidine B->C D SNAr Coupling with Heterocyclic Core C->D E Coupled Intermediate D->E F Boc Deprotection E->F G Secondary Amine F->G H Final Acylation G->H I Final API (e.g., Tofacitinib) H->I

Caption: High-level workflow from piperidone to a final API.

Key Synthetic Protocol: Stereoselective Reductive Amination

The conversion of the C4 ketone to a chiral amine at the C3 position (via an enamine or related intermediate) with a specific stereochemical relationship to the C4 methyl group is paramount. A Dynamic Kinetic Resolution (DKR) combined with Asymmetric Reductive Amination (ARA) has proven to be an efficient industrial method.[9] This protocol achieves the desired cis stereochemistry with high diastereomeric and enantiomeric excess.

Protocol 1: Asymmetric Reductive Amination via DKR

This protocol is adapted from established industrial syntheses of Tofacitinib intermediates.[9]

Objective: To synthesize cis-(3R,4R)-N-Boc-3-(methylamino)-4-methylpiperidine from an N-Boc-4-methyl-3-oxopiperidine precursor. The principles apply to analogous piperidones.

Materials and Reagents:

Reagent Purpose
tert-Butyl 4-methyl-3-oxopiperidine-1-carboxylate Starting Material
Methylamine (solution in EtOH) Amine Source
Isopropanol (IPA) Solvent
Acetic Acid Racemization/Imine Formation Catalyst
[Ir(COD)Cl]₂ / (S)-BiPheP Ligand Chiral Hydrogenation Catalyst System
Hydrogen Gas (H₂) Reducing Agent
Ethyl Acetate Extraction Solvent
Saturated NaHCO₃ solution Aqueous Wash
Brine Aqueous Wash

| Anhydrous MgSO₄ | Drying Agent |

Step-by-Step Procedure:

  • Imine Formation & Racemization:

    • To a suitable pressure reactor, add tert-butyl 4-methyl-3-oxopiperidine-1-carboxylate (1.0 eq).

    • Add methylamine solution (e.g., 33 wt% in EtOH, ~10 eq) and isopropanol as the solvent.

    • Add a catalytic amount of acetic acid. This is a critical step; the acid facilitates both imine formation and the racemization of the stereocenter at C3, enabling dynamic kinetic resolution.[9]

    • Stir the mixture at 50 °C for 1-2 hours until imine formation is complete, as monitored by GC or TLC.

  • Asymmetric Hydrogenation:

    • In a separate glovebox, prepare the iridium catalyst by mixing [Ir(COD)Cl]₂ and the chiral bisphosphine ligand (e.g., (S)-BiPheP) in degassed isopropanol.

    • Transfer the activated catalyst solution to the reactor containing the imine.

    • Pressurize the reactor with hydrogen gas (e.g., 20-50 bar). The pressure is a key parameter influencing reaction rate and selectivity.

    • Maintain the reaction at a controlled temperature (e.g., 50 °C) and stir vigorously for 12-24 hours, or until hydrogen uptake ceases.

  • Work-up and Purification:

    • Carefully vent the reactor and purge with nitrogen.

    • Concentrate the reaction mixture under reduced pressure to remove the solvent.

    • Dissolve the residue in ethyl acetate and wash sequentially with saturated aqueous NaHCO₃ and brine to remove acidic components and water-soluble impurities.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

    • The crude product can be purified by column chromatography on silica gel if necessary, though high-yielding industrial processes often aim for direct crystallization.

Expected Outcome: The desired cis-(3R,4R) diastereomer is obtained in high yield (>90%) and high diastereomeric (>95:5 dr) and enantiomeric excess (>95% ee).[9]

Causality and Insights:

  • Why Acetic Acid? Counterintuitively, the acid is crucial. It catalyzes the enamine/imine tautomerization, which allows for the continuous racemization of the chiral center adjacent to the carbonyl group. This ensures that the entire starting material can be converted to the desired single stereoisomer, overcoming the 50% theoretical yield limit of a standard kinetic resolution.[9]

  • Choice of Catalyst: The Iridium/BiPheP system is highly effective for the asymmetric hydrogenation of the formed imine, delivering high stereoselectivity. The catalyst approaches the imine double bond from the face opposite the existing methyl group, preferentially forming the cis product.[9]

Diagram 2: Reductive Amination Workflow

G cluster_0 Reactor cluster_1 Work-up A 1. Add Piperidone, MeNH₂, IPA, AcOH B 2. Heat to 50°C (Imine Formation) A->B C 3. Add Ir-Catalyst B->C D 4. Pressurize with H₂ C->D E 5. Hydrogenate (12-24h @ 50°C) D->E F 6. Concentrate E->F G 7. EtOAc Extraction F->G H 8. Aqueous Wash (NaHCO₃, Brine) G->H I 9. Dry & Concentrate H->I J cis-Amine Intermediate I->J Purified Product

Caption: Step-by-step workflow for the reductive amination protocol.

Subsequent Transformations

Once the chiral amine is secured, the final API is assembled in a few reliable steps.

Protocol 2: SNAr Coupling with the Heterocyclic Core

Objective: To couple the chiral piperidine amine with the 4-chloro-7H-pyrrolo[2,3-d]pyrimidine core.

  • Dissolve the chiral amine intermediate (1.0 eq) and 4-chloro-7H-pyrrolo[2,3-d]pyrimidine (1.0-1.1 eq) in a polar aprotic solvent like DMSO or NMP.

  • Add a non-nucleophilic base such as K₂CO₃ or DIPEA (~2.0 eq) to act as an acid scavenger.

  • Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring by HPLC.

  • Upon completion, cool the reaction and perform an aqueous work-up by partitioning between water and a suitable organic solvent (e.g., ethyl acetate).

  • Wash, dry, and concentrate the organic phase. The product is often purified by crystallization.

Protocol 3: Boc-Deprotection and Final Acylation

Objective: To remove the Boc group and acylate the piperidine nitrogen.

  • Deprotection: Dissolve the coupled intermediate in a suitable solvent like Dichloromethane (DCM) or 1,4-dioxane. Add an excess of a strong acid, typically Trifluoroacetic Acid (TFA) or a solution of HCl in dioxane. Stir at room temperature for 1-2 hours.

  • Neutralization/Acylation (One-Pot): After deprotection is complete, carefully neutralize the reaction mixture with a base (e.g., triethylamine or DIPEA). Then, add the acylating agent, such as cyanoacetic acid with a coupling agent (e.g., EDC/HOBt) or an activated ester, to complete the synthesis.[10]

  • Purify the final API by crystallization or chromatography to meet pharmaceutical-grade specifications.

Conclusion

This compound and its analogs are high-value intermediates whose utility is defined by the ketone functionality, which acts as a gateway to stereodefined amines. As demonstrated through the synthesis of JAK inhibitor precursors, the key transformation is a stereoselective reductive amination, where careful control of catalysts and reaction conditions allows for the construction of complex chiral centers with high precision. The protocols and insights provided herein offer a robust framework for researchers to utilize this privileged scaffold in the discovery and development of next-generation pharmaceuticals.

References

  • Taylor & Francis Online. (2018). Synthesis of key intermediate for (+)-tofacitinib through CoIII(salen)-catalyzed two stereocentered hydrolytic kinetic resolution of (±)-methyl-3-(oxiran-2-yl)butanoate. Available at: [Link]

  • Der Pharma Chemica. (n.d.). An Efficient and Alternative Method for Synthesis of Tofacitinib. Available at: [Link]

  • ACS Publications. (2018). Asymmetric Synthesis of a Key Intermediate for Tofacitinib via a Dynamic Kinetic Resolution-Reductive Amination Protocol. Organic Process Research & Development. Available at: [Link]

  • UNL. (n.d.). Tofacitinib synthesis. Available at: [Link]

  • Chinese Journal of Pharmaceuticals. (2013). Synthesis of Tofacitinib. Available at: [Link]

  • PubMed Central (PMC). (n.d.). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis of tert-butyl- 4-methyl-3-oxopiperidine-1-carboxylate. Available at: [Link]

  • MDPI. (n.d.). Inside Perspective of the Synthetic and Computational Toolbox of JAK Inhibitors: Recent Updates. Available at: [Link]

  • PubMed. (2023). Synthesis and clinical application of small-molecule inhibitors of Janus kinase. Available at: [Link]

  • Google Patents. (n.d.). US11254641B2 - Intermediates for optically active piperidine derivatives and preparation methods thereof.
  • CAS Common Chemistry. (n.d.). tert-Butyl 4-oxopiperidine-1-carboxylate. Available at: [Link]

  • European Patent Office. (2023). JANUS KINASE (JAK) FAMILY INHIBITOR, PREPARATION OF SAME, AND APPLICATIONS THEREOF. Available at: [Link]

  • PubMed Central (PMC). (n.d.). Diversifying the triquinazine scaffold of a Janus kinase inhibitor. Available at: [Link]

  • PubChem. (n.d.). tert-Butyl 3-methyl-4-oxopiperidine-1-carboxylate. Available at: [Link]

  • PubChemLite. (n.d.). Tert-butyl 4-oxopiperidine-1-carboxylate (C10H17NO3). Available at: [Link]

Sources

Application Notes & Protocols: Synthesis of Drug Analogues Using tert-Butyl 3,5-dimethyl-4-oxopiperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The piperidine scaffold is a cornerstone of modern medicinal chemistry, present in a vast number of FDA-approved drugs and clinical candidates.[1] Its prevalence is due to its ability to confer favorable physicochemical properties such as aqueous solubility while providing a three-dimensional framework for precise substituent placement. This guide focuses on a highly versatile building block, tert-Butyl 3,5-dimethyl-4-oxopiperidine-1-carboxylate , detailing its strategic application in the synthesis of diverse drug analogues. The presence of the C4-ketone offers a primary reaction handle, the N-Boc protecting group allows for controlled manipulations and subsequent deprotection, and the 3,5-dimethyl substitution introduces stereochemical complexity and influences conformational preference. This document provides in-depth protocols, mechanistic insights, and expert commentary on key synthetic transformations including reductive amination, olefination, and downstream N-functionalization, designed for researchers in drug discovery and development.

Reagent Overview and Physicochemical Properties

This compound is a strategic starting material for creating libraries of substituted piperidines. The tert-butoxycarbonyl (Boc) group serves as a robust protecting group, stable to a wide range of non-acidic reagents, yet readily removable under acidic conditions.[2] The ketone at the C4 position is the primary site for introducing molecular diversity. The cis- and trans-isomers of the 3,5-dimethyl groups can be used to explore the impact of stereochemistry on biological activity.[3]

PropertyValue
IUPAC Name This compound
Molecular Formula C₁₂H₂₁NO₃
Molecular Weight 227.30 g/mol
Appearance Off-white to pale yellow solid
Solubility Soluble in DCM, Chloroform, Ethyl Acetate, THF, Methanol.
Stereochemistry Commercially available as a mixture of cis and trans isomers.

Core Synthetic Strategies & Protocols

The true utility of this reagent lies in the selective and high-yield transformations possible at its C4-carbonyl group. The following sections detail the most impactful of these strategies.

G cluster_0 C4-Carbonyl Transformations cluster_1 Downstream Processing start tert-Butyl 3,5-dimethyl- 4-oxopiperidine-1-carboxylate reductive_amination Reductive Amination start->reductive_amination R-NH₂ NaBH(OAc)₃ wittig Wittig Olefination start->wittig Ph₃P=CHR' grignard Grignard Addition start->grignard R''-MgBr product_amine 4-Amino-piperidine Analogues reductive_amination->product_amine product_alkene 4-Alkylidene-piperidine Analogues wittig->product_alkene product_alcohol 4-Alkyl-4-hydroxy- piperidine Analogues grignard->product_alcohol deprotection N-Boc Deprotection product_secondary_amine 3,5-Dimethyl-4-substituted- piperidinium Salt deprotection->product_secondary_amine n_alkylation N-Alkylation / Arylation product_final Final N-Substituted Drug Analogues n_alkylation->product_final product_amine->deprotection TFA or HCl product_alkene->deprotection product_alcohol->deprotection product_secondary_amine->n_alkylation R-X, Base

Caption: Synthetic pathways originating from the title compound.
Reductive Amination: The Gateway to 4-Amino-piperidine Analogues

Reductive amination is arguably the most powerful method for derivatizing this scaffold, as it directly installs a nitrogen-containing substituent, a common feature in bioactive molecules.[4][5] The reaction proceeds via the in situ formation of an iminium ion intermediate, which is then reduced by a hydride agent.

Expertise & Causality: The choice of reducing agent is critical. Sodium triacetoxyborohydride (NaBH(OAc)₃) is the preferred reagent for most applications.[6] It is mild enough not to reduce the starting ketone but is highly effective at reducing the protonated iminium intermediate. This selectivity prevents competitive reduction of the carbonyl starting material, leading to cleaner reactions and higher yields. The addition of a catalytic amount of acetic acid accelerates the initial imine formation by protonating the ketone's carbonyl oxygen.

G cluster_0 ketone Piperidone (Starting Material) step1 Iminium Ion Formation ketone->step1 amine Primary/Secondary Amine (R₂NH) amine->step1 acid Acetic Acid (Catalyst) acid->step1 reducer NaBH(OAc)₃ step2 Hydride Reduction reducer->step2 product 4-Amino-piperidine Product step1->step2 Intermediate step2->product

Caption: Workflow for the one-pot reductive amination protocol.

Protocol 1: Reductive Amination with Sodium Triacetoxyborohydride

This protocol describes a general procedure for the reductive amination of the title compound with a primary amine.

  • Reagents and Materials:

    • This compound (1.0 eq)

    • Primary or Secondary Amine (1.1 eq)

    • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

    • 1,2-Dichloroethane (DCE) or Dichloromethane (DCM)

    • Glacial Acetic Acid (catalytic, ~5 mol%)

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

    • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

    • Standard laboratory glassware, magnetic stirrer

  • Procedure:

    • To a round-bottom flask under an inert atmosphere (N₂ or Argon), add this compound (e.g., 227 mg, 1.0 mmol).

    • Dissolve the ketone in DCE or DCM (approx. 0.1 M concentration, e.g., 10 mL).

    • Add the desired amine (1.1 mmol) followed by a catalytic drop of glacial acetic acid.

    • Stir the mixture at room temperature for 1 hour.

      • Scientist's Note: This initial period is crucial for the formation of the hemiaminal and subsequent iminium ion intermediate. For less reactive amines or ketones, this time can be extended.

    • Carefully add sodium triacetoxyborohydride (318 mg, 1.5 mmol) to the mixture in portions.

      • Safety Note: Addition may cause slight effervescence.

    • Stir the reaction at room temperature for 12-24 hours. Monitor progress by TLC or LC-MS until the starting material is consumed.

    • Work-up: Carefully quench the reaction by slow addition of saturated aqueous NaHCO₃ solution. Stir vigorously for 15-20 minutes until gas evolution ceases.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x 15 mL).

    • Combine the organic layers, wash with brine (1 x 20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purification: The crude product is typically purified by column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient) to yield the pure 4-amino-piperidine analogue.

  • Trustworthiness & Validation:

    • Expected Outcome: Yields typically range from 60-90%, depending on the steric and electronic properties of the amine.

    • Troubleshooting: If the reaction stalls, a slight excess of the amine (1.2-1.5 eq) and reducing agent (2.0 eq) can be added. If starting material remains but no product is formed, ensure the amine is not sterically prohibitive and the reagents are of good quality.

Wittig Olefination: Creating Exocyclic Double Bonds

The Wittig reaction transforms the C4-ketone into an exocyclic methylene or substituted alkene group, a valuable scaffold for further chemistry such as Michael additions or cross-coupling reactions.[7][8] The reaction involves a phosphonium ylide, which attacks the carbonyl carbon.[9]

Expertise & Causality: The 3,5-dimethyl substitution pattern introduces significant steric hindrance around the ketone. Therefore, less sterically demanding and more reactive non-stabilized ylides (e.g., methylenetriphenylphosphorane, Ph₃P=CH₂) are generally more successful than stabilized ylides.[7] The reaction is typically performed under anhydrous conditions, as ylides are strong bases and can be quenched by protic solvents.

Protocol 2: Wittig Methylenation

  • Reagents and Materials:

    • Methyltriphenylphosphonium bromide (CH₃PPh₃Br) (1.5 eq)

    • Potassium tert-butoxide (KOtBu) or n-Butyllithium (n-BuLi) (1.4 eq)

    • Anhydrous Tetrahydrofuran (THF)

    • This compound (1.0 eq)

    • Saturated aqueous ammonium chloride (NH₄Cl) solution

    • Standard Schlenk line or glovebox equipment

  • Procedure:

    • Ylide Generation: In a flame-dried, three-neck flask under an inert atmosphere, suspend methyltriphenylphosphonium bromide (536 mg, 1.5 mmol) in anhydrous THF (10 mL).

    • Cool the suspension to 0 °C in an ice bath.

    • Slowly add a solution of KOtBu (157 mg, 1.4 mmol) in THF, or n-BuLi as a solution in hexanes. A characteristic deep yellow or orange color indicates ylide formation.

    • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.

    • Olefination: Dissolve the piperidone starting material (227 mg, 1.0 mmol) in anhydrous THF (5 mL) and add it dropwise to the ylide solution at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor by TLC for the disappearance of the ketone.

    • Work-up: Quench the reaction by adding saturated aqueous NH₄Cl solution. Extract with ethyl acetate (3 x 20 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate.

    • Purification: The crude product contains triphenylphosphine oxide as a major byproduct. Purification is achieved by column chromatography on silica gel (e.g., starting with pure hexanes and gradually increasing the polarity with ethyl acetate) to isolate the desired 4-methylene-piperidine derivative.

Downstream Processing: N-Boc Deprotection

A critical final step in many synthetic sequences is the removal of the N-Boc group to liberate the piperidine nitrogen.[10] This secondary amine can then be functionalized via N-alkylation, N-arylation, acylation, or used directly in biological assays.

Expertise & Causality: The standard method for Boc deprotection is treatment with a strong acid.[2] Trifluoroacetic acid (TFA) in DCM is highly effective and volatile, simplifying work-up.[10] Alternatively, a solution of HCl in an organic solvent like dioxane or methanol can be used, which often precipitates the product as a stable hydrochloride salt, aiding in isolation and purification.[10]

ConditionReagentSolventTempTypical TimeNotes
A Trifluoroacetic Acid (TFA)DCM0 °C to RT1-4 hVolatile reagents, easy removal. Product is free base after basic work-up.
B 4M HCl in DioxaneDioxane/MeOHRT1-3 hProduct precipitates as HCl salt, often pure.

Protocol 3: N-Boc Deprotection with TFA

  • Reagents and Materials:

    • N-Boc protected piperidine derivative (1.0 eq)

    • Anhydrous Dichloromethane (DCM)

    • Trifluoroacetic acid (TFA) (5-10 eq)

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

    • Ice bath

  • Procedure:

    • Dissolve the N-Boc protected piperidine substrate (e.g., 1.0 mmol) in DCM (5-10 mL) in a round-bottom flask.

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add TFA (e.g., 0.4 mL, 5.0 mmol for 5 eq) to the stirred solution.

    • Remove the ice bath and allow the reaction to warm to room temperature. Stir for 1-4 hours, monitoring by TLC or LC-MS.

    • Work-up: Once complete, concentrate the reaction mixture under reduced pressure to remove excess DCM and TFA.

    • Carefully neutralize the residue by adding saturated aqueous NaHCO₃ solution until effervescence ceases and the pH is basic (>8).

    • Extract the aqueous layer with DCM (3 x 15 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the deprotected piperidine free base.

      • Scientist's Note: If the final product is highly water-soluble, back-extraction of the aqueous layers may be necessary, or the initial acidic solution can be basified with solid K₂CO₃ or NaOH pellets at 0°C and extracted.

References

  • Legault, C. Y. & Charette, A. B. Catalytic asymmetric hydrogenation of N-iminopyridinium ylides: expedient approach to enantioenriched substituted piperidine derivatives. Journal of the American Chemical Society. Available at: [Link]

  • Despois, A. & Cramer, N. Iridium(III)-Catalyzed Ionic Hydrogenation of Pyridines to Multi-Substituted Piperidines. ChemRxiv. Available at: [Link]

  • Despois, A. & Cramer, N. Iridium(III)-catalysed ionic hydrogenation of pyridines to multisubstituted piperidines. Nature Chemistry. Available at: [Link]

  • NIScPR Online Periodical Repository: 4-Piperidone – A synthon for spiro-heterocycles. Available at: [Link]

  • Wu, J., et al. Synthesis of chiral piperidines from pyridinium salts via rhodium-catalysed transfer hydrogenation. Nature Catalysis. Available at: [Link]

  • Al-Ostath, A., et al. Synthesis and bio-properties of 4-piperidone containing compounds as curcumin mimics. Journal of Molecular Structure. Available at: [Link]

  • Almansour, A. I., et al. Synthesis of piperidone grafted spiroheterocycles. ResearchGate. Available at: [Link]

  • Douglas, C. J., et al. Approaches to α-functionalization of piperidines by C–H activation. ResearchGate. Available at: [Link]

  • Shields, J. D., et al. Highly Diastereoselective Functionalization of Piperidines by Photoredox Catalyzed α-Amino C–H Arylation and Epimerization. National Institutes of Health. Available at: [Link]

  • Strieth-Kalthoff, F., et al. Regiodivergent α- and β‑Functionalization of Saturated N‑Heterocycles by Photocatalytic Oxidation. PubMed Central. Available at: [Link]

  • Keana, J. F. W., et al. Synthesis of spiro heterocyclic nitroxides derived from 4-piperidone. The Journal of Organic Chemistry. Available at: [Link]

  • O'Brien, P., et al. New Routes to α-Arylated N-Boc Heterocycles. University of York. Available at: [Link]

  • Cole, K. P., et al. Synthesis of Spirocyclic Piperidines by Radical Hydroarylation. PubMed Central. Available at: [Link]

  • Aapptec Peptides. N-Terminal Deprotection - Fmoc removal. Available at: [Link]

  • Bäckvall, J. E., et al. Divergent asymmetric synthesis of 3,5-disubstituted piperidines. PubMed. Available at: [Link]

  • Reddit. Advice on N-boc deprotection in the presence of acid sensitive groups. Available at: [Link]

  • D. A. Black, et al. Ligand-controlled β-selective C(sp3)–H arylation of N-Boc-piperidines. ResearchGate. Available at: [Link]

  • Wikipedia. Piperylone. Available at: [Link]

  • Wikipedia. Wittig reaction. Available at: [Link]

  • Fisher Scientific. Amine Protection / Deprotection. Available at: [Link]

  • Google Patents. CN105153211A - Method for synthesis of 1-(N-Boc-4-piperidine)-4-pyrazoleboronic acid pinaol ester.
  • Wang, Y., et al. Synthesis of tert-butyl- 4-methyl-3-oxopiperidine-1-carboxylate. ResearchGate. Available at: [Link]

  • Rowley, C. N., et al. Synthesis of Stereoenriched Piperidines via Chemo-Enzymatic Dearomatization of Activated Pyridines. PubMed Central. Available at: [Link]

  • Gassama, A. & Diatta, A. Synthesis of N-Substituted piperidines from piperidone. ResearchGate. Available at: [Link]

  • Organic Chemistry Portal. Wittig Reaction - Common Conditions. Available at: [Link]

  • Hartwieg, C., et al. 3,5-Disubstituted Piperidine Derivatives - A Scalable Route to all Four Stereoisomers. Organic Process Research & Development. Available at: [Link]

  • O'Hagan, D. Recent advances in the synthesis of piperidones and piperidines. Natural Product Reports. Available at: [Link]

  • Dunsmore, C. J., et al. Reductive Amination in the Synthesis of Pharmaceuticals. Chemical Reviews. Available at: [Link]

  • Gutmann, B., et al. Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development. Available at: [Link]

  • Organic Chemistry Portal. Wittig Reaction. Available at: [Link]

  • Andersson, P. G., et al. Reactions between Grignard reagents and heterocyclic N-oxides: Stereoselective synthesis of substituted pyridines, piperidines, and piperazines. Organic & Biomolecular Chemistry. Available at: [Link]

  • Sigman, M. S., et al. Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Journal of the American Chemical Society. Available at: [Link]

  • TUODA. Exploring the Role of 3,5-Dimethylpiperidine in Modern Organic Synthesis. Available at: [Link]

  • Reusch, W. Wittig Reaction. Master Organic Chemistry. Available at: [Link]

  • Carroll, F. I., et al. A Convenient Route to 4-Carboxy-4-Anilidopiperidine Esters and Acids. PubMed Central. Available at: [Link]

  • Organic Chemistry Portal. Grignard Reaction. Available at: [Link]

  • Krische, M. J., et al. Iridium-Catalyzed Reductive Coupling of Grignard Reagents and Tertiary Amides. Organic Syntheses. Available at: [Link]

  • Vitaku, E., et al. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. PubMed Central. Available at: [Link]

  • Google Patents. US11254641B2 - Intermediates for optically active piperidine derivatives and preparation methods thereof.
  • Wang, J., et al. Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate. ResearchGate. Available at: [Link]

  • Chad's Prep. 19.7b Wittig Reaction | Organic Chemistry. YouTube. Available at: [Link]

  • JOCPR. Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. Available at: [Link]

Sources

Application Note & Protocols: Strategic Derivatization of tert-Butyl 3,5-dimethyl-4-oxopiperidine-1-carboxylate for Accelerated Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Piperidine Scaffold as a Privileged Structure in Medicinal Chemistry

The piperidine ring is a cornerstone of modern medicinal chemistry, recognized as a privileged heterocyclic scaffold.[1][2] Its prevalence is remarkable, forming the structural core of over a hundred commercially available drugs across a vast spectrum of therapeutic areas, including oncology, neuroscience, and infectious diseases.[3][4] The power of the piperidine moiety lies in its saturated, three-dimensional nature, which allows for the precise spatial orientation of substituents to engage with biological targets in ways that flat, aromatic systems cannot.[3][5] This conformational rigidity and the ability to introduce diverse chiral centers are key features that medicinal chemists exploit to enhance potency, selectivity, and pharmacokinetic properties.[6]

This guide focuses on a particularly valuable building block: tert-Butyl 3,5-dimethyl-4-oxopiperidine-1-carboxylate . This molecule is strategically designed for facile diversification. The key features are:

  • A Boc-Protected Nitrogen: The tert-butoxycarbonyl (Boc) group provides robust protection to the piperidine nitrogen, rendering it nucleophilically inert under a wide range of reaction conditions. It can be cleanly removed under acidic conditions late in a synthetic sequence to reveal a secondary amine for further functionalization.

  • A Reactive C4-Ketone: The carbonyl group is the primary hub for chemical modification, serving as an electrophilic handle for a multitude of carbon-carbon and carbon-nitrogen bond-forming reactions.

  • Stereo-directing Methyl Groups: The cis-dimethyl groups at the C3 and C5 positions influence the conformational preference of the ring and can provide steric guidance in subsequent reactions, potentially leading to diastereoselective outcomes.

This document provides detailed protocols for three fundamental, yet powerful, derivatization strategies centered on the C4-ketone: Reductive Amination, Wittig Olefination, and Aldol Condensation. These methods serve as a gateway to generating vast libraries of novel, drug-like molecules.

Core Derivatization Strategy: Reductive Amination

Reductive amination is arguably the most versatile and widely used method for converting ketones into amines.[7] It is a robust, one-pot reaction that directly installs a diverse range of amine-containing side chains at the C4 position, significantly expanding the chemical space accessible from the parent scaffold.

Mechanistic Rationale

The reaction proceeds through two key stages that occur in situ.[7][8]

  • Imine/Enamine Formation: The reaction is initiated by the nucleophilic attack of a primary or secondary amine on the electrophilic carbonyl carbon of the piperidone. This is typically performed under weakly acidic conditions (pH ~5-6) to facilitate the dehydration of the intermediate hemiaminal, driving the equilibrium towards the formation of a C=N bond (an imine from a primary amine or an enamine from a secondary amine).

  • Reduction: A mild, selective reducing agent, present in the same pot, reduces the iminium/enaminium ion as it is formed. The choice of reducing agent is critical; it must be mild enough not to reduce the starting ketone but potent enough to reduce the intermediate C=N bond. Sodium triacetoxyborohydride (STAB) is often the reagent of choice for this reason.[9]

Reductive_Amination_Workflow Start Starting Materials: - Piperidone - Amine (R-NH2) - Reducing Agent (STAB) - Solvent (DCE) Combine Combine Reactants in Dichloroethane (DCE) Start->Combine Step 1 Stir Stir at Room Temperature (12-24 h) Combine->Stir Step 2 Monitor Monitor by TLC/LC-MS for Imine Formation & Product Appearance Stir->Monitor Step 3 Quench Quench Reaction (e.g., sat. NaHCO3) Monitor->Quench Step 4 Extract Aqueous Work-up & Organic Extraction Quench->Extract Step 5 Purify Purify by Column Chromatography Extract->Purify Step 6 Product Final Product: 4-Amino-Piperidine Derivative Purify->Product Step 7

Caption: General workflow for one-pot reductive amination.

Experimental Protocol: One-Pot Reductive Amination using STAB

This protocol describes a general procedure for the reductive amination of this compound with a representative primary amine.

Materials:

  • This compound (1.0 eq)

  • Primary or Secondary Amine (e.g., Benzylamine) (1.1 eq)

  • Sodium triacetoxyborohydride (STAB, NaBH(OAc)₃) (1.5 eq)

  • Anhydrous 1,2-Dichloroethane (DCE)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (N₂ or Argon), add this compound (1.0 eq).

  • Dissolve the starting material in anhydrous DCE (approx. 0.1 M concentration).

  • Add the selected amine (1.1 eq) to the solution. If the amine is a hydrochloride salt, add 1.1 eq of a non-nucleophilic base like triethylamine (TEA) to liberate the free amine.

  • Stir the mixture at room temperature for 20-30 minutes to allow for initial imine/enamine formation.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 5-10 minutes. Caution: The addition may be slightly exothermic.

  • Allow the reaction to stir at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting piperidone is consumed (typically 4-24 hours).

  • Upon completion, carefully quench the reaction by slow addition of saturated aqueous NaHCO₃ solution.

  • Transfer the mixture to a separatory funnel and extract with dichloromethane or ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude residue by silica gel column chromatography using an appropriate eluent system (e.g., Hexanes/Ethyl Acetate gradient) to yield the pure 4-amino-piperidine derivative.

Data Presentation: Representative Amines and Expected Products
Amine InputExpected Product StructureTypical YieldNotes
Anilinetert-Butyl 4-(phenylamino)-3,5-dimethylpiperidine-1-carboxylate75-90%Electron-rich and electron-poor anilines are generally well-tolerated.
Cyclopropylaminetert-Butyl 4-(cyclopropylamino)-3,5-dimethylpiperidine-1-carboxylate80-95%Small aliphatic amines react efficiently.
Morpholinetert-Butyl 4-morpholino-3,5-dimethylpiperidine-1-carboxylate85-98%Secondary amines readily form the corresponding tertiary amine products.
Benzylaminetert-Butyl 4-(benzylamino)-3,5-dimethylpiperidine-1-carboxylate85-95%The benzyl group can be removed later via hydrogenolysis if a primary amine is desired.

Core Derivatization Strategy: Wittig & Horner-Wadsworth-Emmons Olefination

To introduce exocyclic double bonds at the C4 position, the Wittig reaction and its Horner-Wadsworth-Emmons (HWE) variant are indispensable tools. These reactions convert the ketone into an alkene, providing a scaffold for further modifications such as Michael additions, epoxidations, or hydrogenations.

Mechanistic Rationale
  • Wittig Reaction: A phosphorus ylide, generated by deprotonating a phosphonium salt with a strong base, attacks the ketone. This leads to a four-membered oxaphosphetane intermediate which collapses to form the alkene and triphenylphosphine oxide.

  • HWE Reaction: A phosphonate carbanion, generated by deprotonating a phosphonate ester, reacts with the ketone. The HWE reaction often provides better yields and easier purification, as the phosphate byproduct is water-soluble. It typically favors the formation of the (E)-alkene.

Wittig_HWE_Reaction cluster_ylide Ylide/Carbanion Generation cluster_olefination Olefination Phosphonium Phosphonium Salt or Phosphonate Ester Ylide Phosphorus Ylide or Carbanion Phosphonium->Ylide Base Strong Base (n-BuLi, NaH) Base->Ylide Piperidone Piperidone Ketone Ylide->Piperidone Nucleophilic Attack Alkene Exocyclic Alkene Product Piperidone->Alkene

Caption: Logical flow of a Wittig or HWE olefination reaction.

Experimental Protocol: HWE Olefination

This protocol describes the olefination using triethyl phosphonoacetate to install an ester-functionalized methylene group.

Materials:

  • This compound (1.0 eq)

  • Triethyl phosphonoacetate (1.2 eq)

  • Sodium hydride (NaH, 60% dispersion in mineral oil) (1.2 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Wash sodium hydride (1.2 eq) with anhydrous hexanes to remove the mineral oil and suspend it in anhydrous THF in a flame-dried, three-neck flask under an inert atmosphere.

  • Cool the NaH suspension to 0 °C in an ice bath.

  • Add triethyl phosphonoacetate (1.2 eq) dropwise to the NaH suspension. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature for 30 minutes until hydrogen evolution ceases. This forms the phosphonate carbanion.

  • Cool the reaction mixture back to 0 °C.

  • Add a solution of this compound (1.0 eq) in anhydrous THF dropwise.

  • Allow the reaction to warm to room temperature and stir until TLC or LC-MS analysis indicates complete consumption of the starting ketone (typically 2-6 hours).

  • Cool the mixture to 0 °C and quench carefully by the slow, dropwise addition of saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate.

  • Purify the crude product by silica gel column chromatography to afford the desired alkene.

Data Presentation: Representative Olefination Reagents
ReagentExpected Product StructureTypical YieldNotes
(Methoxymethyl)triphenylphosphonium chloridetert-Butyl 4-(methoxymethylene)-3,5-dimethylpiperidine-1-carboxylate60-75%Wittig reagent. Product can be hydrolyzed to the corresponding aldehyde.
Triethyl phosphonoacetateEthyl 2-(1-(tert-butoxycarbonyl)-3,5-dimethylpiperidin-4-ylidene)acetate80-95%HWE reagent. (E)-isomer is typically the major product.
Diethyl (cyanomethyl)phosphonate2-(1-(tert-butoxycarbonyl)-3,5-dimethylpiperidin-4-ylidene)acetonitrile75-90%HWE reagent. Introduces a versatile nitrile group.

Core Derivatization Strategy: Aldol Condensation

The base-catalyzed aldol condensation is a classic C-C bond-forming reaction that creates an α,β-unsaturated ketone (an enone). This reaction functionalizes one of the α-carbons (C3 or C5) by reacting the enolate of the piperidone with an aldehyde. The resulting enone is a valuable Michael acceptor for further derivatization.

Experimental Protocol: Base-Catalyzed Aldol Condensation

Materials:

  • This compound (1.0 eq)

  • Aromatic Aldehyde (e.g., Benzaldehyde) (1.1 eq)

  • Potassium hydroxide (KOH) or Sodium hydroxide (NaOH) (2.0 eq)

  • Ethanol (EtOH) or Methanol (MeOH)

Procedure:

  • Dissolve this compound (1.0 eq) and the aldehyde (1.1 eq) in ethanol in a round-bottom flask.

  • Add a solution of KOH (2.0 eq) in ethanol to the mixture.

  • Stir the reaction at room temperature. A precipitate may form as the product is generated.

  • Monitor the reaction by TLC or LC-MS (typically 1-5 hours).

  • Upon completion, cool the reaction mixture in an ice bath to maximize precipitation.

  • Filter the solid product and wash with cold ethanol.

  • If no precipitate forms, concentrate the reaction mixture and partition between water and ethyl acetate. Extract the aqueous layer, combine organic layers, dry, and concentrate.

  • Purify the product by recrystallization or silica gel column chromatography.

Characterization and Validation

The structural integrity and purity of all synthesized derivatives must be rigorously confirmed. A standard suite of analytical techniques should be employed:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential to confirm the chemical structure, connectivity, and stereochemistry of the new derivatives.[10]

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides an accurate molecular weight, confirming the elemental composition of the product.

  • Infrared (IR) Spectroscopy: Useful for confirming the transformation of functional groups (e.g., disappearance of the C=O stretch of the ketone and appearance of C=C or C-N stretches).

Conclusion

This compound is a superior starting material for building libraries of complex, three-dimensional molecules. The strategic application of fundamental organic reactions—reductive amination, olefination, and aldol condensation—to the C4-ketone handle enables the rapid generation of diverse derivatives. Each new compound, with its unique spatial and electronic properties, is a potential candidate for hitting a biological target and advancing a drug discovery program. The protocols outlined here provide a reliable and reproducible foundation for these synthetic efforts.

References

  • Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences, 24(3), 2937. [Link][1][2]

  • Semantic Scholar. (n.d.). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Retrieved from a relevant source. [Link][11]

  • PubMed. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. National Center for Biotechnology Information. [Link][2]

  • ResearchGate. (n.d.). Piperidine-based drug discovery. ResearchGate. [Link][4]

  • Thieme Connect. (2023). Application of Chiral Piperidine Scaffolds in Drug Design. Thieme. [Link][6]

  • Royal Society of Chemistry. (n.d.). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. RSC Publishing. [Link][5]

  • Wikipedia. (n.d.). Reductive amination. Wikimedia Foundation. [Link][7]

  • Organic Chemistry Portal. (n.d.). Reductive Amination - Common Conditions. organic-chemistry.org. [Link][9]

  • YouTube. (2025). Reductive Amination | Synthesis of Amines. The Organic Chemistry Tutor. [Link][8]

  • Springer. (n.d.). Metal-free, an effective and one-pot protocol for the reductive amination of aldehydes using glycerol as a green solvent. Journal of the Indian Chemical Society. [Link][12]

Sources

Application Notes and Protocols for the Scale-Up Synthesis of tert-Butyl 3,5-dimethyl-4-oxopiperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the scale-up synthesis of tert-Butyl 3,5-dimethyl-4-oxopiperidine-1-carboxylate, a key building block in pharmaceutical and medicinal chemistry. The presented protocol is designed for researchers, scientists, and drug development professionals, emphasizing scalability, safety, and scientific integrity. The synthesis is approached in a three-step sequence starting from readily available 3,5-dimethylpyridine, involving catalytic hydrogenation, subsequent oxidation, and final N-protection. This guide offers detailed, step-by-step methodologies, explains the rationale behind experimental choices, and includes protocols for in-process controls and final product characterization.

Introduction: The Significance of Substituted Piperidones

The piperidine moiety is a ubiquitous scaffold in a vast array of pharmaceuticals and biologically active compounds.[1] Its conformational flexibility and ability to present substituents in a well-defined three-dimensional space make it a privileged structure in drug design. Specifically, 3,5-disubstituted 4-piperidones serve as versatile intermediates for the synthesis of complex molecules with potential therapeutic applications, including analgesics, neuroleptics, and antidepressants.[2] The tert-butoxycarbonyl (Boc) protecting group on the piperidine nitrogen enhances the stability of the molecule during subsequent synthetic transformations and allows for controlled, selective reactions.[3]

This application note details a robust and scalable synthesis of this compound, providing a practical guide for its production in laboratory and pilot-plant settings.

Synthetic Strategy: A Three-Step Approach to the Target Molecule

The overall synthetic strategy is a three-step process designed for efficiency and scalability, starting from the commercially available and inexpensive 3,5-dimethylpyridine (3,5-lutidine).

Synthetic_Pathway A 3,5-Dimethylpyridine B cis/trans-3,5-Dimethylpiperidine A->B Catalytic Hydrogenation C cis/trans-3,5-Dimethyl-4-piperidone B->C Oxidation D This compound C->D N-Boc Protection

Caption: Overall synthetic workflow.

The selection of this pathway is underpinned by the following considerations:

  • Readily Available Starting Material: 3,5-Dimethylpyridine is a common and cost-effective starting material.

  • High-Yielding Hydrogenation: The catalytic hydrogenation of pyridines to piperidines is a well-established and high-yielding industrial process.[2]

  • Controlled Oxidation: The subsequent oxidation of the secondary amine to a ketone can be achieved with good control over side reactions.

  • Robust Protection: The final N-Boc protection is a clean and efficient reaction, simplifying the purification of the final product.

Detailed Experimental Protocols

Step 1: Catalytic Hydrogenation of 3,5-Dimethylpyridine

This step involves the reduction of the aromatic pyridine ring to a saturated piperidine ring using a heterogeneous catalyst and high-pressure hydrogen.

Hydrogenation_Workflow cluster_prep Reactor Preparation cluster_reaction Reaction cluster_workup Work-up and Isolation A Charge 3,5-Dimethylpyridine and Solvent to Autoclave B Add Raney® Nickel Catalyst (under inert atmosphere) A->B C Seal and Purge Autoclave with Nitrogen B->C D Pressurize with Hydrogen C->D E Heat and Stir D->E F Monitor Hydrogen Uptake E->F G Cool and Vent Autoclave F->G H Filter Catalyst (under wet conditions) G->H I Solvent Removal H->I J Distillation of 3,5-Dimethylpiperidine I->J

Caption: Workflow for the catalytic hydrogenation.

Materials and Reagents:

Reagent/MaterialGradeSupplierNotes
3,5-DimethylpyridineReagentStandard Supplier
Raney® Nickel (slurry in water)CatalystReputable SupplierHighly pyrophoric when dry.[4]
MethanolAnhydrousStandard Supplier
High-Pressure Autoclave--Capable of >50 bar and heating
Celite®-Standard SupplierFiltration aid

Protocol:

  • Reactor Charging: In a suitable high-pressure autoclave, charge 3,5-dimethylpyridine (1.0 eq) and methanol (5-10 volumes).

  • Catalyst Addition: Under a nitrogen atmosphere, carefully add Raney® Nickel (5-10 wt% of a 50% slurry in water). Causality: The use of a slurry and an inert atmosphere is critical to prevent the pyrophoric catalyst from drying and igniting upon contact with air.[5]

  • Inerting and Pressurization: Seal the autoclave and purge with nitrogen gas (3 cycles) to remove any residual oxygen. Pressurize the reactor with hydrogen to 50-70 bar.

  • Reaction: Heat the reaction mixture to 100-150°C with vigorous stirring. The progress of the reaction can be monitored by the cessation of hydrogen uptake.

  • Work-up: After the reaction is complete, cool the autoclave to room temperature and carefully vent the excess hydrogen.

  • Catalyst Removal: Open the reactor under a nitrogen atmosphere. Dilute the reaction mixture with methanol and filter through a pad of Celite® to remove the catalyst. Crucial Safety Note: Do not allow the filter cake to dry. Keep it wet with water or methanol at all times to prevent ignition.[3]

  • Isolation: Concentrate the filtrate under reduced pressure to remove the methanol. The resulting crude 3,5-dimethylpiperidine can be purified by fractional distillation. The product is a mixture of cis and trans isomers.[2]

In-Process Control: The reaction is monitored by Gas Chromatography (GC) to confirm the disappearance of the starting material.

Step 2: Oxidation of 3,5-Dimethylpiperidine to 3,5-Dimethyl-4-piperidone

This step involves the selective oxidation of the secondary amine to the corresponding ketone. A Swern oxidation or a similar DMSO-based oxidation is suitable for this transformation on a larger scale, avoiding the use of heavy metals.

Materials and Reagents:

Reagent/MaterialGradeSupplierNotes
3,5-DimethylpiperidineProduct from Step 1-
Oxalyl Chloride or Trifluoroacetic AnhydrideReagentStandard SupplierCorrosive and moisture-sensitive
Dimethyl Sulfoxide (DMSO)AnhydrousStandard Supplier
TriethylamineReagentStandard SupplierBase
Dichloromethane (DCM)AnhydrousStandard SupplierSolvent

Protocol:

  • Activator Solution: In a reactor cooled to -60°C, charge anhydrous dichloromethane and oxalyl chloride (1.5 eq). Slowly add a solution of anhydrous DMSO (2.2 eq) in DCM, maintaining the temperature below -50°C.

  • Substrate Addition: To the activated DMSO solution, add a solution of 3,5-dimethylpiperidine (1.0 eq) in DCM at a rate that maintains the internal temperature below -50°C.

  • Quenching: After the addition is complete, stir for 30 minutes, then add triethylamine (5.0 eq) and allow the reaction to warm to room temperature.

  • Work-up: Add water to the reaction mixture. Separate the organic layer, and extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Isolation: Concentrate the filtrate under reduced pressure to yield crude 3,5-dimethyl-4-piperidone. This can be purified by vacuum distillation or column chromatography.

In-Process Control: The reaction progress can be monitored by Thin Layer Chromatography (TLC) or GC-MS.

Step 3: N-Boc Protection of 3,5-Dimethyl-4-piperidone

This is the final step to obtain the target compound. The Boc group is introduced using di-tert-butyl dicarbonate (Boc₂O).

Boc_Protection_Workflow cluster_reaction Reaction cluster_workup Work-up and Purification A Dissolve 3,5-Dimethyl-4-piperidone in Solvent B Add Base (e.g., Triethylamine) A->B C Add Di-tert-butyl dicarbonate (Boc₂O) B->C D Stir at Room Temperature C->D E Solvent Removal D->E F Aqueous Work-up E->F G Extraction with Organic Solvent F->G H Drying and Concentration G->H I Purification (e.g., Crystallization or Chromatography) H->I

Caption: Workflow for the N-Boc protection step.

Materials and Reagents:

Reagent/MaterialGradeSupplierNotes
3,5-Dimethyl-4-piperidoneProduct from Step 2-
Di-tert-butyl dicarbonate (Boc₂O)ReagentStandard Supplier
Triethylamine or Sodium BicarbonateReagentStandard SupplierBase
Dichloromethane or TetrahydrofuranAnhydrousStandard SupplierSolvent

Protocol:

  • Reaction Setup: In a suitable reactor, dissolve 3,5-dimethyl-4-piperidone (1.0 eq) in dichloromethane.

  • Base Addition: Add triethylamine (1.5 eq) to the solution.

  • Boc₂O Addition: Slowly add a solution of di-tert-butyl dicarbonate (1.2 eq) in dichloromethane. An exotherm may be observed.

  • Reaction: Stir the mixture at room temperature until the reaction is complete (typically monitored by TLC or GC).

  • Work-up: Wash the reaction mixture with water and then with brine.

  • Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by crystallization.

Data Presentation

Table 1: Summary of Reaction Parameters and Expected Yields

StepKey ReagentsSolventTemp. (°C)Pressure (bar)Time (h)Typical Yield (%)
1. Hydrogenation3,5-Dimethylpyridine, Raney® NiMethanol100-15050-708-1685-95
2. Oxidation3,5-Dimethylpiperidine, DMSO, Oxalyl ChlorideDCM-60 to RTAmbient2-470-85
3. Boc Protection3,5-Dimethyl-4-piperidone, Boc₂ODCMRTAmbient2-690-98

Safety and Handling

  • Raney® Nickel: Highly pyrophoric when dry.[4] Always handle as a slurry under an inert liquid (water or solvent).[5] Avoid contact with air. In case of fire, use a Class D fire extinguisher (for combustible metals); do not use water or CO₂ extinguishers.[6]

  • High-Pressure Hydrogenation: This reaction should only be performed by trained personnel in a properly rated high-pressure autoclave equipped with a rupture disc and pressure relief valve. Ensure proper ventilation and use a hydrogen detector.

  • Oxalyl Chloride: Highly corrosive and reacts violently with water. Handle in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Di-tert-butyl dicarbonate: Can cause skin and eye irritation. Handle with appropriate PPE.

Analytical Characterization

The final product, this compound, should be characterized to confirm its identity and purity.

  • ¹H and ¹³C NMR: To confirm the chemical structure and isomeric ratio (cis/trans).

  • Mass Spectrometry (MS): To confirm the molecular weight.

  • Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC): To determine the purity of the final product.

  • Infrared Spectroscopy (IR): To identify key functional groups (C=O of the ketone and carbamate).

References

  • Vineeth Precious Catalysts Pvt. Ltd. (n.d.). Safety, Storage, Shelf Life, Handling and Disposal.
  • Sodium borohydride - Safety D
  • Sodium Borohydride - ESPI Metals. (2007, October).
  • Safety Slide: Raney Nickel. (n.d.).
  • Kandeel, M., et al. (2021).
  • Raney®-Nickel - SAFETY D
  • Sodium borohydride - Standard Oper
  • SAFETY DATA SHEET - Sodium borohydride. (2025, November 6).
  • SODIUM BOROHYDRIDE HAZARD SUMMARY. (n.d.). New Jersey Department of Health.
  • Chamberland, S. (n.d.). Weighing and Working with Raney Nickel.
  • Raney Nickel - Hazardous Substance Fact Sheet. (n.d.). New Jersey Department of Health.
  • Synthesis of chiral piperidines from pyridinium salts via rhodium-catalysed transfer hydrogenation. (2021).
  • Catalytic Hydrogenation of 3-Methylpyridine to 3-Methylpiperidine: Application Notes and Protocols. (2025). BenchChem.
  • Hartwieg, C., et al. (2014). 3,5-Disubstituted Piperidine Derivatives - A Scalable Route to all Four Stereoisomers. Organic Process Research & Development, 18(9), 1120-1127.
  • CN101648910B - Method for preparing 3,5-dimethylpyridine-N-oxide. (n.d.).
  • Synthesis and conformational analysis of N-BOC-protected-3,5-bis(arylidene)-4-piperidone EF-24 analogs as anti-cancer agents. (2020).
  • tert-Butyl 3,3-dimethyl-4-oxopiperidine-1-carboxyl
  • EP0929523A1 - Preparation of 3,5-lutidine. (n.d.).
  • Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)
  • Scheme 1. Synthesis of 3,5-diarylidene-4-piperidone derivatives 3a–f,... (n.d.).
  • Efficient production of 4-nitro-3,5-dimethylpyridine-N-oxide using microchannel technology. (2025). Journal of Chemical Research.
  • 3,5-Dimethylpiperidine, mixture of cis and trans = 99 35794-11-7. (n.d.). Sigma-Aldrich.
  • tert-Butyl 3-methyl-4-oxopiperidine-1-carboxyl
  • Ethyl 2-((tert-butoxycarbonyl)((tert-butyldimethylsilyl)oxy)amino)
  • US2813100A - Hydrogenation process. (n.d.).
  • CN101723877A - Method for preparing piperidines compound by using pyridine base through catalytic hydrogenation. (n.d.).
  • Supplementary inform
  • 1-Boc-4-piperidone | 79099-07-3. (2023, August 15). Smolecule.
  • Navigating Synthesis: The Protective Role of N-Boc-4-piperidone in Complex Chemical Routes. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
  • Ru Distribution and Activity of Ru/C Catalyst for Continuous Hydrogenation of 3,5-dimethylpyridine. (2025, March 5).
  • Tert-butyl 4-oxopiperidine-1-carboxyl
  • Catalytic Hydrogenation of Substituted Pyridines with PtO2 Catalyst. (2015, August 29). Rasayan J. Chem, 8(3), 333-337.
  • Buy 1-Boc-4-piperidone | 79099-07-3. (2023, August 15). Smolecule.
  • Exploring the Role of 3,5-Dimethylpiperidine in Modern Organic Synthesis. (2025, June 20). TUODA.
  • 3,5-Dimethylpiperidine. (n.d.). In Wikipedia.
  • CN101648912B - Continuous preparation method of 4-nitro-3,5-dimethylpyridine-N-oxide. (n.d.).

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of tert-Butyl 3,5-dimethyl-4-oxopiperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome, researchers and drug development professionals, to our dedicated technical support guide for the synthesis of tert-Butyl 3,5-dimethyl-4-oxopiperidine-1-carboxylate. This resource is designed to provide you with in-depth troubleshooting advice and answers to frequently asked questions, drawing upon established chemical principles and field-proven insights to help you navigate the complexities of this synthesis.

Introduction

The synthesis of this compound, a valuable building block in medicinal chemistry, presents several challenges, primarily centered around stereocontrol and the prevention of side reactions. The presence of methyl groups at the 3 and 5 positions introduces stereoisomerism (cis and trans), and the multi-step synthesis often requires careful optimization to achieve high yields and purity. This guide will address common issues encountered during the key synthetic steps: piperidone ring formation and subsequent N-Boc protection.

Troubleshooting Guide

This section addresses specific problems you may encounter during your experiments.

Problem 1: Low Yield of 3,5-dimethyl-4-piperidone during Cyclization

Question: I am attempting to synthesize the 3,5-dimethyl-4-piperidone ring via a Dieckmann-type cyclization of a diester precursor, but my yields are consistently low. What are the potential causes and how can I improve the yield?

Answer:

Low yields in the Dieckmann condensation for the formation of the 3,5-dimethyl-4-piperidone ring are a common issue and can be attributed to several factors. This intramolecular Claisen condensation is an equilibrium process, and its success hinges on driving the reaction towards the desired cyclic β-keto ester.[1][2]

Potential Causes and Solutions:

  • Inefficient Deprotonation: The reaction is initiated by the deprotonation of an α-carbon of one of the ester groups.[3]

    • Troubleshooting: Ensure your base is sufficiently strong and fresh. Sodium hydride (NaH) or sodium ethoxide (NaOEt) are commonly used. If using NaH, ensure the mineral oil has been thoroughly washed away with a dry, inert solvent like hexane. The reaction should be conducted under strictly anhydrous conditions, as any moisture will quench the base.

  • Intermolecular Condensation (Oligomerization): Instead of intramolecular cyclization, the enolate can react with another molecule of the diester, leading to the formation of oligomers or polymers. This is particularly problematic at high concentrations.

    • Troubleshooting: Employ high-dilution conditions. Slowly adding the diester solution to a suspension of the base in the reaction solvent can favor the intramolecular reaction pathway.

  • Reverse Claisen Condensation: The cyclic β-keto ester product can undergo a retro-Claisen reaction, cleaving the ring.[2]

    • Troubleshooting: The equilibrium is driven forward by the deprotonation of the acidic α-proton of the newly formed β-keto ester.[1] Ensure you are using at least one full equivalent of the base. An acidic work-up is then required to protonate the resulting enolate to yield the final product.

  • Steric Hindrance: The methyl groups at the 3 and 5 positions can introduce steric hindrance, potentially slowing down the desired cyclization.

    • Troubleshooting: Optimization of reaction temperature and time is crucial. While heating can increase the reaction rate, it might also favor side reactions. Monitor the reaction progress by TLC or GC-MS to determine the optimal conditions.

Problem 2: Difficulty in Separating cis and trans Isomers of 3,5-dimethyl-4-piperidone

Question: My synthesis has produced a mixture of cis- and trans-3,5-dimethyl-4-piperidone, and I am struggling to separate them. What are the most effective methods for isomer separation?

Answer:

The formation of both cis and trans diastereomers is a well-documented challenge in the synthesis of 3,5-disubstituted piperidines.[4] The relative orientation of the two methyl groups significantly impacts the physical and chemical properties of the isomers, which can be exploited for their separation.

Recommended Separation Techniques:

  • Fractional Crystallization: This is often the most effective method for separating diastereomers on a larger scale. The cis and trans isomers, or their salts, will likely have different solubilities in a given solvent system.

    • Protocol:

      • Convert the mixture of piperidone isomers to a salt, for example, the hydrochloride or oxalate salt.

      • Experiment with different solvent systems (e.g., ethanol, isopropanol, acetone, or mixtures thereof) to find one in which one of the diastereomeric salts is significantly less soluble.

      • Dissolve the salt mixture in the chosen solvent at an elevated temperature to achieve saturation.

      • Allow the solution to cool slowly. The less soluble diastereomer should crystallize out.

      • Filter the crystals and analyze their purity by NMR or GC. The mother liquor will be enriched in the more soluble diastereomer.

  • Column Chromatography: For smaller scale separations, column chromatography can be effective.

    • Troubleshooting: The polarity of the cis and trans isomers may be very similar, making separation challenging. Careful selection of the stationary phase (silica gel or alumina) and the mobile phase is critical. A shallow solvent gradient may be necessary to achieve good separation. It is advisable to first perform analytical TLC with various solvent systems to identify the optimal conditions.

Problem 3: Incomplete N-Boc Protection or Side Reactions with Boc Anhydride

Question: I am trying to protect the nitrogen of 3,5-dimethyl-4-piperidone with a Boc group using di-tert-butyl dicarbonate (Boc₂O), but the reaction is either incomplete or I am observing side products. How can I optimize this step?

Answer:

N-Boc protection is a standard procedure, but its efficiency can be affected by the reaction conditions and the nature of the substrate.[5]

Potential Issues and Solutions:

  • Incomplete Reaction:

    • Cause: Insufficiently basic conditions or steric hindrance from the adjacent methyl groups.

    • Troubleshooting:

      • Base Selection: A non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) is typically used to scavenge the acid formed during the reaction. Ensure at least one equivalent of the base is used. For less reactive amines, a stronger base like sodium hydroxide or potassium carbonate in a biphasic system or in a polar aprotic solvent like DMF might be necessary.

      • Catalyst: The addition of a catalytic amount of 4-dimethylaminopyridine (DMAP) can significantly accelerate the reaction.[5]

      • Reaction Time and Temperature: The reaction may require extended stirring at room temperature or gentle heating. Monitor the reaction by TLC to determine completion.

  • Formation of Side Products:

    • Cause: Di-tert-butyl dicarbonate can react with nucleophiles other than the desired amine if present. In the presence of a strong base and a protic solvent, the Boc anhydride can decompose.

    • Troubleshooting:

      • Ensure the starting 3,5-dimethyl-4-piperidone is pure and free from other nucleophilic impurities.

      • Add the Boc anhydride slowly to the reaction mixture to control the reaction rate and minimize potential side reactions.

      • Use an aprotic solvent like dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile to avoid reaction of the Boc anhydride with the solvent.

Frequently Asked Questions (FAQs)

Q1: What are the main synthetic routes to produce the 3,5-dimethyl-4-piperidone core?

A1: The most common strategies for constructing the 3,5-dimethyl-4-piperidone skeleton include:

  • Dieckmann Condensation: This involves the intramolecular cyclization of a diester, which is a reliable method for forming five- and six-membered rings.[2][6]

  • Mannich-type Reactions: These multi-component reactions involve the condensation of an amine, a ketone, and an aldehyde. For 3,5-disubstituted piperidones, this would typically involve a dialkylation of a primary amine followed by cyclization.[7]

Q2: How does the stereochemistry of the 3,5-dimethyl groups affect the properties and subsequent reactions of the molecule?

A2: The relative stereochemistry (cis or trans) of the methyl groups significantly influences the conformation of the piperidone ring. This can affect:

  • Physical Properties: The cis and trans isomers will have different melting points, boiling points, and solubilities, which is the basis for their separation by fractional crystallization.[4]

  • Reactivity: The accessibility of the ketone and the nitrogen atom can be different for the two isomers, potentially leading to different reaction rates in subsequent steps.

  • Biological Activity: In the context of drug development, the stereochemistry of substituents on a piperidine ring is often critical for binding to the biological target.

Q3: Is epimerization of the 3,5-dimethyl-4-piperidone a concern during synthesis or purification?

A3: Yes, epimerization at the carbon atoms bearing the methyl groups can be a significant issue, especially under basic or acidic conditions.[8][9] The protons alpha to the ketone are acidic and can be removed by a base, leading to the formation of an enolate. Reprotonation of this enolate can occur from either face, leading to a mixture of diastereomers. To minimize epimerization:

  • Use non-nucleophilic, sterically hindered bases where possible.

  • Keep reaction times and temperatures to a minimum, especially when using strong acids or bases.

  • During purification, use neutral or mildly acidic/basic conditions if possible.

Visualizing the Synthetic Challenges

To better understand the key steps and potential pitfalls, the following diagrams illustrate the reaction pathways and troubleshooting logic.

Diagram 1: Dieckmann Condensation for Piperidone Ring Formation

Dieckmann_Condensation cluster_start Starting Material cluster_reaction Dieckmann Cyclization cluster_products Products cluster_troubleshooting Troubleshooting Diester Acyclic Diester Precursor Base Strong Base (e.g., NaH) Diester->Base 1. Enolate Enolate Formation Base->Enolate Cyclization Intramolecular Cyclization Enolate->Cyclization 2. Oligomers Oligomeric Byproducts Enolate->Oligomers Side Reaction (High Concentration) Deprotonation Deprotonation of β-keto ester Cyclization->Deprotonation 3. Workup Acidic Work-up Deprotonation->Workup 4. Piperidone cis/trans-3,5-Dimethyl-4-piperidone Workup->Piperidone LowYield Low Yield? Piperidone->LowYield HighDilution Use High Dilution LowYield->HighDilution If Oligomers Present CheckBase Check Base Activity & Stoichiometry LowYield->CheckBase If Incomplete Reaction Optimize Optimize Temp. & Time LowYield->Optimize For Steric Hindrance

Caption: Workflow for Dieckmann condensation and troubleshooting low yields.

Diagram 2: N-Boc Protection of 3,5-dimethyl-4-piperidone

Boc_Protection cluster_start Starting Material cluster_reaction N-Boc Protection cluster_products Products cluster_troubleshooting Troubleshooting Piperidone cis/trans-3,5-Dimethyl-4-piperidone Reagents Boc₂O, Base (e.g., TEA), cat. DMAP Piperidone->Reagents 1. BocPiperidone This compound Reagents->BocPiperidone 2. Unreacted Unreacted Starting Material Reagents->Unreacted Side Outcome Incomplete Incomplete Reaction? BocPiperidone->Incomplete StrongerBase Use Stronger Base / Add DMAP Incomplete->StrongerBase If reaction is sluggish Purity Check Starting Material Purity Incomplete->Purity If side products form Conditions Optimize Time & Temperature Incomplete->Conditions General Optimization

Caption: Troubleshooting guide for the N-Boc protection step.

References

  • Chaloin, O., Cabart, F., Marin, J., Zhang, H., & Guichard, G. (n.d.). SYNTHESIS OF ENANTIOPURE DI(TERT-BUTYL) (2S,4S)-4-HYDROXY-6-OXO-1,2-PIPERIDINEDICARBOXYLATE.
  • Gao, X. H. X. G. (2011). Synthesis of tert-butyl- 4-methyl-3-oxopiperidine-1-carboxylate.
  • Piperidine Synthesis. (n.d.). DTIC.
  • Aridoss, G., et al. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives. Chemical Review and Letters, 4(4), 192-199.
  • Shen, Y., et al. (2021). General Light-Mediated, Highly Diastereoselective Piperidine Epimerization: From Most Accessible to Most Stable Stereoisomer. Journal of the American Chemical Society, 143(1), 126-131.
  • Shen, Y., et al. (2022). Visible Light-Mediated, Diastereoselective Epimerization of Morpholines and Piperazines to More Stable Isomers. NIH.
  • N-tert-Butoxycarbonyl-4-piperidone. (n.d.). Nordmann.
  • Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. (n.d.). Open Research@CSIR-NIScPR.
  • N-(tert-Butoxycarbonyl)-4-piperidone synthesis. (n.d.). ChemicalBook.
  • Smith, R. B., et al. (2018). Synthesis and conformational analysis of N-BOC-protected-3,5-bis(arylidene)-4-piperidone EF-24 analogs as anti-cancer agents.
  • Intermediates for optically active piperidine derivatives and preparation methods thereof. (n.d.).
  • Exploring the Role of 3,5-Dimethylpiperidine in Modern Organic Synthesis. (2025). TUODA.
  • Synthesis of N-Boc 4-piperidone. (2022). ChemicalBook.
  • Dieckmann Condensation Reaction Mechanism. (2018). YouTube.
  • Watson, P. S., et al. (2003). Recent advances in the synthesis of piperidones and piperidines. Tetrahedron, 59(17), 2953-2989.
  • Epimeris
  • Synthesis of 3,5-diarylidene-4-piperidone derivatives 3a–f, 5a–q, 7a and b and 8a and b. (n.d.).
  • Wang, M., et al. (n.d.). Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate.
  • Stereocontrolled and time-honored access to piperidine- and pyrrolidine-fused 3-methylenetetrahydropyrans using lactam-tethered alkenols. (2024). RSC Publishing.
  • Stereocontrolled and time-honored access to piperidine- and pyrrolidine-fused 3-methylenetetrahydropyrans using lactam-tethered alkenols. (2024). NIH.
  • Excersise 22.
  • Dieckmann Condens
  • General Procedures for the Lithiation/Trapping of N-Boc Piperazines. (n.d.).
  • Asymmetric deprotonation of N-Boc-piperidines. (2025).
  • Sustainability Challenges in Peptide Synthesis and Purification: From R&D to Production. (n.d.). The Journal of Organic Chemistry.
  • overcoming challenges in the purification of synthetic C.I. Disperse Blue 35. (n.d.). Benchchem.
  • overcoming challenges in the purification of 2-Ethyl-4-methylpiperidine. (n.d.). Benchchem.
  • Theoretical Synthesis of 4-Piperidone/Piperidine. (2005). Sciencemadness.org.

Sources

Technical Support Center: A Guide to Optimizing the Synthesis of tert-Butyl 3,5-dimethyl-4-oxopiperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center. This guide is designed for researchers, chemists, and drug development professionals who are working on the synthesis of tert-butyl 3,5-dimethyl-4-oxopiperidine-1-carboxylate. This valuable piperidone building block is a key intermediate in the synthesis of various pharmaceutical agents, but its preparation can be fraught with challenges that lead to suboptimal yields.

This document moves beyond a simple recitation of steps. As your application scientist, my goal is to provide you with the causal reasoning behind each experimental choice, empowering you to troubleshoot effectively and optimize your reaction outcomes. We will focus primarily on the most common and established synthetic route: the tandem Michael addition-Dieckmann condensation pathway.

Section 1: Understanding the Core Synthetic Pathway

The synthesis of substituted 4-piperidones is most frequently accomplished via a multi-step sequence that constructs the heterocyclic ring.[1][2] The pathway for the title compound typically involves three key transformations:

  • Double Michael Addition: A primary amine (or its surrogate) is reacted with two equivalents of an α,β-unsaturated ester (e.g., methyl crotonate) to form a diester intermediate.

  • Dieckmann Condensation: This is the critical ring-closing step. An intramolecular condensation of the diester, promoted by a strong base, forms the cyclic β-keto ester.

  • Hydrolysis & Decarboxylation: The resulting β-keto ester is hydrolyzed and subsequently decarboxylated under acidic conditions to yield the 3,5-dimethyl-4-piperidone core.

  • N-Protection: The secondary amine of the piperidone is protected with a tert-butoxycarbonyl (Boc) group. This step can sometimes be performed earlier in the sequence on the initial amine, if compatible with the reaction conditions.

This overall workflow is depicted below.

G cluster_0 Synthesis Workflow A Primary Amine + 2x Methyl Crotonate B Double Michael Addition A->B C Diester Intermediate B->C D Dieckmann Condensation (Base-Mediated) C->D E Cyclic β-Keto Ester D->E F Hydrolysis & Decarboxylation (Acid, Heat) E->F G 3,5-dimethyl-4-piperidone F->G H Boc Protection (Boc)2O G->H I Final Product H->I

Caption: General workflow for the synthesis of the target 4-piperidone.

Section 2: Troubleshooting Guide for Yield Improvement (Q&A)

This section addresses the most common issues encountered during the synthesis, providing both explanations and actionable solutions.

Q1: My Dieckmann condensation (ring-closing) step is giving a very low yield. What are the most likely causes?

This is the most critical and often lowest-yielding step. Success hinges on precise control of reaction parameters to favor the desired intramolecular cyclization.

Answer:

Low yield in the Dieckmann condensation is typically traced back to four key areas: the base, the concentration, the temperature, and the solvent.

  • Insufficient or Inactive Base: The Dieckmann condensation is an equilibrium process.[3] To drive it forward, a strong, non-nucleophilic base is required to deprotonate the α-carbon of one of the ester groups. Furthermore, the resulting cyclic β-keto ester product is more acidic than the starting diester, meaning it will be immediately deprotonated by the base. Therefore, at least two full equivalents of base are stoichiometrically required to drive the reaction to completion.[4] Using only one equivalent will result in a maximum theoretical yield of 50%.

    • Troubleshooting Action:

      • Use 2.1-2.5 equivalents of base. We recommend sodium hydride (NaH, 60% dispersion in mineral oil) as it is effective and the byproduct (H₂) simply bubbles out of the reaction.

      • Ensure your base is active. NaH can degrade over time with exposure to moisture. Use a freshly opened bottle or wash the mineral oil away with anhydrous hexanes immediately before use in a controlled environment.

  • Intermolecular Polymerization: If the concentration of the diester intermediate is too high, the deprotonated α-carbon of one molecule is more likely to react with the ester of a different molecule. This leads to the formation of linear oligomers or polymers, often observed as an intractable, viscous oil, instead of the desired six-membered ring.[4]

    • Troubleshooting Action:

      • Employ High-Dilution Conditions. The reaction should be run at a low concentration (e.g., 0.05 M to 0.1 M).

      • Use a Syringe Pump. The most effective method to ensure high dilution is to slowly add a solution of the diester intermediate to a refluxing suspension of the base in the solvent over several hours using a syringe pump. This keeps the instantaneous concentration of the unreacted diester extremely low, strongly favoring the intramolecular pathway.

  • Improper Temperature Control: While heating is required to initiate the reaction, excessive temperatures during the work-up can be detrimental. The Dieckmann condensation is reversible, and this reverse reaction (the retro-Dieckmann) is promoted by heat and the presence of alkoxide byproducts or added nucleophiles.[3]

    • Troubleshooting Action:

      • Perform the reaction in a suitable refluxing solvent like anhydrous tetrahydrofuran (THF) or toluene.

      • During work-up, cool the reaction mixture to 0 °C before quenching and acidification.

  • Solvent Purity: The base is highly reactive towards protic impurities like water or alcohols.

    • Troubleshooting Action:

      • Use anhydrous solvents. Ensure your THF or toluene is freshly distilled from a suitable drying agent (e.g., sodium/benzophenone) or sourced from a solvent purification system.

Q2: The final hydrolysis and decarboxylation step is inefficient and gives a complex mixture. How can I optimize it?

Answer:

The goal of this step is to hydrolyze the ester group of the cyclic β-keto ester and then induce decarboxylation of the resulting β-keto acid. The challenge is to achieve this without causing side reactions.

  • Cause - Incomplete Hydrolysis: Using dilute acid or insufficient heating may not fully hydrolyze the ester, leaving the intermediate in the reaction mixture.

  • Cause - Side Reactions: β-keto esters and the resulting piperidone can be sensitive to harsh acidic conditions and high temperatures, potentially leading to degradation or side reactions. The work-up of the Dieckmann reaction itself must be performed carefully by first quenching the excess base and then acidifying, as exothermic processes can promote the retro-Dieckmann reaction.[3][5]

  • Troubleshooting Action: A Step-by-Step Protocol

    • After the Dieckmann reaction is complete, cool the flask to 0 °C in an ice bath.

    • Quench Slowly: Cautiously add a protic solvent like isopropanol or ethanol to destroy any remaining NaH.

    • Acidify Carefully: Slowly add concentrated hydrochloric acid (HCl) while keeping the mixture cool. The goal is to reach a pH of approximately 1-2. This step hydrolyzes the ester and protonates the piperidone nitrogen.

    • Controlled Reflux: Heat the acidic mixture to reflux (typically 90-100 °C) and monitor the reaction by TLC or LC-MS for the disappearance of the β-keto ester intermediate. The evolution of CO₂ gas will be observed as decarboxylation proceeds.

    • Basify and Extract: After decarboxylation is complete, cool the mixture again, and carefully basify with a strong base (e.g., 50% NaOH solution) until the pH is >12. This deprotonates the ammonium salt and allows for extraction of the free piperidone into an organic solvent like dichloromethane or ethyl acetate.

Q3: My final product is difficult to purify. What are the likely impurities?

Answer:

Purification challenges usually stem from incomplete reactions or side reactions in the preceding steps.

  • Likely Impurities:

    • Starting Diester: From an incomplete Dieckmann condensation.

    • Oligomers/Polymers: From running the Dieckmann at too high a concentration. These are often high molecular weight and may remain at the baseline on a TLC plate.

    • Cyclic β-Keto Ester: From incomplete hydrolysis/decarboxylation.

    • Over-alkylation products: If alkyl halides are used in alternative syntheses.

  • Troubleshooting Action:

    • Optimize Previous Steps: The best way to ensure easy purification is to maximize the conversion in each step using the advice above.

    • Chromatography: The Boc-protected final product is generally well-behaved on silica gel. A gradient elution starting with a non-polar solvent system (e.g., 10% ethyl acetate in hexanes) and gradually increasing the polarity is usually effective at separating the product from less polar starting materials and more polar impurities.

    • Acid/Base Wash: Before chromatography, an aqueous acid wash (e.g., 1 M HCl) can remove any unreacted amine starting materials, and a base wash (e.g., saturated NaHCO₃) can remove acidic impurities. Ensure your desired product is not acid-labile if you perform this step after Boc-protection.

Section 3: Frequently Asked Questions (FAQs)

  • Q: What is the best solvent for the Dieckmann condensation?

    • A: Anhydrous toluene or THF are excellent choices. Toluene allows for higher reflux temperatures which can accelerate the reaction, but THF is often sufficient and easier to remove under vacuum. The key is that the solvent must be completely anhydrous.

  • Q: Can I use a different base, like sodium ethoxide (NaOEt)?

    • A: While alkoxide bases can work, they introduce a complication. If the esters in your diester intermediate are not the same as the alkoxide (e.g., methyl esters with sodium ethoxide), you risk transesterification, which can lead to a mixture of products. Using NaH avoids this issue entirely.[5]

  • Q: Are there any modern, alternative routes to consider if the Dieckmann condensation proves too difficult?

    • A: Yes. A powerful and often higher-yielding alternative is the double aza-Michael addition .[6] This approach involves reacting your primary amine with a pre-formed divinyl ketone. This method is highly atom-efficient and can avoid the use of strong bases and harsh decarboxylation conditions, making it an attractive modern alternative.[7][8]

Section 4: Optimized Protocol & Key Parameters

The following is a generalized, robust protocol for the Dieckmann condensation and subsequent steps.

Step-by-Step Protocol: Dieckmann Condensation and Decarboxylation
  • Setup: To a flame-dried, three-neck round-bottom flask equipped with a reflux condenser, nitrogen inlet, and magnetic stirrer, add sodium hydride (2.2 eq, 60% dispersion in oil). Wash the NaH three times with anhydrous hexanes to remove the oil, then suspend it in anhydrous toluene (to achieve a final concentration of ~0.1 M with respect to the diester).

  • Addition: Heat the NaH suspension to reflux (approx. 110 °C). In a separate flask, dissolve the diester intermediate (1.0 eq) in anhydrous toluene. Using a syringe pump, add the diester solution to the refluxing NaH suspension over 4-6 hours.

  • Reaction: After the addition is complete, allow the mixture to reflux for an additional 1-2 hours. Monitor the reaction by TLC or LC-MS.

  • Work-up (Quench & Hydrolyze): Cool the reaction to 0 °C. Slowly and carefully quench the excess NaH by adding isopropanol dropwise until gas evolution ceases. Add concentrated HCl (approx. 6 volumes) and heat the mixture to reflux for 4-8 hours to effect hydrolysis and decarboxylation.

  • Isolation: Cool the acidic mixture to room temperature. Wash with diethyl ether to remove non-basic organic impurities. Cool the aqueous layer to 0 °C and basify to pH >12 with 50% NaOH solution. Extract the aqueous layer 3-4 times with dichloromethane. Combine the organic extracts, dry with anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 3,5-dimethyl-4-piperidone.

  • Boc Protection: Dissolve the crude piperidone in dichloromethane. Add di-tert-butyl dicarbonate ((Boc)₂O, 1.2 eq) and triethylamine (1.5 eq). Stir at room temperature for 12-18 hours. Wash the reaction with water and brine, then dry and concentrate. Purify the residue by flash column chromatography.

Table of Critical Parameters
ParameterRecommended RangeRationale
Base Stoichiometry 2.1 - 2.5 equivalentsTo deprotonate both the α-carbon and the more acidic product, driving the reaction forward.[4]
Diester Concentration 0.05 - 0.1 MTo kinetically favor intramolecular cyclization over intermolecular polymerization.
Reaction Temperature 80 - 110 °C (Reflux)To provide sufficient activation energy for the condensation.
Addition Time 4 - 8 hoursTo maintain high-dilution conditions.
Decarboxylation pH 1 - 2Strongly acidic conditions are required for efficient hydrolysis and decarboxylation.

Section 5: Visualizing Key Mechanisms

Understanding the competing reaction pathways is crucial for troubleshooting.

G cluster_0 Dieckmann Condensation Mechanism A Diester B Enolate Formation (+ Base) A->B - H+ C Intramolecular Nucleophilic Attack B->C D Cyclic Intermediate C->D E Loss of Alkoxide D->E - RO- F β-Keto Ester Product E->F

Caption: The intramolecular mechanism of the Dieckmann condensation.

G cluster_intra Desired Pathway (High Dilution) cluster_inter Side Reaction (High Concentration) start Diester Enolate intra_attack Intramolecular Attack start->intra_attack Fast inter_attack Intermolecular Attack (+ another Diester molecule) start->inter_attack Slow (at high dilution) Fast (at high conc.) product Cyclic Product intra_attack->product polymer Oligomer / Polymer inter_attack->polymer

Sources

Technical Support Center: Optimizing tert-Butyl 3,5-dimethyl-4-oxopiperidine-1-carboxylate Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of tert-Butyl 3,5-dimethyl-4-oxopiperidine-1-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances of this synthesis, with a particular focus on temperature optimization and troubleshooting common experimental hurdles. Our goal is to provide you with the expertise and practical insights needed to achieve high yields and purity.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound, and where does temperature play a critical role?

A1: The most prevalent and efficient method for synthesizing 4-piperidones, including the target molecule, is the Dieckmann condensation.[1][2][3] This intramolecular cyclization of a diester is typically followed by hydrolysis and decarboxylation.

Temperature is a critical parameter at several stages:

  • Dieckmann Condensation (Cyclization): This step is highly temperature-sensitive. The reaction is reversible, and higher temperatures can favor the retro-Dieckmann reaction, leading to cleavage of the desired cyclic product.[3] Careful control is necessary to drive the reaction towards cyclization without promoting side reactions.

  • Hydrolysis and Decarboxylation: This stage generally requires elevated temperatures to proceed at a reasonable rate. However, excessive heat can lead to degradation of the product.

The overall workflow can be visualized as follows:

G cluster_0 Synthesis Workflow A Starting Materials (e.g., Boc-protected amino diester) B Dieckmann Condensation (Base, Solvent) A->B Step 1 C Intermediate (Cyclic β-keto ester) B->C Step 2 D Hydrolysis & Decarboxylation (Acid/Base, Heat) C->D Step 3 E Crude Product D->E Step 4 F Purification (e.g., Chromatography, Recrystallization) E->F Step 5 G Final Product (this compound) F->G Step 6

Synthesis Workflow Diagram

Q2: My Dieckmann condensation is yielding a complex mixture of side products. Could temperature be the culprit?

A2: Yes, improper temperature control during the Dieckmann condensation is a common source of side reactions. One of the primary side products can be oligomers formed through intermolecular Claisen condensations.[4] Running the reaction at a more dilute concentration can favor the desired intramolecular reaction.

Additionally, using a strong base like sodium hydride at reflux temperatures can lead to a handful of side products if not carefully managed.[4] It's crucial to find the optimal temperature that allows for the formation of the ester enolate and subsequent cyclization without promoting undesired pathways.

Troubleshooting Temperature in Dieckmann Condensation:

IssuePotential Cause (Temperature-Related)Suggested Solution
Low Yield of Cyclic Product Temperature too low, resulting in a slow reaction rate.Gradually increase the reaction temperature in 5-10°C increments, monitoring the reaction progress by TLC or GC/MS.
Formation of Oligomers Temperature too high, favoring intermolecular reactions.Run the reaction at a lower temperature and higher dilution.[4]
Retro-Dieckmann Reaction Excessive heat during the reaction or work-up.[3]Maintain a carefully controlled temperature during the reaction. During work-up, especially during acidification, use an ice bath to manage any exothermic processes.[3]
Degradation of Product Prolonged reaction time at elevated temperatures.Optimize the reaction time at the determined optimal temperature to avoid product degradation.

Q3: I'm observing the disappearance of my starting material, but the yield of the desired product is still low. What could be happening?

A3: This scenario often points towards the formation of a stable intermediate or a competing side reaction. In the context of the Dieckmann condensation, the initial deprotonation by the base forms an ester enolate. If the temperature is insufficient to overcome the activation energy for the intramolecular cyclization, the enolate may participate in other reactions or be quenched during work-up.

It is also possible that the cyclic β-keto ester intermediate is being cleaved by the alkoxide generated during the reaction, which is the retro-Dieckmann reaction.[3] This process is in equilibrium with the forward reaction, and careful control of conditions is needed to favor the product.

Q4: What is the optimal temperature range for the Boc deprotection of the final product, if necessary?

A4: The tert-butyloxycarbonyl (Boc) protecting group is known for its stability under many reaction conditions but is readily cleaved under acidic conditions.[5] High temperatures are generally not required and can lead to side reactions.

For the removal of the Boc group, treatment with an acid like trifluoroacetic acid (TFA) in a solvent such as dichloromethane (DCM) at room temperature is typically effective.[6] If the reaction is sluggish, gentle warming to 30-40°C can be employed, but it's essential to monitor the reaction closely to prevent the degradation of the piperidone ring.

Troubleshooting Guide

This section provides a more in-depth look at specific issues you might encounter and how to resolve them.

Issue 1: Inconsistent reaction yields during scale-up.

  • Causality: Heat transfer is less efficient in larger reaction vessels. A temperature that was optimal in a small-scale reaction may lead to localized overheating or insufficient heating in a larger batch, affecting the reaction outcome.

  • Troubleshooting Protocol:

    • Monitor Internal Temperature: Use a temperature probe placed directly in the reaction mixture to get an accurate reading, rather than relying on the temperature of the heating mantle or oil bath.

    • Stirring Efficiency: Ensure vigorous and efficient stirring to maintain a homogenous temperature throughout the reaction mixture.

    • Gradual Heating: For larger volumes, increase the temperature of the heating bath slowly to allow for even heat distribution.

    • Re-optimize Temperature: Perform a small-scale optimization study at the new, larger scale to determine the optimal temperature range.

Issue 2: Formation of an unexpected, highly colored impurity.

  • Causality: At elevated temperatures, complex organic molecules can undergo decomposition or side reactions leading to colored byproducts. This could be due to oxidation or other degradation pathways.

  • Troubleshooting Protocol:

    • Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation, especially if sensitive functional groups are present.

    • Temperature Reduction: Attempt the reaction at a lower temperature, even if it requires a longer reaction time.

    • Solvent Choice: The choice of solvent can influence thermal stability. Consider a higher-boiling point solvent if evaporation is an issue, or a different solvent altogether if it is suspected to be participating in a side reaction.

G cluster_0 Troubleshooting Workflow A Problem Identified (e.g., Low Yield, Impurities) B Is the temperature optimal for the specific reaction step? A->B C YES B->C D NO B->D E Investigate other parameters: - Reagent purity - Solvent effects - Stirring efficiency C->E F Adjust temperature based on suspected issue: - Too low -> Increase gradually - Too high -> Decrease & monitor D->F G Analyze results (TLC, GC/MS, NMR) E->G F->G H Problem Resolved? G->H I YES H->I J NO H->J K Proceed with optimized protocol I->K L Consult literature for alternative conditions or routes J->L

Troubleshooting Workflow Diagram

Experimental Protocols

Protocol 1: General Procedure for Dieckmann Condensation

  • Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add the Boc-protected amino diester starting material and a suitable anhydrous solvent (e.g., toluene, THF).

  • Base Addition: While stirring under a nitrogen atmosphere, add the base (e.g., sodium hydride, sodium ethoxide) portion-wise at a controlled temperature. For sodium hydride, an initial temperature of 0°C is often used, followed by gentle warming.

  • Reaction: The reaction mixture is then heated to the optimized temperature (typically ranging from room temperature to the reflux temperature of the solvent, depending on the specific substrate and base) and stirred for the required time. Monitor the reaction progress by TLC or GC/MS.

  • Quenching: After completion, the reaction is carefully quenched by the slow addition of a proton source (e.g., acetic acid or a saturated aqueous solution of ammonium chloride) at a low temperature (e.g., 0°C).

  • Work-up: The mixture is then partitioned between an organic solvent and water. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude cyclic β-keto ester.

Protocol 2: Hydrolysis and Decarboxylation

  • Setup: The crude cyclic β-keto ester is dissolved in a suitable solvent (e.g., ethanol, dioxane).

  • Reagent Addition: An aqueous solution of a strong acid (e.g., HCl) or base (e.g., NaOH) is added to the mixture.

  • Heating: The reaction mixture is heated to reflux for several hours until the reaction is complete (monitored by TLC or GC/MS).

  • Work-up: After cooling to room temperature, the reaction mixture is neutralized and the product is extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated to give the crude this compound.

  • Purification: The crude product is then purified by column chromatography or recrystallization to obtain the final, pure compound.

References

  • DTIC. (2025, June 4). Piperidine Synthesis.
  • ResearchGate. (n.d.).
  • ChemicalBook. (2022, December 6).
  • PubMed. (2005). Synthesis and pharmacological activity of 4-(4'-(chlorophenyl)-4-hydroxypiperidine)
  • ResearchGate. (n.d.). Scheme 1.
  • ResearchGate. (2025, August 7).
  • Sciencemadness.org. (2005, May 5). Theoretical Synthesis of 4-Piperidone/Piperidine.
  • IMPROVED PROCEDURE FOR THE PREPARATION OF 1-(2-PHENETHYL)-4-PIPERIDONE. (2007, January 1).
  • Reddit. (2021, May 6).
  • Chemistry Stack Exchange. (2024, May 3).
  • Wikipedia. (n.d.). Loperamide.
  • Google Patents. (n.d.).
  • Benchchem. (n.d.).
  • Google Patents. (n.d.). CN102070513A - Synthesis method of 1-teriary butoxy carbonyl-4-piperidone.
  • Benchchem. (n.d.). ortho-methyl 4-Anilino-1-Boc-piperidine stability issues and storage.
  • National Institutes of Health. (n.d.). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)
  • Organic Syntheses Procedure. (n.d.). 1,4-Piperidinedicarboxylic acid, 4-[[(9H-fluoren-9-ylmethyloxy)carbonyl]amino]-, (1,1-dimethylethyl) ester.
  • Synthesis of 1-(Tert-butyl)-3-(methyl)-4-(4-(methylthio)benzyl)
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Navigating Synthesis: The Protective Role of N-Boc-4-piperidone in Complex Chemical Routes.
  • King's College London Research Portal. (2015).
  • PubChem. (n.d.).
  • ChemicalBook. (2022, May 17). Synthesis of N-Boc 4-piperidone.
  • PubChem. (n.d.).
  • PubMed Central. (n.d.).
  • ResearchGate. (n.d.). Synthesis and conformational analysis of N-BOC-protected-3,5-bis(arylidene)-4-piperidone EF-24 analogs as anti-cancer agents.
  • ResearchGate. (n.d.). (PDF) Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl)
  • Google Patents. (n.d.).
  • CAS Common Chemistry. (n.d.).
  • CPHI Online. (n.d.). tert-butyl (R)
  • PubMed Central. (n.d.).
  • Organic Syntheses Procedure. (n.d.). Ethyl 2-((tert-butoxycarbonyl)((tert-butyldimethylsilyl)oxy)amino)
  • Google Patents. (n.d.). CN108558792B - Preparation method of 4- (6-aminopyridin-3-yl) piperazine-1-carboxylic acid tert-butyl ester.

Sources

Preventing byproduct formation in tert-Butyl 3,5-dimethyl-4-oxopiperidine-1-carboxylate reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for tert-Butyl 3,5-dimethyl-4-oxopiperidine-1-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this sterically hindered piperidone derivative. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to help you minimize byproduct formation and optimize your reaction outcomes.

Introduction: The Challenge of Steric Hindrance

This compound is a valuable building block in medicinal chemistry. However, the presence of two methyl groups at the C3 and C5 positions introduces significant steric hindrance, which can profoundly influence its reactivity. These methyl groups flank the ketone and the adjacent α-carbons, leading to challenges in achieving high selectivity and yield in common transformations. This guide provides practical, field-proven insights into preventing common side reactions and byproducts.

Frequently Asked Questions (FAQs)

1. What are the most common byproducts observed in reactions involving this compound?

The most prevalent byproducts depend on the reaction type. Key side products include:

  • In α-alkylation: Over-alkylation products, epimers of the starting material or product, and products of self-aldol condensation.

  • In reductive amination: Formation of the corresponding alcohol from over-reduction of the ketone, and dialkylation of the primary amine.[1]

  • In α-halogenation: Poly-halogenated species and products of the Favorskii rearrangement if a suitable base is present.[2][3][4]

  • In Wittig-type reactions: Low conversion rates and byproducts from competing enolization/aldol reactions.

2. How do the cis and trans isomers of the 3,5-dimethyl groups affect reactivity?

The stereochemistry of the methyl groups is crucial. The cis isomer, with both methyl groups on the same face of the ring, presents a more sterically hindered environment for reagents approaching from that face. The trans isomer may offer slightly different steric challenges. It is essential to start with a diastereomerically pure material if stereoselectivity in a subsequent reaction is desired. Under basic conditions, epimerization at the C3 and C5 positions can occur, leading to a mixture of diastereomers.[5]

3. Can the N-Boc protecting group be cleaved under typical reaction conditions?

The tert-butoxycarbonyl (Boc) group is generally stable to basic and nucleophilic conditions. However, it is sensitive to strong acids. Care should be taken in reactions that generate acidic byproducts or require acidic workups, as partial or complete deprotection can occur.

4. What is the best choice of base for generating the enolate for α-alkylation?

The choice of base is critical for minimizing side reactions. Strong, non-nucleophilic, sterically hindered bases are preferred to promote clean enolate formation. Lithium diisopropylamide (LDA) or lithium hexamethyldisilazide (LHMDS) are common choices. The use of an inappropriate base can lead to self-condensation or other side reactions.

Troubleshooting Guides

Guide 1: α-Alkylation Reactions

Problem 1.1: Low yield of the desired mono-alkylated product and significant recovery of starting material.

  • Probable Cause A: Incomplete enolate formation. The steric hindrance from the 3,5-dimethyl groups can make deprotonation at the α-carbon difficult.

    • Solution:

      • Use a stronger, sterically hindered base like LDA or LHMDS.

      • Increase the equivalents of base (e.g., 1.1-1.5 equivalents).

      • Ensure anhydrous conditions, as any protic solvent will quench the enolate.

      • Increase the reaction time for enolate formation.

  • Probable Cause B: Steric hindrance inhibiting the approach of the electrophile.

    • Solution:

      • Use a more reactive electrophile (e.g., iodide instead of bromide).

      • Increase the reaction temperature after enolate formation, but monitor for decomposition.

      • Consider using a less sterically demanding alkylating agent if possible.

Problem 1.2: Formation of a significant amount of over-alkylated byproduct.

  • Probable Cause: Equilibration of the product enolate. The mono-alkylated product can be deprotonated by any remaining base or unreacted starting material enolate, leading to a second alkylation.

    • Solution:

      • Add the electrophile slowly at a low temperature to ensure it reacts with the initial enolate as it is formed.

      • Use no more than one equivalent of the alkylating agent.

      • Quench the reaction promptly once the starting material is consumed (as monitored by TLC or LC-MS).

Problem 1.3: Presence of diastereomers of the product or starting material (epimerization).

  • Probable Cause: Base-catalyzed epimerization. The acidic α-protons can be removed and re-protonated, leading to a change in the stereochemistry at the C3 and C5 positions.[5]

    • Solution:

      • Use a strong, non-equilibrating base like LDA at low temperatures (e.g., -78 °C).

      • Minimize the reaction time.

      • Use aprotic solvents to reduce the chance of proton exchange.

Problem 1.4: Formation of a higher molecular weight byproduct, likely from self-condensation.

  • Probable Cause: Aldol condensation between the enolate and the ketone of another molecule. This is more likely with less hindered bases or at higher temperatures.

    • Solution:

      • Maintain a low reaction temperature (-78 °C) during enolate formation and alkylation.

      • Add the ketone to the base solution (inverse addition) to keep the ketone concentration low.

      • Use a sterically hindered base to disfavor intermolecular reactions.

start Start: α-Alkylation issue Identify Issue start->issue low_yield Low Yield / SM Recovery issue->low_yield over_alkylation Over-alkylation issue->over_alkylation epimerization Epimerization issue->epimerization aldol Aldol Condensation issue->aldol cause_enolate Cause: Incomplete Enolate Formation low_yield->cause_enolate cause_sterics_e Cause: Steric Hindrance (Electrophile) low_yield->cause_sterics_e cause_equil Cause: Product Enolate Equilibration over_alkylation->cause_equil cause_base_epi Cause: Base-Catalyzed Epimerization epimerization->cause_base_epi cause_temp_base Cause: High Temp / Wrong Base aldol->cause_temp_base sol_base Solution: - Use stronger base (LDA/LHMDS) - Increase base equivalents - Anhydrous conditions cause_enolate->sol_base sol_electrophile Solution: - More reactive electrophile (e.g., R-I) - Increase temperature cautiously cause_sterics_e->sol_electrophile sol_slow_add Solution: - Slow addition of electrophile at low temp - Use 1.0 eq. of electrophile - Prompt quench cause_equil->sol_slow_add sol_low_temp Solution: - Maintain low temp (-78°C) - Minimize reaction time - Aprotic solvent cause_base_epi->sol_low_temp sol_inverse_add Solution: - Low temperature (-78°C) - Inverse addition of ketone - Use hindered base cause_temp_base->sol_inverse_add

Caption: Troubleshooting workflow for α-alkylation.

Guide 2: Reductive Amination

Problem 2.1: Formation of the corresponding alcohol byproduct.

  • Probable Cause: Reduction of the ketone by the reducing agent. This is common with strong reducing agents like sodium borohydride.

    • Solution:

      • Use a milder, more selective reducing agent that preferentially reduces the iminium ion, such as sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride (NaBH₃CN).[1]

      • Perform a two-step reaction: first form the imine (or enamine with a secondary amine) by removing water (e.g., with molecular sieves), then add the reducing agent.

Problem 2.2: Low conversion to the desired amine.

  • Probable Cause A: Inefficient imine/enamine formation. The steric hindrance around the ketone can slow down the initial condensation with the amine.

    • Solution:

      • Use a catalytic amount of acid (e.g., acetic acid) to promote imine formation.

      • Remove water as it is formed using molecular sieves or a Dean-Stark apparatus.

      • Increase the reaction time or temperature for the imine formation step.

  • Probable Cause B: Steric hindrance in the reduction step.

    • Solution:

      • Ensure the chosen reducing agent is suitable for hindered substrates. STAB is often effective in these cases.

      • Allow for a longer reaction time for the reduction step.

Problem 2.3: Formation of dialkylated amine byproduct (with primary amines).

  • Probable Cause: The product secondary amine is more nucleophilic than the starting primary amine and reacts with another molecule of the ketone.

    • Solution:

      • Use a slight excess of the piperidone starting material.

      • Add the primary amine slowly to the reaction mixture.

      • If possible, use a large excess of the primary amine to favor the formation of the desired product.

cluster_main Desired Pathway cluster_side1 Byproduct Pathway 1 cluster_side2 Byproduct Pathway 2 ketone Ketone + R-NH2 iminium Iminium Ion ketone->iminium + H+ / - H2O amine Desired Amine iminium->amine [H] (e.g., STAB) alcohol Alcohol Byproduct ketone_side1 Ketone ketone_side1->alcohol [H] (e.g., NaBH4) dialkyl Dialkylated Amine amine_side2 Desired Amine amine_side2->dialkyl + Ketone, [H]

Caption: Reductive amination pathways and byproducts.

Guide 3: α-Halogenation

Problem 3.1: Formation of poly-halogenated byproducts.

  • Probable Cause: Base-promoted halogenation. The introduction of an electron-withdrawing halogen increases the acidity of the remaining α-protons, making subsequent halogenations faster.

    • Solution:

      • Use acid-catalyzed halogenation conditions (e.g., Br₂ in acetic acid). The electron-withdrawing effect of the first halogen deactivates the enol towards further reaction.[5]

      • If base is required, use a bulky, non-nucleophilic base and add the halogenating agent slowly at low temperature, using only one equivalent.

Problem 3.2: Ring-contracted byproduct is observed (Favorskii Rearrangement).

  • Probable Cause: Treatment of the α-halo ketone with a base (especially alkoxides or hydroxides) can induce a Favorskii rearrangement.[2][3][4]

    • Solution:

      • Avoid using strong bases after the α-halogenation step if the halo-ketone is to be isolated.

      • If the subsequent step requires basic conditions, consider if an alternative synthetic route is possible that avoids the formation of the α-halo ketone.

      • If the rearrangement is unavoidable, use aprotic conditions and non-nucleophilic bases where possible.

Experimental Protocols

Protocol 1: Optimized α-Alkylation of this compound

This protocol is optimized for mono-alkylation and minimizing side reactions.

  • Preparation:

    • To a flame-dried, three-neck round-bottom flask under an argon atmosphere, add anhydrous tetrahydrofuran (THF, 10 mL per mmol of ketone).

    • Cool the flask to -78 °C in a dry ice/acetone bath.

    • Slowly add diisopropylamine (1.2 eq.).

    • Add n-butyllithium (1.1 eq.) dropwise and stir for 30 minutes at 0 °C, then cool back to -78 °C to form LDA.

  • Enolate Formation:

    • Dissolve this compound (1.0 eq.) in anhydrous THF.

    • Add the ketone solution dropwise to the LDA solution at -78 °C over 30 minutes.

    • Stir the resulting solution at -78 °C for 1-2 hours.

  • Alkylation:

    • Add the alkyl halide (1.05 eq.) dropwise to the enolate solution at -78 °C.

    • Allow the reaction to stir at -78 °C for 2-4 hours, then slowly warm to room temperature overnight.

  • Work-up:

    • Quench the reaction by slowly adding saturated aqueous ammonium chloride solution at 0 °C.

    • Extract the aqueous layer with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography.

Protocol 2: Diastereoselective Reductive Amination using STAB

This protocol is designed to minimize alcohol byproduct formation.

  • Reaction Setup:

    • To a round-bottom flask, add this compound (1.0 eq.), the primary or secondary amine (1.2 eq.), and dichloromethane (DCM, 15 mL per mmol of ketone).

    • Add acetic acid (1.2 eq.) and stir the mixture at room temperature for 1 hour.

  • Reduction:

    • Add sodium triacetoxyborohydride (STAB) (1.5 eq.) portion-wise over 15 minutes at room temperature.

    • Stir the reaction at room temperature for 12-24 hours, monitoring by TLC or LC-MS.

  • Work-up:

    • Quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution until gas evolution ceases.

    • Separate the layers and extract the aqueous layer with DCM (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

    • Purify by column chromatography.

Data Summary Table

The choice of reagents can significantly impact the outcome of reactions. The following table provides a general guide for selecting conditions to minimize common byproducts.

Reaction TypeTarget TransformationCommon ByproductKey Parameter to ControlRecommended Reagent/Condition
α-Alkylation Mono-alkylationOver-alkylationBase/Electrophile StoichiometryLDA, 1.05 eq. Electrophile, Low Temp
Self-CondensationTemperature / BaseLow Temperature (-78 °C), Hindered Base
Reductive Amination Amine FormationAlcoholReducing AgentSodium Triacetoxyborohydride (STAB)
Dialkylation (1° Amine)Amine StoichiometryUse excess ketone or amine
α-Halogenation Mono-halogenationPoly-halogenationpHAcidic conditions (e.g., Br₂/AcOH)
Favorskii ProductBase in workup/next stepAvoid strong, nucleophilic bases

References

  • Enamines – formation, properties, reactions, and mechanisms. Master Organic Chemistry. (2025). [Link]

  • Visible Light-Mediated, Diastereoselective Epimerization of Morpholines and Piperazines to More Stable Isomers. National Institutes of Health. (2022). [Link]

  • Favorskii rearrangement. Wikipedia. (2023). [Link]

  • FAVORSKII REARRANGEMENT | MECHANISM | APPLICATIONS. AdiChemistry. (n.d.). [Link]

  • Wittig Reaction. Master Organic Chemistry. (2018). [Link]

  • Wittig reaction. Wikipedia. (2023). [Link]

  • Why does the acid catalyzed alpha halogenation of a carbonyl only occur once? Quora. (2018). [Link]

Sources

Troubleshooting low yield in N-Boc piperidone synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of N-Boc-4-piperidone. This guide is designed for researchers, chemists, and drug development professionals who may encounter challenges in achieving high yields for this critical synthetic intermediate. N-Boc-4-piperidone is a versatile building block, and its efficient synthesis is paramount in many multi-step pharmaceutical syntheses.[1][2] This document provides in-depth, field-proven insights in a question-and-answer format to address specific issues you may encounter.

Logical Troubleshooting Workflow

Before diving into specific issues, it's helpful to have a structured approach to troubleshooting. The following workflow outlines a logical sequence of investigation when yields are suboptimal.

G cluster_0 Phase 1: Initial Assessment cluster_1 Phase 2: Route-Specific Troubleshooting cluster_2 Phase 3: Analysis & Purification cluster_3 Phase 4: Resolution start Low Yield Observed route Identify Synthesis Route start->route boc_protection Route A: Boc Protection of 4-Piperidone route->boc_protection From Piperidone Salt oxidation Route B: Oxidation of N-Boc-4-piperidinol route->oxidation From Hydroxypiperidine boc_issues Investigate: - Base Stoichiometry - Boc2O Quality - Reaction Time/Temp - Work-up Losses boc_protection->boc_issues ox_issues Investigate: - Oxidant Choice/Quality - Anhydrous Conditions - Temperature Control - Side Reactions oxidation->ox_issues analysis Characterize Crude Product (TLC, NMR, GC-MS) boc_issues->analysis ox_issues->analysis purification Optimize Purification - Column Chromatography - Recrystallization - Distillation analysis->purification end Optimized Protocol High Yield Achieved purification->end

Caption: General troubleshooting workflow for low yield N-Boc piperidone synthesis.

Part 1: Troubleshooting the Boc Protection of 4-Piperidone

This synthetic route typically involves reacting 4-piperidone, often as a hydrochloride monohydrate salt, with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base.[3] The tert-butoxycarbonyl (Boc) group serves to mask the reactivity of the piperidine nitrogen, allowing for selective reactions at other functional sites.[2]

Q1: My yield for the Boc protection of 4-piperidone hydrochloride is consistently low (<70%). What are the most common causes?

A1: Low yields in this reaction are frequently traced back to three key areas: incomplete reaction, side reactions, or product loss during work-up.

  • Incomplete Reaction:

    • Insufficient Base: This is the most common pitfall. You are starting with a hydrochloride salt, which must be neutralized. Additionally, the reaction itself often benefits from a basic catalyst. A minimum of 2 equivalents of a base like triethylamine (Et₃N) is required: one to neutralize the HCl and one to act as a base for the protection reaction. Some protocols use up to 2.5 equivalents to ensure the reaction goes to completion.[3]

    • Reagent Quality: Di-tert-butyl dicarbonate (Boc₂O) can slowly decompose, especially if not stored properly in a cool, dry place. Using aged or poor-quality Boc₂O will lead to an incomplete reaction. It is advisable to use a slight excess (e.g., 1.1-1.3 equivalents) of fresh Boc₂O.

    • Reaction Time/Temperature: While this reaction is often run at room temperature, it can be slow. Ensure you are allowing sufficient time (typically 12-24 hours) and monitoring by Thin Layer Chromatography (TLC) until the starting material is consumed.[3]

  • Product Loss During Work-up:

    • Aqueous Solubility: N-Boc-4-piperidone has some water solubility. During the aqueous wash steps, a significant amount of product can be lost to the aqueous phase. To mitigate this, saturate the aqueous layer with sodium chloride (brine) before extraction to decrease the product's solubility.

    • Emulsions: Emulsions can form during the extraction process, trapping the product. If an emulsion forms, let the mixture stand, add brine, or filter the entire mixture through a pad of Celite to break it.

    • pH Control: During the acidic wash (e.g., with 1M HCl) to remove excess base, be careful not to use overly harsh conditions that could partially cleave the Boc group.[4]

Q2: I see multiple spots on my TLC plate after the reaction. What side products could be forming?

A2: Besides unreacted starting material, potential side products include the formation of N-tert-butyl-4-piperidone if the Boc₂O decomposes, or products from self-condensation of the 4-piperidone under basic conditions, although this is less common under standard Boc protection protocols. If your starting material is not the hydrochloride salt but free 4-piperidone, ensure it is pure, as impurities can lead to side reactions.

Reference Protocol: Boc Protection of 4-Piperidone Monohydrate Hydrochloride

This protocol is adapted from established literature procedures.[3]

  • Setup: To a round-bottom flask, add 4-piperidone monohydrate hydrochloride (1.0 eq.) and methanol (approx. 0.2 M solution).

  • Base Addition: Add triethylamine (2.2 eq.) to the stirring solution and stir for 5-10 minutes at room temperature.

  • Boc₂O Addition: Add di-tert-butyl dicarbonate (1.2 eq.) portion-wise over 5 minutes. A catalytic amount of 4-dimethylaminopyridine (DMAP, ~0.02 eq.) can be added to accelerate the reaction.

  • Reaction: Stir the solution at ambient temperature for 16-24 hours. Monitor the reaction's completion by TLC (e.g., using a 3:1 Hexanes:Ethyl Acetate eluent).

  • Work-up (Solvent Removal): Remove the methanol under reduced pressure.

  • Work-up (Extraction): Dissolve the resulting residue in dichloromethane (DCM). Wash the organic phase sequentially with 1M HCl (2x), saturated sodium bicarbonate solution (1x), and saturated sodium chloride (brine) (1x).

  • Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield N-Boc-4-piperidone, which should be a white to off-white solid.

Part 2: Troubleshooting the Oxidation of N-Boc-4-hydroxypiperidine

This is a prevalent route where the secondary alcohol of N-Boc-4-hydroxypiperidine is oxidized to the corresponding ketone.[5] The success of this step is highly dependent on the choice of oxidizing agent and strict control of reaction conditions.

G cluster_0 Synthetic Routes to N-Boc-4-piperidone A 4-Piperidone Hydrochloride C N-Boc-4-piperidone A->C Boc₂O, Base (e.g., Et₃N) B N-Boc-4-hydroxypiperidine B->C Oxidation (e.g., Swern, DMP)

Caption: The two primary synthetic routes to N-Boc-4-piperidone.

Q3: I am attempting a Swern oxidation and getting very low or no yield. What am I doing wrong?

A3: The Swern oxidation is exceptionally effective but notoriously sensitive.[6] Success hinges on rigorous technique. Low yields are almost always due to three factors: moisture, temperature, or incorrect reagent addition order.

  • Moisture Contamination: The active oxidant, chloro(dimethyl)sulfonium chloride, reacts instantly with water.[7]

    • Solution: All glassware must be oven or flame-dried under vacuum/inert gas. Use anhydrous solvents (DCM is common) dispensed from a solvent purification system or a fresh sealed bottle over molecular sieves. Use dry syringes and needles for all transfers.

  • Temperature Control: The reaction intermediates are unstable above -60 °C.[7]

    • Solution: Maintain a reaction temperature of -78 °C (a dry ice/acetone bath) throughout the activation and alcohol addition steps. Do not let the internal temperature rise. Use a low-temperature thermometer to monitor it. Allowing the reaction to warm prematurely will cause the active oxidant to decompose, often via a Pummerer rearrangement, leading to MTM ether side products.[8]

  • Reagent Addition Order & Stoichiometry: The order is critical for forming the active species correctly.

    • Correct Order: 1) Dissolve oxalyl chloride in anhydrous DCM and cool to -78 °C. 2) Slowly add a solution of DMSO in anhydrous DCM. 3) Stir for a short period (5-15 min) to form the active species. 4) Add the N-Boc-4-hydroxypiperidine solution in DCM. 5) Finally, after another stir period, add the hindered base (triethylamine or DIPEA).

    • Stoichiometry: A common molar ratio is Substrate:Oxalyl Chloride:DMSO:Triethylamine = 1 : 1.5 : 2.2 : 5.0. Using excess base is crucial to drive the final elimination step.[7]

Q4: My Swern oxidation produces a foul smell, and the work-up is difficult. Are there alternatives?

A4: Yes, the intense and unpleasant odor of the dimethyl sulfide (DMS) byproduct is a significant drawback of the Swern oxidation.[6] Rinsing all glassware with bleach (sodium hypochlorite) can help by oxidizing the DMS to odorless DMSO. Several other reliable oxidation methods exist, each with its own pros and cons.

Oxidation Method Pros Cons Typical Yield
Swern Oxidation Mild conditions, high yields, minimal over-oxidation.[9]Requires cryogenic temperatures (-78°C), strictly anhydrous, produces toxic CO gas and foul-smelling DMS.[6][7]85-95%
Dess-Martin (DMP) Room temperature reaction, neutral conditions, high yields.[5]DMP is explosive under shock/heat, reagent is expensive and moisture-sensitive, byproduct removal can be tricky.90-98%
Pyridinium Chlorochromate (PCC) Operationally simple, well-established.[5]Cr(VI) reagent is highly toxic and carcinogenic, work-up to remove chromium salts can be tedious, reaction is acidic.80-90%

Q5: I chose to use Dess-Martin periodinane (DMP) for the oxidation, but my yield is poor. What could be the issue?

A5: Poor yields with DMP are typically related to the quality of the reagent or an inefficient work-up.

  • DMP Quality: DMP is highly sensitive to moisture, which deactivates it. Always use DMP from a freshly opened bottle or a container that has been stored carefully in a desiccator. If you suspect your DMP has degraded, you can test it on a simple substrate like benzyl alcohol.

  • Reaction Quenching & Work-up: The iodine-based byproducts must be removed. A standard procedure is to quench the reaction with a saturated solution of sodium bicarbonate containing an excess of sodium thiosulfate (Na₂S₂O₃). Stirring until the organic layer is colorless ensures all iodine species have been reduced and can be partitioned into the aqueous layer.

Reference Protocol: Swern Oxidation of N-Boc-4-hydroxypiperidine

This protocol incorporates best practices for ensuring a high-yield reaction.[6][7][10]

  • Setup: Under an inert atmosphere (Nitrogen or Argon), add anhydrous dichloromethane (DCM, approx. 0.2 M) to a flame-dried, three-neck round-bottom flask equipped with a thermometer. Cool the flask to -78 °C using a dry ice/acetone bath.

  • Activator Addition: Add oxalyl chloride (1.5 eq.) dropwise via syringe, ensuring the internal temperature does not rise above -70 °C.

  • DMSO Addition: In a separate flame-dried flask, prepare a solution of anhydrous DMSO (2.2 eq.) in anhydrous DCM. Add this solution dropwise to the reaction flask, again maintaining the temperature below -70 °C. Stir the resulting mixture for 15 minutes at -78 °C.

  • Substrate Addition: Prepare a solution of N-Boc-4-hydroxypiperidine (1.0 eq.) in anhydrous DCM. Add this solution dropwise to the reaction, maintaining the temperature at -78 °C. Stir for 30-45 minutes.

  • Base Addition: Add triethylamine (Et₃N, 5.0 eq.) dropwise. A bulky base like diisopropylethylamine (DIPEA) can also be used to minimize potential side reactions.[6] After the addition is complete, stir at -78 °C for 15 minutes, then remove the cooling bath and allow the reaction to warm to room temperature over 45 minutes.

  • Quenching & Work-up: Quench the reaction by adding water. Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃, and brine.

  • Isolation: Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product. Purify by flash column chromatography (e.g., using a gradient of 10% to 30% ethyl acetate in hexanes) if necessary.

General FAQs

Q6: How can I effectively monitor the progress of my reaction?

A6: Thin Layer Chromatography (TLC) is the most common and effective method. Use a suitable solvent system (e.g., 3:1 Hexanes:Ethyl Acetate). N-Boc-4-piperidone is more non-polar than its precursors (4-piperidone HCl or N-Boc-4-hydroxypiperidine) and will have a higher Rf value. Staining with potassium permanganate is effective for visualizing the alcohol starting material in oxidation reactions. For more quantitative analysis, Gas Chromatography-Mass Spectrometry (GC-MS) or HPLC can be used on aliquots taken from the reaction mixture.

Q7: My final product is a low-melting solid or a thick oil, but literature reports a white solid. Is my product impure?

A7: N-Boc-4-piperidone is a white, low-melting solid (m.p. ~38-42 °C). It is not uncommon for it to appear as a colorless oil or waxy solid if it contains minor impurities or residual solvent. If NMR and MS data confirm the structure and high purity, you can try to induce crystallization by dissolving the oil in a minimal amount of a non-polar solvent (like hexanes) and storing it in a freezer. Scratching the inside of the flask with a glass rod can also help initiate crystallization. If impurities are present, purification by flash chromatography is recommended.

References

  • CN104628625A - Synthesis method of N-boc-4-hydroxypiperidine.
  • Swern oxidation. Wikipedia. [Link]

  • CN105153211A - Method for synthesis of 1-(N-Boc-4-piperidine)-4-pyrazoleboronic acid pinaol ester.
  • Swern Oxidation. Chem-Station Int. Ed. [Link]

  • Fentanyl Synthesis Using N-BOC-4-Piperidinone. Defense Technical Information Center (DTIC). [Link]

  • Protecting Groups in Peptide Synthesis: A Detailed Guide. [Link]

  • Piperidine Derivatives. XXI. 4-Piperidone, 4-Piperidinol and Certain of their Derivatives. Journal of the American Chemical Society. [Link]

  • Synthesis of 4-piperidones. Organic Chemistry Portal. [Link]

  • Process Development and Good Manufacturing Practice Production of a Tyrosinase Inhibitor via Titanium-Mediated Coupling between. ACS Publications. [Link]

  • CN107805218B - Method for preparing 4-Boc-aminopiperidine.
  • Navigating Synthesis: The Protective Role of N-Boc-4-piperidone in Complex Chemical Routes. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

  • Protecting group. Wikipedia. [Link]

  • General Procedures for the Lithiation/Trapping of N-Boc Piperazines. White Rose Research Online. [Link]

  • Amino Acid Derivatives for Peptide Synthesis. [Link]

  • Supporting Information Title: Design and synthesis of selective, small molecule inhibitors of coactivator- associated arginine m. The Royal Society of Chemistry. [Link]

  • A safety-catch protecting group strategy compatible with Boc-chemistry for the synthesis of peptide nucleic acids (PNAs). RSC Publishing. [Link]

  • n-boc-4-hydroxylpiperidine. ChemBK. [Link]

  • N-BOC-4-Hydroxypiperidine: A Versatile Building Block in Organic Synthesis. [Link]

  • Swern Oxidation. Organic Chemistry Portal. [Link]

  • Activated Dimethyl Sulfoxide. [Link]

  • General Procedures for the Lithiation/Trapping of N-Boc Piperazines. ResearchGate. [Link]

Sources

Technical Support Center: Chiral Separation of tert-Butyl 3,5-dimethyl-4-oxopiperidine-1-carboxylate Isomers

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the chiral separation of tert-Butyl 3,5-dimethyl-4-oxopiperidine-1-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to challenges encountered during the enantiomeric and diastereomeric separation of this crucial synthetic intermediate.

Introduction: The Challenge of Separation

This compound is a key building block in the synthesis of various pharmaceutical compounds.[1][2] Its structure contains two chiral centers at the C3 and C5 positions, leading to the existence of cis and trans diastereomers, each as a pair of enantiomers. The precise control and analysis of these stereoisomers are critical for the efficacy and safety of the final active pharmaceutical ingredient (API).[3][4]

The separation of these isomers can be challenging due to their similar physicochemical properties.[5] This guide provides a comprehensive resource for developing and troubleshooting robust chiral separation methods using High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC).

Frequently Asked Questions (FAQs)

Q1: Which chromatographic technique, HPLC or SFC, is better for separating the isomers of this compound?

A1: Both HPLC and SFC are powerful techniques for chiral separations, and the "better" choice often depends on specific laboratory needs such as speed, solvent consumption, and existing instrumentation.[6]

  • SFC is often preferred for its high speed and reduced consumption of organic solvents, making it a greener and more cost-effective option.[6][7][8] The low viscosity of supercritical CO2 allows for higher flow rates without sacrificing efficiency.[7][9]

  • HPLC remains a robust and widely used technique.[4] Normal-phase HPLC, in particular, is a common starting point for chiral separations of compounds soluble in organic solvents.[10]

Q2: What type of chiral stationary phase (CSP) is most effective for this separation?

A2: Polysaccharide-based CSPs are the most widely successful for a broad range of chiral compounds, including ketones and piperidine derivatives.[11][12]

  • Amylose and cellulose derivatives , such as those found in Chiralpak® and Chiralcel® columns (e.g., AD, OD, IA, IB, IC series), are excellent starting points for screening.[7][13] These phases offer different selectivities, and screening a variety of them is crucial for finding the optimal separation.[14][15] Immobilized polysaccharide CSPs offer the advantage of being compatible with a wider range of solvents compared to coated phases.[7][16]

Q3: What are typical starting mobile phase conditions for HPLC and SFC?

A3:

  • For Normal-Phase HPLC: A common mobile phase consists of a mixture of n-hexane or heptane with an alcohol modifier like ethanol or isopropanol.[13][14] A typical starting point is a 90:10 (v/v) mixture of hexane/isopropanol.

  • For SFC: The mobile phase is primarily supercritical CO2 with an alcohol co-solvent (modifier) such as methanol, ethanol, or isopropanol.[9][17][18] A screening gradient of 5% to 40% alcohol modifier is a good starting point.

Q4: Is the addition of additives to the mobile phase necessary?

A4: For neutral compounds like this compound, additives are often not required. However, if peak shape is poor (e.g., tailing), a small amount of an additive can be beneficial.

  • For basic impurities, a basic additive like diethylamine (DEA) can improve peak shape.[19]

  • For acidic impurities, an acidic additive like trifluoroacetic acid (TFA) or acetic acid may be helpful.[20] In SFC, it's recommended to keep additive concentrations low (e.g., up to 0.5%) to avoid damaging the column.[21]

Q5: How does temperature affect the separation?

A5: Temperature is a critical parameter that influences selectivity and resolution.[15]

  • Lower temperatures generally lead to better chiral selectivity and can improve resolution.[20][22]

  • Higher temperatures can decrease retention times and improve peak efficiency (narrower peaks), but may reduce selectivity.[22] It is worthwhile to screen a range of temperatures (e.g., 10°C to 40°C) during method optimization.

Troubleshooting Guide

This section addresses specific issues you might encounter during your experiments.

Issue 1: No Separation or Poor Resolution (Rs < 1.5)

If you observe a single peak or co-eluting peaks, the chosen conditions do not provide sufficient enantioselectivity.

Root Causes & Solutions:

  • Inappropriate Chiral Stationary Phase (CSP): The primary factor for chiral recognition is the CSP.[15][23]

    • Solution: Screen a diverse set of CSPs. If you started with an amylose-based column, try a cellulose-based one, or vice-versa.[14] Polysaccharide-based columns with different carbamate derivatives (e.g., 3,5-dimethylphenyl vs. 3,5-dichlorophenyl) can offer different selectivities.[11][15]

  • Suboptimal Mobile Phase Composition: The type and concentration of the alcohol modifier significantly impact selectivity.[9][15]

    • Solution (HPLC & SFC): Systematically vary the alcohol modifier. Test methanol, ethanol, and isopropanol.[21] Sometimes, a change from isopropanol to ethanol can dramatically improve or even invert the elution order.[24] Also, adjust the percentage of the modifier.

  • Temperature is Not Optimized:

    • Solution: Evaluate the effect of temperature. Start by lowering the column temperature in increments of 5°C, as this often enhances chiral recognition.[20]

Start No / Poor Resolution ChangeCSP Screen Different CSP (e.g., Amylose vs. Cellulose) Start->ChangeCSP Primary Action ChangeModifier Change Alcohol Modifier (MeOH, EtOH, IPA) ChangeCSP->ChangeModifier If still no separation Success Resolution Achieved ChangeCSP->Success OptimizeTemp Optimize Temperature (Try Lower Temp) ChangeModifier->OptimizeTemp For fine-tuning ChangeModifier->Success OptimizeTemp->Success

Caption: Troubleshooting workflow for achieving initial chiral separation.

Issue 2: Poor Peak Shape (Tailing or Fronting)

Poor peak shape can compromise resolution and quantification accuracy.

Root Causes & Solutions:

  • Secondary Interactions with Stationary Phase: Unwanted interactions, such as those with residual silanols on the silica support, can cause peak tailing.[7]

    • Solution: Add a mobile phase additive. For this neutral compound, if basic impurities are suspected, a small amount of DEA (e.g., 0.1%) can improve peak shape.[19]

  • Sample Overload: Injecting too much sample can lead to broad, asymmetrical peaks.[14]

    • Solution: Reduce the sample concentration or injection volume.

  • Sample Solvent Effects: Dissolving the sample in a solvent much stronger than the mobile phase can cause peak distortion.[25]

    • Solution: Dissolve the sample in the initial mobile phase whenever possible.[6]

  • Column Contamination or Damage: Adsorption of impurities at the column inlet can lead to deteriorating peak shape.[25]

    • Solution: Use a guard column to protect the analytical column. If contamination is suspected, follow the manufacturer's instructions for column washing. Immobilized columns can often be flushed with stronger solvents like THF or DCM.[16][25]

Start Poor Peak Shape (Tailing/Fronting) CheckOverload Reduce Sample Concentration/Volume Start->CheckOverload CheckSolvent Dissolve Sample in Mobile Phase Start->CheckSolvent AddModifier Add Mobile Phase Additive (e.g., DEA) Start->AddModifier CheckColumn Check Column Health (Wash/Replace) Start->CheckColumn Success Good Peak Shape CheckOverload->Success CheckSolvent->Success AddModifier->Success CheckColumn->Success

Caption: Decision tree for diagnosing and resolving poor peak shape.

Issue 3: Irreproducible Retention Times

Shifting retention times can make peak identification and quantification unreliable.

Root Causes & Solutions:

  • Insufficient Column Equilibration: Chiral columns, especially in HPLC, can require significant time to equilibrate with a new mobile phase.[22]

    • Solution: Ensure the column is equilibrated with at least 10-20 column volumes of the new mobile phase before starting injections. Monitor the baseline until it is stable.

  • Fluctuations in Temperature: Inconsistent column temperature will cause retention times to drift.[22]

    • Solution: Use a thermostatted column compartment and ensure it is set to a stable temperature.

  • Mobile Phase Instability or Inconsistent Preparation:

    • Solution: Prepare fresh mobile phase daily. If using premixed solvents, ensure they are thoroughly mixed. In SFC, ensure consistent CO2 supply and pressure.

  • System Leaks or Pump Issues:

    • Solution: Perform regular system maintenance. Check for pressure fluctuations that might indicate a leak or a problem with the pump seals.

Experimental Protocols & Data

Chiral SFC Method Screening Protocol

Supercritical Fluid Chromatography (SFC) is highly recommended for initial screening due to its speed and high efficiency.[6][7]

Methodology:

  • Column Selection: Utilize a column screening system with a selection of polysaccharide-based CSPs. A good starting set includes:

    • Chiralpak IA or AD (Amylose-based)

    • Chiralcel OD or OJ (Cellulose-based)

  • Sample Preparation: Dissolve the sample (racemic standard of cis/trans isomers) in methanol or ethanol at a concentration of approximately 1 mg/mL.

  • SFC System & Conditions:

    • Mobile Phase A: Supercritical CO2

    • Mobile Phase B (Co-solvent): Screen Methanol, Ethanol, and Isopropanol individually.

    • Gradient: A generic screening gradient can be 5% to 40% Co-solvent over 5-10 minutes.

    • Flow Rate: 3.0 mL/min

    • Back Pressure: 150 bar

    • Column Temperature: 35°C

    • Detection: UV at an appropriate wavelength (e.g., 210-220 nm).

Parameter Initial Screening Condition Rationale
Columns Chiralpak IA, Chiralcel OD, etc.Polysaccharide phases have broad applicability for chiral separations.[7][11]
Co-solvents Methanol, Ethanol, IsopropanolThe choice of alcohol can dramatically alter selectivity.[9][21]
Back Pressure 150 barA common pressure that ensures CO2 remains in a supercritical state.[9]
Temperature 35°CA moderate starting temperature; can be optimized later.[24]
Chiral HPLC Method Screening Protocol

If SFC is unavailable, normal-phase HPLC is the classical approach.

Methodology:

  • Column Selection: As with SFC, screen a set of polysaccharide-based CSPs.

  • Sample Preparation: Dissolve the sample in the mobile phase at ~1 mg/mL.

  • HPLC System & Conditions:

    • Mobile Phase: Screen different ratios of n-Hexane/Alcohol.

      • Hexane/Isopropanol (90:10, v/v)

      • Hexane/Ethanol (90:10, v/v)

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 25°C

    • Detection: UV (210-220 nm)

Parameter Initial Screening Condition Rationale
Columns Chiralpak AD-H, Chiralcel OD-H, etc.Proven effectiveness for a wide range of compounds in normal phase.[13][19]
Mobile Phase Hexane/AlcoholStandard mobile phase for normal-phase chiral chromatography.[10]
Flow Rate 1.0 mL/minA typical analytical flow rate for standard HPLC columns.
Temperature 25°CAmbient temperature is a common starting point.
Optimization Parameters

Once initial separation is achieved, fine-tune the method to improve resolution (Rs), reduce analysis time, and ensure robustness.

Parameter Action General Effect
% Co-solvent (SFC) / Modifier (HPLC) Increase/DecreasePrimarily affects retention time; can also impact selectivity.[15]
Flow Rate DecreaseOften increases efficiency and resolution, but increases run time.[20]
Temperature Decrease/IncreaseCan significantly change selectivity (α); lower temps often improve α.[15][20]
Alcohol Modifier Type Change (e.g., EtOH to IPA)Can cause large, unpredictable changes in selectivity and even elution order.[24]

References

Sources

Technical Support Center: Resolution of 3,5-Dimethyl-4-Oxopiperidine Diastereomers

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the resolution of 3,5-dimethyl-4-oxopiperidine diastereomers. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and answers to frequently asked questions encountered during the separation of these critical chiral building blocks. The 3,5-dimethyl-4-oxopiperidine scaffold is a prevalent motif in numerous pharmacologically active compounds, and the precise control of its stereochemistry is paramount for elucidating structure-activity relationships (SAR) and ensuring therapeutic efficacy and safety.

This resource is structured to provide not just procedural steps, but also the underlying scientific principles to empower you to make informed decisions in your laboratory work.

Core Concepts in Diastereomer Resolution

The synthesis of 3,5-dimethyl-4-oxopiperidines often results in a mixture of diastereomers, primarily the cis and trans isomers, arising from the relative orientation of the two methyl groups. Unlike enantiomers, which are non-superimposable mirror images with identical physical properties (except for their interaction with plane-polarized light), diastereomers have distinct physical and chemical properties. This fundamental difference is the cornerstone of their separation. Key properties that differ between diastereomers include:

  • Solubility

  • Melting and boiling points

  • Chromatographic retention times

  • Spectroscopic signatures (e.g., NMR, IR)[1]

The primary strategies for resolving these diastereomers leverage these differences.

Troubleshooting Guides

This section addresses specific issues that may arise during the resolution of 3,5-dimethyl-4-oxopiperidine diastereomers.

Troubleshooting Diastereomeric Recrystallization and Salt Formation

Diastereomeric salt formation is a classical and powerful technique for resolving chiral amines like piperidines. It involves reacting the racemic mixture with an enantiomerically pure chiral acid to form diastereomeric salts, which can then be separated by fractional crystallization.

Q1: My diastereomeric salt mixture is not crystallizing, or I am getting an oil instead of solid crystals. What should I do?

A1: This is a common issue that often points to problems with solvent selection or supersaturation.

  • Probable Cause: The solvent system may be too good a solvent for both diastereomeric salts, preventing precipitation. Alternatively, the concentration of the salt may be too low.

  • Solution Pathway:

    • Solvent Screening: A systematic solvent screen is crucial. Start with a solvent in which the diastereomeric mixture has moderate solubility at elevated temperatures and low solubility at room temperature or below. A good practice is to test a range of solvents with varying polarities (e.g., ethanol, isopropanol, acetonitrile, ethyl acetate, and mixtures thereof).

    • Anti-Solvent Addition: If a suitable single solvent cannot be found, consider using an anti-solvent. Dissolve the diastereomeric salt mixture in a minimal amount of a good solvent at an elevated temperature, and then slowly add an anti-solvent (a solvent in which the salts are poorly soluble) until turbidity is observed. Allow the solution to cool slowly. The addition of a small amount of water as an antisolvent can sometimes be crucial for selective precipitation.[2]

    • Concentration Adjustment: If the solution is too dilute, carefully remove some of the solvent under reduced pressure and attempt to induce crystallization again.

    • Seeding: If you have a small amount of the desired pure diastereomeric salt, use it to seed the supersaturated solution.

Q2: The diastereomeric excess (d.e.) of my crystallized salt is low, even after multiple recrystallizations.

A2: Low diastereomeric excess indicates poor differentiation in solubility between the two diastereomeric salts in the chosen solvent system.

  • Probable Cause: The solubilities of the diastereomeric salts are too similar in the selected solvent.

  • Solution Pathway:

    • Re-evaluate the Chiral Resolving Agent: The choice of the chiral resolving agent is critical. If one acid (e.g., L-tartaric acid) gives poor resolution, try a different one (e.g., dibenzoyl-L-tartaric acid, mandelic acid, or camphorsulfonic acid). The structural compatibility between the piperidine and the resolving agent plays a significant role in the crystal lattice formation.

    • Optimize Crystallization Conditions: Slow cooling generally affords higher purity crystals. A gradual temperature gradient can significantly improve the selectivity of the crystallization process.

    • Analyze the Mother Liquor: Analyze the diastereomeric ratio of the salt remaining in the mother liquor. This will help you understand the partitioning of the two diastereomers and whether you are enriching the desired diastereomer in the solid phase.

Troubleshooting Chiral High-Performance Liquid Chromatography (HPLC) Separation

Chiral HPLC is a highly effective method for both analytical and preparative separation of diastereomers.[3][4]

Q1: I am not seeing any separation of my cis and trans diastereomers on a chiral column.

A1: Complete co-elution suggests that the chiral stationary phase (CSP) and mobile phase combination is not suitable for creating the necessary differential interactions with your analytes.

  • Probable Cause: Lack of sufficient stereoselective interactions between the diastereomers and the chiral stationary phase.

  • Solution Pathway:

    • Screen Different Chiral Stationary Phases (CSPs): This is the most critical step. Polysaccharide-based CSPs (e.g., those based on cellulose or amylose derivatives like Chiralpak® or Chiralcel®) are often a good starting point for piperidine derivatives.[5] Protein-based CSPs can also be effective.

    • Optimize the Mobile Phase: For normal-phase chromatography, vary the ratio of the non-polar solvent (e.g., hexane, heptane) to the polar modifier (e.g., isopropanol, ethanol).[3] Small amounts of additives can have a profound effect. For basic compounds like piperidines, adding a small percentage of an amine (e.g., diethylamine, DEA) can improve peak shape and sometimes enhance resolution.

    • Consider Derivatization: While not always necessary, derivatizing the piperidine (e.g., N-acylation) can sometimes improve the interaction with the CSP and lead to better separation.

Q2: My peaks are broad and show significant tailing.

A2: Poor peak shape can compromise resolution and quantification.

  • Probable Cause: Secondary interactions between the basic nitrogen of the piperidine and residual silanol groups on the silica-based stationary phase.

  • Solution Pathway:

    • Mobile Phase Additives: As mentioned above, adding a small amount of a basic modifier like DEA (typically 0.1-0.5%) to the mobile phase can neutralize the acidic silanol groups and significantly improve peak shape.

    • Lower the Temperature: Reducing the column temperature can sometimes sharpen peaks by slowing down the kinetics of interaction with the stationary phase.

    • Check for Column Overload: Injecting too much sample can lead to broad, asymmetrical peaks. Try reducing the injection volume or the concentration of your sample.

Frequently Asked Questions (FAQs)

Q1: What is the difference between resolving enantiomers and resolving diastereomers?

A1: Enantiomers have identical physical properties and require a chiral environment for separation (e.g., a chiral resolving agent or a chiral stationary phase). Diastereomers have different physical properties, which allows for their separation using standard laboratory techniques like crystallization, distillation, or achiral chromatography, although chiral chromatography is often used for convenience and efficiency.

Q2: How can I determine the absolute configuration of my separated diastereomers?

A2: Determining the absolute configuration is a critical step. Several techniques can be employed:

  • X-ray Crystallography: This is the definitive method for determining the absolute configuration, provided you can obtain a suitable single crystal of one of the diastereomers or a derivative.[6]

  • NMR Spectroscopy: Techniques like Nuclear Overhauser Effect (NOE) spectroscopy can be used to determine the relative stereochemistry (cis vs. trans) by analyzing the spatial proximity of the methyl group protons.[6]

  • Chiral Derivatizing Agents: Reacting your separated diastereomers with a chiral derivatizing agent of known absolute configuration can allow you to determine the absolute configuration using NMR.[7]

Q3: Can I use a Crystallization-Induced Diastereomer Transformation (CIDT) for this system?

A3: Yes, CIDT is a highly attractive option for resolving 3,5-dimethyl-4-oxopiperidines. This technique relies on the ability of the diastereomers to interconvert in solution, often through epimerization at one of the chiral centers. For the 3,5-dimethyl-4-oxopiperidine system, the stereocenter at the 3- or 5-position could potentially be epimerized under basic or acidic conditions. If one diastereomer is less soluble and crystallizes out of the equilibrating mixture, the equilibrium will shift to produce more of that diastereomer, potentially leading to a theoretical yield of 100%.[2][8][9][10] Investigating conditions that promote both epimerization and selective crystallization is key to developing a successful CIDT process.

Q4: What analytical techniques are best for monitoring the purity of my separated diastereomers?

A4: A combination of techniques is recommended for robust analysis:

  • Chiral HPLC: This is the gold standard for determining diastereomeric excess (d.e.) and enantiomeric excess (e.e.) if applicable.

  • NMR Spectroscopy: ¹H and ¹³C NMR can often distinguish between diastereomers due to their different chemical environments, allowing for quantification of the diastereomeric ratio.[1][6]

  • IR Spectroscopy: Diastereomers can sometimes exhibit differences in their IR spectra, particularly in the fingerprint region, which can be used for identification.[1]

Experimental Protocols

Protocol 1: Resolution via Diastereomeric Salt Formation

This protocol provides a general workflow for the resolution of a racemic mixture of cis-3,5-dimethyl-4-oxopiperidine using an enantiopure chiral acid.

  • Salt Formation:

    • Dissolve one equivalent of the racemic piperidine derivative in a suitable solvent (e.g., ethanol, isopropanol).

    • In a separate flask, dissolve 0.5 to 1.0 equivalents of the chiral resolving agent (e.g., dibenzoyl-L-tartaric acid) in the same solvent, heating gently if necessary.

    • Slowly add the resolving agent solution to the piperidine solution with stirring.

    • Stir the resulting mixture at room temperature or slightly elevated temperature for a defined period (e.g., 1-2 hours) to ensure complete salt formation.

  • Fractional Crystallization:

    • Heat the solution until all solids dissolve.

    • Allow the solution to cool slowly to room temperature, and then potentially to a lower temperature (e.g., 4 °C) to maximize crystal formation.

    • Collect the precipitated crystals by filtration and wash them with a small amount of the cold crystallization solvent.

    • Dry the crystals under vacuum.

  • Analysis and Recrystallization:

    • Analyze the diastereomeric purity of the crystallized salt using chiral HPLC or NMR.

    • If the diastereomeric excess is not satisfactory, perform one or more recrystallizations from a suitable solvent system until the desired purity is achieved.

  • Liberation of the Free Base:

    • Dissolve the purified diastereomeric salt in water.

    • Basify the aqueous solution with a suitable base (e.g., 1M NaOH, NaHCO₃) to a pH > 10.

    • Extract the liberated free piperidine into an organic solvent (e.g., dichloromethane, ethyl acetate).

    • Wash the combined organic extracts with brine, dry over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure to yield the resolved diastereomer.

Protocol 2: Analytical Chiral HPLC Method Development

This protocol outlines a starting point for developing a chiral HPLC method to separate cis and trans diastereomers.

  • Column and Mobile Phase Selection:

    • Column: Start with a polysaccharide-based chiral stationary phase, such as a Chiralpak® IA or Chiralcel® OD-H column.

    • Mobile Phase (Normal Phase): Begin with a mobile phase of 90:10 (v/v) n-hexane/isopropanol. Add 0.1% diethylamine (DEA) to improve peak shape.

  • Initial Screening:

    • Set the flow rate to 1.0 mL/min and the column temperature to 25 °C.

    • Inject a small amount of the diastereomeric mixture.

    • Monitor the separation at a suitable wavelength (e.g., 220 nm or 254 nm, depending on the presence of a chromophore).

  • Method Optimization:

    • If no separation is observed: Change the alcohol modifier (e.g., to ethanol) or screen a different CSP.

    • If partial separation is observed: Adjust the ratio of hexane to alcohol. Increasing the percentage of the alcohol modifier will generally decrease retention times.

    • To improve resolution: Try lowering the flow rate (e.g., to 0.5 mL/min) or reducing the column temperature.

    • Continue to adjust parameters systematically until baseline separation is achieved.

Data Presentation and Visualization

Table 1: Example Solvent Screening for Diastereomeric Recrystallization

Solvent SystemTemperature (°C)ObservationDiastereomeric Excess (d.e.) of Crystals (%)
Ethanol25Clear SolutionN/A
Isopropanol25 -> 4Crystalline Solid65%
Acetonitrile25 -> 4Fine Precipitate78%
Ethyl Acetate25OilN/A
Isopropanol/Heptane (1:1)25 -> 4Crystalline Solid92%

Diagram 1: General Workflow for Diastereomeric Resolution

G cluster_synthesis Synthesis cluster_resolution Resolution Strategy cluster_separation Separation & Isolation start Synthesis of 3,5-Dimethyl-4-Oxopiperidine racemate Mixture of Diastereomers (cis/trans) start->racemate chiral_agent Add Chiral Resolving Agent racemate->chiral_agent Salt Formation diastereomers Formation of Diastereomeric Salts chiral_agent->diastereomers crystallization Fractional Crystallization diastereomers->crystallization solid Less Soluble Diastereomer (Solid) crystallization->solid Isolate liquid More Soluble Diastereomer (Mother Liquor) crystallization->liquid Separate liberation Liberate Free Base solid->liberation pure_diastereomer Pure Diastereomer liberation->pure_diastereomer

Caption: Workflow for resolution by diastereomeric salt formation.

Diagram 2: Troubleshooting Logic for Chiral HPLC

G start Inject Diastereomer Mixture decision1 Baseline Separation? start->decision1 decision2 Poor Peak Shape? decision1->decision2 No end_success Method Optimized decision1->end_success Yes action1 Screen Different CSPs & Mobile Phases decision2->action1 No action2 Add Amine Modifier (e.g., DEA) Lower Temperature decision2->action2 Yes action1->start Re-inject end_fail Consider Derivatization action1->end_fail If still no separation action2->start Re-inject

Caption: Decision tree for optimizing chiral HPLC separations.

References

  • Diastereomeric recrystallization - Wikipedia. [Link]

  • Aboul-Enein, H. Y. (2004). Chiral resolution of some piperidine 2, 6-dione drugs by high performance liquid chromatography on Kromasil CHI-DMB column. Archiv der Pharmazie, 337(8), 453-456. [Link]

  • Kukor, A. J., St-Jean, F., Stumpf, A., Malig, T. C., Piechowicz, K. A., Kurita, K., & Hein, J. E. (2023). Guided optimization of a crystallization-induced diastereomer transformation to access a key navoximod intermediate. Reaction Chemistry & Engineering, 8(5), 1073-1080. [Link]

  • Blackmond, D. G. (2010). Developing Processes for Crystallization-Induced Asymmetric Transformation. Organic Process Research & Development, 14(1), 143-149. [Link]

  • O'Brien, P., & de Lera, A. R. (2024). Synthesis of enantioenriched spirocyclic 2-arylpiperidines via kinetic resolution. Organic & Biomolecular Chemistry, 22(6), 1163-1167. [Link]

  • Romero, J. A., Taber, D. F., & Bode, J. W. (2014). Catalytic Kinetic Resolution of Disubstituted Piperidines by Enantioselective Acylation: Synthetic Utility and Mechanistic Insights. Journal of the American Chemical Society, 136(2), 784-787. [Link]

  • Check, C. T., & Miller, S. J. (2022). Crystallization-Induced Diastereomer Transformations of Brominated Arylacetic and Arylpyruvic Acids. The Journal of Organic Chemistry, 87(17), 11468-11475. [Link]

  • Coldwell, M., & O'Brien, P. (2022). Kinetic resolution of 2-Aryl-4-methylenepiperidines toward enantioenriched functionalizable piperidine fragments. The Journal of Organic Chemistry, 87(13), 8819-8823. [Link]

  • Brucks, A. P., & Miller, S. J. (2022). Crystallization-Induced Diastereomer Transformations of Donor–Acceptor Cyclopropanes. Journal of the American Chemical Society, 144(17), 7622-7629. [Link]

  • Coldwell, M., & O'Brien, P. (2022). Kinetic Resolution of 2-Aryl-4-methylenepiperidines toward Enantioenriched Functionalizable Piperidine Fragments. The Journal of Organic Chemistry, 87(13), 8819-8823. [Link]

  • Rojas-Le-Fort, M., et al. (2023). Asymmetric Synthesis of trans-3-Alkoxyamino-4-Oxygenated-2-Piperidones Mediated by Transition-Metal-Free Dual C-H Oxidation and Its CAL-B-Assisted Enzymatic Resolution. Molecules, 28(7), 3209. [Link]

  • TUODA. (2025). Exploring the Role of 3,5-Dimethylpiperidine in Modern Organic Synthesis. [Link]

  • Chen, F. X., Tamarez, M. M., & Xie, J. (2010). U.S. Patent No. 7,786,306. U.S. Patent and Trademark Office. [Link]

  • Kim, J., et al. (2015). Regio- and Diastereoselective Synthesis of Highly Substituted, Oxygenated Piperidines from Tetrahydropyridines. The Journal of Organic Chemistry, 80(13), 6699-6711. [Link]

  • Scribd. (n.d.). Analysis of diastereomers by ir spectroscopy. [Link]

  • Kim, J., et al. (2015). Regio- and Diastereoselective Synthesis of Highly Substituted, Oxygenated Piperidines from Tetrahydropyridines. The Journal of Organic Chemistry, 80(13), 6699-6711. [Link]

  • MacMillan, D. W. C., et al. (2020). Photoredox-catalyzed racemization of remote stereocenters for dynamic kinetic resolutions. Science, 369(6507), 1114-1119. [Link]

  • Harada, N. (2021). HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. Molecules, 26(11), 3236. [Link]

  • Google Patents. (n.d.). CN1636979A - Method for separating cis-3,5-dimethylpiperidine from a mixture of its geometrical isomers.
  • Chiralpedia. (2025). Part 7: Analytical Techniques for Stereochemistry. [Link]

  • Khan Academy. (2014, February 7). Resolution by diastereomeric salts [Video]. YouTube. [Link]

  • Chemistry Steps. (n.d.). IUPAC Nomenclature Practice Problems. [Link]

  • Carlson, K. E., et al. (2019). The significance of chirality in drug design and synthesis of bitopic ligands as D3 receptor (D3R) selective agonists. Bioorganic & Medicinal Chemistry, 27(1), 1-13. [Link]

  • Google Patents. (n.d.).
  • James, T. D. K. (2024). 10.29 Spectroscopic Analysis: Diastereomeric Derivatization for Spectroscopy. In Comprehensive Chirality (2nd ed.). [Link]

  • PharmBricks Inc. (n.d.). Chiral Piperidines. [Link]

  • Nafie, L. A. (2008). Spectroscopic methods for determining enantiomeric purity and absolute configuration in chiral pharmaceutical molecules. Current Opinion in Drug Discovery & Development, 11(6), 836-848. [Link]

  • Chavan, V. L., & Jaydeokar, S. S. (2019). Process for The Separation of the (Dl) Cis- Trans-2, 2-Dimethyl-3-(2, 2-Disubstitutedvinyl)- Cyclopropane-1-Carboxylic Acid from. International Journal of Pharmacy and Biological Sciences, 9(1), 399-405. [Link]

  • ResearchGate. (2025). (PDF) Diastereoselective Synthesis of 3-Alkylindoloquinolizine Derivatives via Regiospecific Oxidative Cyclization. [Link]

  • Heikinheimo, A., Nieger, M., & Koskinen, A. M. P. (2023). Diastereoselective Synthesis of Substituted Chromenopyrrolidinones from Amino Acid-Derived Nitriles. Synlett, 34(12), 1512-1518. [Link]

  • Hartwieg, C., et al. (2014). 3,5-Disubstituted Piperidine Derivatives - A Scalable Route to all Four Stereoisomers. Organic Process Research & Development, 18(9), 1120-1127. [Link]

  • ResearchGate. (2025). Enantiomeric Resolution of Racemic C2Symmetric trans-2,5Dimethyl2,5-diphenylpyrrolidine and trans-2,5Dimethyl2,5-bis(3-hydroxyphenyl)pyrrolidine by a Diastereomer Method | Request PDF. [Link]

  • Dizdaroglu, M., & Kaxiras, E. (1992). Synthesis of the diastereomers of thymidine glycol, determination of concentrations and rates of interconversion of their cis-trans epimers at equilibrium and demonstration of differential alkali lability within DNA. Nucleic Acids Research, 20(18), 4839-4845. [Link]

  • Thomas, J. B., et al. (2001). Identification of the first trans-(3R,4R)- dimethyl-4-(3-hydroxyphenyl)piperidine derivative to possess highly potent and selective opioid kappa receptor antagonist activity. Journal of Medicinal Chemistry, 44(17), 2687-2690. [Link]

  • Kumar, A., et al. (2024). Diastereoselective synthesis of highly substituted cyclohexanones and tetrahydrochromene-4-ones via conjugate addition of curcumins to arylidenemalonates. Beilstein Journal of Organic Chemistry, 20, 177-185. [Link]

Sources

Technical Support Center: Stability of tert-Butyl 3,5-dimethyl-4-oxopiperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for tert-Butyl 3,5-dimethyl-4-oxopiperidine-1-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to navigate the potential stability challenges associated with this key synthetic intermediate. Here, we provide in-depth troubleshooting advice and frequently asked questions to ensure the integrity of your experiments and the quality of your results.

I. Compound Overview and Intrinsic Stability

This compound is a valuable building block in medicinal chemistry, notably in the synthesis of selective opioid kappa receptor antagonists.[1] Its structure, featuring a piperidone ring with a bulky tert-butoxycarbonyl (Boc) protecting group, presents a unique set of stability considerations. The Boc group is known for its robustness under many synthetic conditions but is sensitive to acid and high temperatures.[2][3][4] The 4-oxo position and the adjacent methyl-substituted carbons introduce additional potential reaction pathways that can compromise the compound's integrity.

II. Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during the handling, storage, and use of this compound in a practical question-and-answer format.

Storage and Handling

Question 1: What are the optimal storage conditions for this compound to ensure long-term stability?

Answer: To minimize degradation, the compound should be stored under the following conditions:

ParameterRecommendationRationale
Temperature 2-8°C (Refrigerated)Slows down potential thermal degradation and hydrolysis.[4]
Atmosphere Inert gas (Argon or Nitrogen)Protects against atmospheric moisture and carbon dioxide.[4]
Container Tightly sealed, opaque vialPrevents exposure to moisture and light, which can catalyze degradation.

Question 2: I've noticed the solid material has clumped together and appears discolored after a few weeks on the shelf. What could be the cause?

Answer: This is a common observation and often indicates moisture absorption and potential degradation. The Boc group is susceptible to slow hydrolysis even under neutral conditions if moisture is present.[4] Discoloration may suggest the formation of minor impurities. It is crucial to handle the compound in a dry environment (e.g., a glovebox) and ensure the storage container is properly sealed.

Reaction and Purification Issues

Question 3: During a reaction workup involving a mild acidic wash (e.g., dilute NH4Cl), I observed significant loss of my product. Why did this happen?

Answer: The Boc protecting group is labile to acidic conditions.[5][6] Even weak acids can initiate the deprotection process, especially with prolonged exposure or elevated temperatures. The mechanism involves the protonation of the carbonyl oxygen of the Boc group, followed by the loss of the stable tert-butyl cation, which can then form isobutylene and carbon dioxide.[7]

Troubleshooting Protocol: Acid-Free Workup

  • Extraction: After quenching the reaction, extract the product into a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

  • Washing: Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO3) to neutralize any residual acid, followed by a brine wash to remove excess water.

  • Drying: Dry the organic layer over anhydrous sodium sulfate (Na2SO4) or magnesium sulfate (MgSO4).

  • Concentration: Remove the solvent under reduced pressure at a low temperature (<40°C).

Question 4: I am observing an unexpected side product with a lower molecular weight in my reaction mixture. What could it be?

Answer: The most likely culprit is the deprotected piperidone, 3,5-dimethyl-4-oxopiperidine. This occurs when the Boc group is cleaved. Another possibility, though less common under standard conditions, is a fragmentation of the piperidone ring itself.

Diagnostic Workflow

Caption: Diagnostic workflow for identifying unexpected side products.

Question 5: My purification on silica gel chromatography is giving poor recovery and streaky bands. What is causing this?

Answer: The slightly acidic nature of standard silica gel can cause on-column degradation of the Boc-protected compound. The lone pair on the piperidine nitrogen can also interact strongly with the silica surface, leading to tailing.

Troubleshooting Protocol: Modified Chromatography

  • Neutralize Silica: Prepare a slurry of silica gel in your desired eluent and add 1-2% triethylamine (Et3N) or another volatile base. This will neutralize the acidic sites on the silica.

  • Alternative Stationary Phase: Consider using a less acidic stationary phase, such as alumina (neutral or basic grade), or a reverse-phase C18 column if your compound has sufficient lipophilicity.

  • Rapid Purification: Minimize the time the compound spends on the column by using flash chromatography with a slightly more polar solvent system to expedite elution.

Potential Side Reactions

Question 6: Can this compound undergo self-condensation or other side reactions under basic conditions?

Answer: Yes, like other ketones with α-hydrogens, this compound can undergo base-catalyzed aldol condensation.[8][9][10][11] This would result in the formation of a dimeric β-hydroxy ketone, which could then dehydrate to an α,β-unsaturated ketone.

Mitigation Strategies

  • Use non-nucleophilic, sterically hindered bases: If a base is required, consider using bases like diisopropylethylamine (DIPEA) or 2,6-lutidine.

  • Low Temperatures: Perform reactions at low temperatures (e.g., 0°C to -78°C) to minimize the rate of self-condensation.

  • Slow Addition: If reacting with an electrophile, add the piperidone slowly to a solution of the base and electrophile to keep its instantaneous concentration low.

Question 7: Is epimerization at the C3 and C5 positions a concern?

Answer: Yes, epimerization is a potential issue, particularly under basic or acidic conditions that can facilitate enolate or enol formation.[12] The relative stereochemistry of the two methyl groups can be crucial for the biological activity of the final product.

Preventing Epimerization

  • Maintain Neutral pH: Whenever possible, work under neutral conditions.

  • Careful Base Selection: Avoid strong, non-hindered bases that can readily deprotonate the α-carbons.

  • Temperature Control: Keep reaction and workup temperatures as low as feasible.

  • Stereochemical Analysis: Regularly check the diastereomeric ratio of your material using techniques like chiral chromatography or high-field NMR.

Question 8: Are there any other less common degradation pathways I should be aware of?

Answer: Although less frequent, a Favorskii rearrangement could theoretically occur if the α-position to the ketone is halogenated.[13][14][15][16] This base-induced rearrangement would lead to a ring contraction, forming a substituted cyclopentanecarboxylic acid derivative. While not a direct stability issue of the starting material itself, it's a critical consideration if you plan to perform α-halogenation reactions.

III. Summary of Stability Profile

ConditionStabilityPotential Issues
Strong Acid UnstableRapid Boc deprotection.[3][5]
Mild Acid Potentially UnstableSlow Boc deprotection, especially with heat.
Strong Base Potentially UnstableAldol condensation, Epimerization.
Mild Base Generally StableRisk of epimerization over long periods or at elevated temperatures.
Heat Unstable at high tempsThermal Boc deprotection.[3]
Light Generally StableStore in opaque containers as a precaution.
Moisture Potentially UnstableSlow hydrolysis of the Boc group.[4]
Reducing Agents (e.g., NaBH4) Generally StableThe ketone will be reduced to an alcohol. Unlikely to affect the Boc group under standard conditions.[17]
Oxidizing Agents Depends on the agentThe piperidine ring and methyl groups can be susceptible to oxidation.

IV. References

  • Favorskii rearrangement. In Wikipedia. Retrieved from [Link]

  • Favorskii rearrangement. In Grokipedia. Retrieved from [Link]

  • The Favorskii Rearrangement of Haloketones. Organic Reactions. Retrieved from [Link]

  • Aldol Condensation of Cyclohexanone: A Key Reaction in Organic Chemistry. (2023, February 7). Cyclohexanone. Retrieved from [Link]

  • Enantioselective aldol reaction of cyclic ketones with aryl aldehydes catalyzed by a cyclohexanediamine derived salt in the presence of water. Green Chemistry (RSC Publishing). Retrieved from [Link]

  • Aldol reaction of cyclopentanone. ChemTube3D. Retrieved from [Link]

  • Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. Total Synthesis. Retrieved from [Link]

  • Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. (2024, April 25). Organic Process Research & Development - ACS Publications. Retrieved from [Link]

  • Synthesis of tert-butyl- 4-methyl-3-oxopiperidine-1-carboxylate. ResearchGate. Retrieved from [Link]

  • Aldol condensation. In Wikipedia. Retrieved from [Link]

  • 6.4 Aldol Reactions. In Organic Chemistry II - KPU Pressbooks. Retrieved from [Link]

  • Deprotection of O-Boc and other protecting groups. ResearchGate. Retrieved from [Link]

  • Boc-Protected Amino Groups. Organic Chemistry Portal. Retrieved from [Link]

  • BOC Deprotection. ACS GCI Pharmaceutical Roundtable Reagent Guides. Retrieved from [Link]

  • Why is the Boc group deprotected in NaBH4? I was following the procedure, but instead of the desired product, I ended up with the Boc-deprotected byproduct. What went wrong? Reddit. Retrieved from [Link]

  • Visible Light-Mediated, Diastereoselective Epimerization of Morpholines and Piperazines to More Stable Isomers. NIH. Retrieved from [Link]

  • Identification of the first trans-(3R,4R)- dimethyl-4-(3-hydroxyphenyl)piperidine derivative to possess highly potent and selective opioid kappa receptor antagonist activity. PubMed. Retrieved from [Link]

Sources

Technical Support Center: tert-Butyl 3,5-dimethyl-4-oxopiperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for tert-Butyl 3,5-dimethyl-4-oxopiperidine-1-carboxylate (CAS No. 181269-69-2). This guide is designed for researchers, scientists, and drug development professionals to ensure the optimal storage, handling, and utilization of this key synthetic intermediate. By adhering to these best practices, you can maintain the integrity of the compound and achieve reliable, reproducible experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for this compound?

A1: To ensure long-term stability, the compound should be stored in a cool, dry, and well-ventilated area.[1] It is recommended to keep the container tightly sealed to prevent moisture absorption and contamination. For optimal preservation of purity, especially for long-term storage, refrigeration at 2-8°C is advised. Some suppliers of similar N-Boc protected piperidones recommend storage at -20°C for maximum stability over years.[2]

Q2: Is this compound sensitive to air or moisture?

A2: While not acutely sensitive to air, it is considered good practice to handle the compound under an inert atmosphere (e.g., argon or nitrogen) if it is to be stored for extended periods after the container has been opened. The primary concern is moisture, which can potentially lead to slow hydrolysis of the tert-butoxycarbonyl (Boc) protecting group over time, especially if acidic impurities are present. One safety data sheet for a related compound explicitly states to avoid moisture.

Q3: What materials are incompatible with this compound?

A3: The compound should not be stored or allowed to come into contact with strong acids or strong oxidizing agents. The Boc protecting group is labile in the presence of strong acids, leading to its removal and the formation of the corresponding secondary amine. Strong oxidizers can potentially react with the piperidine ring or the methyl groups.

Q4: What is the expected shelf-life of this compound?

A4: When stored under the recommended conditions (cool, dry, and sealed), this compound is a stable compound with a shelf-life of several years. One supplier of a similar compound, N-Boc-4-piperidone, indicates a stability of ≥ 4 years when stored at -20°C.[2] However, it is always best to refer to the manufacturer's certificate of analysis and expiration date. For critical applications, it is advisable to re-analyze the purity of the material if it has been stored for an extended period, especially if the container has been opened multiple times.

Troubleshooting Guide

This section addresses specific issues that may arise during experiments involving this compound, with a focus on how storage and handling may impact results.

Problem 1: Inconsistent or low yields in a reaction where the piperidone is a starting material.

  • Possible Cause 1: Degradation of the starting material.

    • Explanation: Improper storage, such as exposure to moisture or acidic conditions (e.g., acidic vapors in the storage area), can lead to the cleavage of the Boc protecting group. The resulting free amine can have different reactivity and solubility compared to the N-Boc protected compound, leading to side reactions or failure to react as expected.

    • Troubleshooting Steps:

      • Assess Purity: Before use, check the purity of the this compound using an appropriate analytical method such as ¹H NMR, LC-MS, or GC-MS. Look for the presence of a singlet corresponding to the tert-butyl group around 1.4-1.5 ppm in the ¹H NMR spectrum. A diminished integration of this peak relative to the piperidine ring protons could indicate deprotection.

      • Repurification: If impurities are detected, consider purifying the material by recrystallization or column chromatography.

      • Review Storage: Ensure that the compound is stored in a tightly sealed container in a desiccator or a controlled, dry environment, away from any acidic substances.

  • Possible Cause 2: Presence of residual solvents or synthetic impurities.

    • Explanation: The synthesis of this compound may leave behind residual solvents or unreacted starting materials.[3] These impurities can interfere with subsequent reactions.

    • Troubleshooting Steps:

      • Check Certificate of Analysis (CoA): The CoA from the supplier should provide information on the purity and residual solvents.

      • Further Drying: If residual solvent is suspected, the compound can be dried under high vacuum, taking care not to use excessive heat which could cause degradation.

Problem 2: Appearance of an unexpected side-product corresponding to the de-Boc'd piperidone.

  • Possible Cause: Acidic reaction conditions or reagents.

    • Explanation: The Boc group is notoriously sensitive to acid. Even trace amounts of acid in a reaction mixture or in a solvent can cause its removal.[4]

    • Troubleshooting Steps:

      • Reagent Check: Ensure all reagents and solvents are free from acidic impurities. For example, some grades of chloroform can contain trace amounts of HCl. It is advisable to use freshly distilled or stabilized solvents.

      • Reaction pH: If the reaction conditions permit, consider adding a non-nucleophilic base (e.g., proton sponge or diisopropylethylamine) to scavenge any trace acid.

      • Protecting Group Choice: If the desired reaction requires acidic conditions, the Boc group may not be the appropriate protecting group. Consider a more robust protecting group like a benzyl (Bn) or carbobenzyloxy (Cbz) group.

Data and Protocols

Recommended Storage Conditions Summary
ConditionRecommendationRationale
Temperature 2-8°C (Refrigerated) for long-term storage. Room temperature for short-term.Minimizes degradation and preserves long-term purity.
Atmosphere Store under an inert atmosphere (e.g., Argon, Nitrogen) if possible.Prevents potential slow oxidation and moisture absorption.
Container Tightly sealed, opaque container.Protects from moisture, air, and light.
Incompatibilities Store away from strong acids and oxidizing agents.Prevents chemical reactions leading to degradation.
Protocol: Purity Assessment by ¹H NMR

A quick and effective way to assess the integrity of your this compound is by ¹H NMR spectroscopy.

Objective: To confirm the structure and identify potential degradation (e.g., de-Boc-ylation).

Procedure:

  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Acquisition: Acquire a ¹H NMR spectrum on a 400 MHz or higher spectrometer.

  • Analysis:

    • Expected Peaks: Look for the characteristic singlet of the tert-butyl protons of the Boc group at approximately 1.4-1.5 ppm. The integration of this peak should be 9H. The protons on the piperidine ring and the methyl groups will appear at different chemical shifts.

    • Sign of Degradation: A significant decrease in the integration of the tert-butyl peak relative to the other protons on the molecule is a strong indicator of Boc group cleavage. The appearance of a broad singlet corresponding to an N-H proton would also suggest deprotection.

Protocol: Purity Analysis by HPLC-UV

For a more quantitative assessment of purity, an HPLC method can be developed.

Objective: To quantify the purity of the compound and detect any non-volatile impurities.

Example Method (starting point for method development):

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of water (A) and acetonitrile (B), both with 0.1% formic acid. A typical gradient might be 10-90% B over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 210 nm.

  • Sample Preparation: Dissolve ~1 mg of the compound in 1 mL of the mobile phase initial conditions (e.g., 90:10 water:acetonitrile).

  • Analysis: The purity can be determined by the relative area percentage of the main peak. The presence of earlier eluting peaks might suggest more polar impurities, such as the de-Boc'd compound.

Visual Guides

Decision Tree for Troubleshooting Low Reaction Yields

troubleshooting_yield start Low or Inconsistent Yield check_purity Assess Purity of Starting Material (NMR, LC-MS) start->check_purity purity_ok Purity >98%? check_purity->purity_ok repurify Repurify Starting Material purity_ok->repurify No review_conditions Review Reaction Conditions (Solvents, Reagents, Temperature) purity_ok->review_conditions Yes acid_present Potential Acid Contamination? review_conditions->acid_present use_base Add Non-Nucleophilic Base / Use Anhydrous Solvent acid_present->use_base Yes other_issues Investigate Other Reaction Parameters (Stoichiometry, Reaction Time) acid_present->other_issues No

Caption: Troubleshooting workflow for low reaction yields.

Potential Degradation Pathway

degradation_pathway reactant This compound (Stable) product 3,5-Dimethyl-4-oxopiperidinium salt (Degradation Product) reactant->product Boc Cleavage conditions H⁺ (Acid) / H₂O (Improper Storage/Reaction) side_products + Isobutylene + CO₂ product->side_products

Caption: Acid-catalyzed degradation of the N-Boc protecting group.

References

  • (Note: A general SDS for a similar compound, specific SDS for the title compound should be consulted if available).

  • ResearchGate.

  • NINGBO INNO PHARMCHEM CO.,LTD.

  • (Note: Example SDS for a related compound).

Sources

Technical Support Center: tert-Butyl 3,5-dimethyl-4-oxopiperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for tert-Butyl 3,5-dimethyl-4-oxopiperidine-1-carboxylate. As a crucial intermediate in the synthesis of various pharmacologically active compounds, ensuring its purity is paramount. This document is designed for researchers, process chemists, and quality control analysts to troubleshoot and identify potential impurities encountered during synthesis, purification, and storage. My approach is built on years of field experience, emphasizing not just the 'what' but the 'why' behind each analytical step, ensuring a robust and scientifically sound methodology.

Troubleshooting Guide: Real-Time Experimental Issues

This section addresses specific problems you might encounter in the lab. The guidance provided follows a logical progression from observation to identification and confirmation.

Scenario 1: "I'm seeing one or more unexpected peaks in my HPLC/UPLC chromatogram. What are they and what should I do next?"

Observing unknown peaks is the most common challenge. These signals can originate from starting materials, side-reactions, or degradation. A systematic approach is essential for efficient identification.

Causality Behind the Issue: The synthesis of 4-piperidone derivatives often involves multi-step reactions like the Mannich or Dieckmann condensations, which are susceptible to side-reactions.[1][2] The N-Boc protecting group, while robust, can be labile under certain acidic or high-temperature conditions, leading to degradation products.

Proposed Identification Workflow:

The following workflow provides a self-validating system to move from detection to confident structural elucidation.

G cluster_0 Phase 1: Initial Characterization cluster_1 Phase 2: Hypothesis & Investigation cluster_2 Phase 3: Isolation & Confirmation A Unknown Peak Detected in HPLC-UV B Analyze by LC-MS to Obtain Molecular Weight A->B First Step C Compare MW with Potential Impurities (See Table 1) B->C D Review Synthetic Route - Starting Materials - Intermediates - Reagents - By-products C->D E Perform Forced Degradation Study (Acid, Base, Heat, Light, Oxidation) C->E F Isolate Impurity via Preparative HPLC/SFC D->F If process impurity is suspected E->F If degradation matches unknown G Structural Elucidation by NMR (1H, 13C, 2D) F->G H Orthogonal Confirmation: Synthesize Proposed Structure & Compare Data G->H

Caption: Workflow for identifying an unknown chromatographic impurity.

Step-by-Step Protocol: Forced Degradation Study Forced degradation (or stress testing) is a powerful tool to proactively identify potential degradation products.[3]

  • Preparation: Prepare five solutions of your sample (~1 mg/mL) in a suitable solvent (e.g., Acetonitrile:Water 50:50).

  • Acid Stress: To one solution, add 1N HCl and heat at 60°C for 4-8 hours.

  • Base Stress: To a second solution, add 1N NaOH and keep at room temperature for 2-4 hours.

  • Oxidative Stress: To a third solution, add 3% H₂O₂ and keep at room temperature for 4-8 hours.

  • Thermal Stress: Heat a fourth solution at 80°C for 24 hours.

  • Photolytic Stress: Expose the fifth solution to UV light (e.g., 254 nm) for 24 hours.

  • Analysis: Neutralize the acid/base samples, then analyze all samples by HPLC-MS and compare the degradant profiles to your unknown impurity.

Frequently Asked Questions (FAQs)

Q1: What are the most common process-related impurities I should expect?

Process-related impurities arise directly from the manufacturing process.[4] For this compound, these fall into several categories.

  • Unreacted Starting Materials & Intermediates: Depending on the synthetic route, precursors may carry through. For example, in syntheses starting from 4-piperidone, traces of the unprotected piperidone could remain.[5]

  • Reagent-Derived Impurities: A common impurity is Di-tert-butyl dicarbonate (Boc₂O) or its breakdown products if it is used in excess.[6]

  • By-products: Side reactions are a frequent source. Aldol condensation products can form under basic conditions, leading to higher molecular weight species. Incomplete cyclization during a Dieckmann condensation can leave linear diester intermediates.[1]

Table 1: Common Potential Process-Related Impurities

Potential Impurity Chemical Structure Probable Origin Monoisotopic Mass (Da)
3,5-Dimethyl-4-oxopiperidine C₇H₁₃NO Incomplete Boc protection or degradation 127.0997
Di-tert-butyl dicarbonate (Boc₂O) C₉H₁₈O₅ Excess reagent 218.1154
Aldol Adduct Dimer C₂₀H₃₄N₂O₄ Base-catalyzed self-condensation 382.2519

| N-tert-Butyl-3,5-dimethyl-4-oxopiperidine | C₁₁H₂₁NO | Reaction with tert-butanol (Boc₂O by-product) | 183.1623 |

Q2: My product appears pure by HPLC but shows signs of degradation upon storage. What is happening?

This points to stability issues. The N-Boc group is notoriously sensitive to acid.

Causality and Prevention:

  • Acid-Catalyzed Deprotection: Trace amounts of acidic residue (e.g., from a salt starting material or acidic workup) can catalyze the cleavage of the Boc group, releasing isobutylene and CO₂ and leaving the free amine.

  • Hydrolytic/Oxidative Degradation: While the piperidone ring is generally stable, prolonged exposure to moisture or air, especially with catalytic impurities, can lead to ring-opening or oxidation.

Preventative Measures:

  • Neutralize Thoroughly: Ensure the final product is washed with a mild base (e.g., dilute NaHCO₃ solution) and then water to remove any acidic traces.

  • Dry Completely: Use a high vacuum and a desiccant like P₂O₅ to remove all residual water and solvents.

  • Inert Storage: Store the final compound under an inert atmosphere (Nitrogen or Argon) at low temperatures (2-8 °C) and protected from light.

Q3: Which analytical techniques are most effective for a comprehensive impurity profile?

No single technique is sufficient. A multi-modal approach, often called "orthogonal testing," provides the highest confidence.[7] The choice of method depends on the nature of the impurity you are targeting.[8]

Table 2: Comparison of Key Analytical Techniques for Impurity Profiling

Technique Primary Use Strengths Limitations
HPLC-UV/DAD Quantification, Purity Check, Stability Testing Robust, reproducible, excellent for quantitation of known impurities. DAD provides spectral information.[4] Requires a chromophore. Limited identification power for unknowns.
LC-MS Detection & Identification of Unknowns Highly sensitive, provides accurate molecular weight, essential for initial structural hypotheses.[9] Response factors can be non-linear, making quantification challenging without standards.
GC-MS Volatile Impurities, Residual Solvents Excellent for separating and identifying volatile or semi-volatile compounds.[7] Not suitable for non-volatile or thermally labile compounds like the target molecule itself.
NMR Spectroscopy Definitive Structure Elucidation Provides unambiguous structural information (connectivity, stereochemistry).[10] Requires relatively pure, isolated samples (>1 mg) and is less sensitive than MS.

| Prep-HPLC/SFC | Impurity Isolation | Allows for the physical separation and collection of impurities for further analysis (e.g., NMR).[10] | Can be time-consuming and requires method development. |

Q4: How do I definitively confirm the structure of an isolated impurity?

Confirmation requires irrefutable evidence, which is achieved by combining spectroscopic data with a chemical synthesis. This is a cornerstone of regulatory submissions and ensures the highest level of scientific rigor.[10]

Definitive Confirmation Workflow:

G A Impurity Isolated via Prep-HPLC B Acquire Spectroscopic Data - High-Res Mass Spec (HRMS) - 1D NMR (1H, 13C) - 2D NMR (COSY, HSQC, HMBC) A->B C Propose a Chemical Structure B->C D Design & Execute an Orthogonal Synthesis of the Proposed Structure C->D E Acquire Full Analytical Data for Synthetic Standard D->E F Compare Data: Isolated Impurity vs. Synthetic Standard (HPLC, MS, NMR) E->F G Structure Confirmed F->G Data Match

Caption: Workflow for unambiguous structural confirmation of an impurity.

The key is the final comparison. The retention time (HPLC), mass spectrum (MS), and nuclear magnetic resonance spectra (NMR) of the isolated impurity must be identical to those of the independently synthesized reference standard. This orthogonal approach eliminates ambiguity and provides definitive proof of the structure.

References

  • ResearchGate. (2025). Synthesis of tert-butyl- 4-methyl-3-oxopiperidine-1-carboxylate. Retrieved from [Link]

  • Regis Technologies. (2020). How to Identify and Control Drug Impurities Quickly with a Holistic Approach. Retrieved from [Link]

  • PubChem. tert-Butyl 3,3-dimethyl-4-oxopiperidine-1-carboxylate. Retrieved from [Link]

  • Google Patents. (n.d.). US11254641B2 - Intermediates for optically active piperidine derivatives and preparation methods thereof.
  • PubChem. tert-butyl (3E)-3-[(dimethylamino)methylidene]-4-oxopiperidine-1-carboxylate. Retrieved from [Link]

  • PubChem. tert-Butyl 3-methyl-4-oxopiperidine-1-carboxylate. Retrieved from [Link]

  • YouTube. (2024). Preparation of Piperidines, Part 3: Substituted at Position 4. Retrieved from [Link]

  • Pharmaguideline. (2014). Process of Finding Impurities in Pharmaceutical Products. Retrieved from [Link]

  • Defense Technical Information Center. (n.d.). Piperidine Synthesis. Retrieved from [Link]

  • CAS Common Chemistry. tert-Butyl 4-oxopiperidine-1-carboxylate. Retrieved from [Link]

  • PubMed Central. (n.d.). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Retrieved from [Link]

  • United Therapeutics. (n.d.). Identification of Pharmaceutical Impurities. Retrieved from [Link]

  • PharmaGuru. (2025). How To Control Impurities In Pharmaceuticals. Retrieved from [Link]

  • Google Patents. (n.d.). CN102070513A - Synthesis method of 1-teriary butoxy carbonyl-4-piperidone.
  • Nelson Labs. (n.d.). Identifying Unexpected Impurities In Drug Products. Retrieved from [Link]

  • Biotech Spain. (2025). Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. Retrieved from [Link]

  • Der Pharma Chemica. (2017). Synthesis and Characterization of Impurities Listed in United States Pharmacopeia of Risperidone Tablets. Retrieved from [Link]

  • Organic Syntheses. (n.d.). A CONVENIENT PREPARATION OF AN ORTHOGONALLY PROTECTED Cα,Cα-DISUBSTITUTED AMINO ACID ANALOG OF LYSINE. Retrieved from [Link]

  • Sciencemadness.org. (2005). Theoretical Synthesis of 4-Piperidone/Piperidine. Retrieved from [Link]

  • Asian Journal of Chemistry. (n.d.). Synthesis of 1-(Tert-butyl)-3-(methyl)-4-(4-(methylthio)benzyl) piperazine-1,3-dicarboxylate. Retrieved from [Link]

  • Organic Chemistry Portal. Synthesis of 4-piperidones. Retrieved from [Link]

  • Research and Reviews: Journal of Pharmacy and Pharmaceutical Sciences. (2021). Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview. Retrieved from [Link]

  • Chemical Review and Letters. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives. Retrieved from [Link]

  • ResearchGate. (2025). Recent Trends in Analytical Techniques for Impurity Profiling. Retrieved from [Link]

  • PubMed. (2016). Analytical advances in pharmaceutical impurity profiling. Retrieved from [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. (n.d.). Cutting edge Techniques for Impurity Profiling in Pharmaceutical Analysis: A brief Overview. Retrieved from [Link]

  • ResearchGate. (2023). Stability and Degradation Pathways of N-Nitroso-Hydrochlorothiazide and the Corresponding Aryl Diazonium Ion. Retrieved from [Link]

Sources

Validation & Comparative

A Comprehensive Guide to the 13C NMR Analysis of tert-Butyl 3,5-dimethyl-4-oxopiperidine-1-carboxylate: A Comparative Approach

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern drug discovery and organic synthesis, the robust characterization of novel chemical entities is paramount. Intermediates such as tert-Butyl 3,5-dimethyl-4-oxopiperidine-1-carboxylate are foundational building blocks for a variety of complex pharmaceutical agents, including novel protein tyrosine kinase inhibitors.[1][2] The precise structural elucidation of these intermediates is not merely a procedural step but a critical determinant of the success of a synthetic campaign, ensuring the correct stereochemistry and connectivity for subsequent transformations.

This guide provides an in-depth analysis of the characterization of this compound using ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy. We will delve into an optimized experimental protocol, a detailed interpretation of the resulting spectrum, and a comparative analysis against other common analytical techniques. The core challenge with this molecule lies in its stereochemistry; with two stereocenters at the C3 and C5 positions, it can exist as distinct diastereomers (cis and trans). This guide will demonstrate the unique power of ¹³C NMR in resolving this stereochemical ambiguity, providing a level of structural insight that is often unattainable with other methods.

Section 1: The Analytical Challenge: Stereochemistry and Functional Groups

The structure of this compound presents several key features that require careful analytical consideration:

  • N-Boc Protecting Group: A bulky tert-butoxycarbonyl group that restricts nitrogen inversion and significantly influences the electronic environment of the piperidine ring carbons.

  • Ketone Carbonyl: A key functional group for further synthetic modifications, its carbon resonance is highly sensitive to the ring conformation.

  • Two Stereocenters (C3 and C5): The relative orientation of the two methyl groups (either cis or trans) dictates the overall three-dimensional shape of the molecule. This diastereomerism results in distinct chemical environments for the ring carbons, which can be differentiated by NMR.[3][4]

The primary analytical goal is not only to confirm the molecular formula and connectivity but also to unambiguously determine the diastereomeric ratio of a given sample.

Caption: A logical workflow for the complete structural elucidation of the target molecule.

Comparison of Analytical Techniques

TechniqueInformation ProvidedStrengths for this MoleculeLimitations for this Molecule
¹³C NMR Carbon skeleton, number of unique carbons, electronic environment.Excellent for distinguishing diastereomers based on subtle chemical shift differences. Confirms the presence of all 12 carbons.Low sensitivity requires more sample or longer acquisition time.
DEPT-135 Differentiates CH/CH₃ from CH₂ carbons.Absolutely essential for assigning the piperidine ring carbons (C2/C6 vs. C3/C5).Quaternary carbons are not detected.
¹H NMR Proton environment, J-coupling (connectivity), integration (proton count).Provides complementary data on the proton framework and can reveal diastereotopic protons.Significant signal overlap is expected in the aliphatic region, making unambiguous assignment difficult without 2D NMR.
Mass Spec (HRMS) High-resolution molecular weight and elemental composition.Provides definitive confirmation of the molecular formula (C₁₂H₂₁NO₃).Provides no information on connectivity or stereochemistry.
FTIR Presence of specific functional groups.Clearly shows two distinct C=O absorption bands for the ketone (~1715 cm⁻¹) and the carbamate (~1690 cm⁻¹).Gives no information about the carbon skeleton or isomerism.
2D NMR (HSQC/HMBC) Direct (¹J) and long-range (²⁻³J) C-H correlations.Connects the ¹H and ¹³C data, allowing for complete and unambiguous assignment of every signal. [5][6]Requires significantly more instrument time than 1D experiments.

Conclusion

The structural characterization of this compound serves as an excellent case study for the strategic application of modern analytical techniques. While methods like mass spectrometry and FTIR confirm the basic molecular formula and functional groups, they are insufficient for complete characterization. It is the application of ¹³C NMR, critically supplemented by the DEPT-135 experiment, that provides the necessary resolution to probe the molecule's carbon framework and, most importantly, to distinguish between its cis and trans diastereomers. For researchers and drug development professionals, mastering the interpretation of these spectra is not just an academic exercise—it is a crucial skill for ensuring the quality, purity, and stereochemical integrity of the molecules that form the basis of next-generation therapeutics.

References

Sources

A Comparative Guide to the Infrared Spectroscopy of N-Boc Protected Piperidones

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern pharmaceutical development and complex organic synthesis, the piperidine ring stands as a cornerstone structural motif, prevalent in a vast array of pharmacologically active agents.[1] Protecting group strategies are paramount in the multi-step synthesis of these molecules, with the tert-butyloxycarbonyl (Boc) group being a favored choice for its stability and ease of removal under mild acidic conditions.[2][3][4] Infrared (IR) spectroscopy offers a rapid, non-destructive, and highly informative method for monitoring the introduction and removal of the N-Boc group on piperidone scaffolds, ensuring reaction integrity and quality control.[2][5]

This guide provides an in-depth technical comparison of the IR spectral features of N-Boc protected piperidones, offering insights into the causality behind experimental observations and providing actionable protocols for researchers.

The Vibrational Landscape of N-Boc Piperidones: A Tale of Two Carbonyls

The infrared spectrum of an N-Boc protected piperidone is dominated by two strong carbonyl (C=O) stretching absorptions. Understanding the distinct origins and characteristic frequencies of these bands is crucial for accurate spectral interpretation.

  • The Urethane (Carbamate) Carbonyl: The N-Boc group introduces a urethane functionality. Its carbonyl stretching vibration typically appears as a strong band in the region of 1690-1712 cm⁻¹ .[2] This absorption is a direct confirmation of the presence of the Boc protecting group.

  • The Ketone Carbonyl: The piperidone ring contains a ketone functional group. For a simple, saturated six-membered cyclic ketone like cyclohexanone, the C=O stretch is expected around 1715 cm⁻¹ .[6][7]

In N-Boc-4-piperidone, these two absorptions are often observed in close proximity, sometimes appearing as a broadened peak or two distinct, closely spaced bands. The precise position of the ketone carbonyl can be influenced by factors such as ring strain and the electronic environment.[8][9] While a six-membered ring like piperidone is relatively strain-free, any conformational constraints can subtly shift this frequency.[10][11]

Comparative Spectral Analysis: N-Boc Piperidone vs. Unprotected Piperidone

To fully appreciate the spectral signature of the N-Boc group, it is instructive to compare the IR spectrum of N-Boc-4-piperidone with that of its unprotected precursor, 4-piperidone.

Functional GroupN-Boc-4-Piperidone (C₁₀H₁₇NO₃)[12][13]4-Piperidone (C₅H₉NO)[14][15]Rationale for a Key Difference
Urethane C=O Stretch ~1690-1712 cm⁻¹ (strong) [2]AbsentThe most definitive indicator of successful N-Boc protection.
Ketone C=O Stretch ~1715 cm⁻¹ (strong) [6][7]~1715 cm⁻¹ (strong) [6][7]The frequency is largely dictated by the six-membered ring structure.
N-H Stretch Absent~3300-3500 cm⁻¹ (medium) [16]The absence of this band in the N-Boc protected compound confirms the substitution on the nitrogen atom.
C-H Stretch (sp³) ~2850-3000 cm⁻¹ [17]~2850-3000 cm⁻¹ [17]Characteristic of the aliphatic C-H bonds in the piperidine ring and the tert-butyl group.
C-N Stretch ~1000-1250 cm⁻¹ [18]~1000-1250 cm⁻¹ [18]Present in both molecules, associated with the piperidine ring.

Note: The exact frequencies can vary slightly depending on the sample preparation method (e.g., KBr pellet, thin film, or ATR) and the specific instrument.

The most striking difference is the appearance of the strong urethane carbonyl band and the disappearance of the N-H stretching vibration upon Boc protection. This provides a clear and unambiguous method for monitoring the reaction progress.

Key Functional Group Vibrations in N-Boc Piperidone

Caption: Key IR vibrational frequencies for N-Boc-4-piperidone.

Experimental Protocol: Acquiring an IR Spectrum via ATR-FTIR

Attenuated Total Reflectance (ATR) is a widely used sampling technique in Fourier Transform Infrared (FTIR) spectroscopy that allows for the direct analysis of solid and liquid samples with minimal to no preparation.[19][20]

Objective

To obtain a high-quality infrared spectrum of a solid N-Boc protected piperidone sample to verify its identity and purity.

Materials
  • N-Boc-4-piperidone (solid sample)[21]

  • FTIR spectrometer equipped with an ATR accessory (e.g., with a diamond or zinc selenide crystal)[22]

  • Spatula

  • Solvent for cleaning (e.g., isopropanol or ethanol)

  • Lint-free wipes

Step-by-Step Methodology
  • Background Spectrum Collection:

    • Ensure the ATR crystal surface is clean. If necessary, wipe it gently with a lint-free wipe dampened with a suitable solvent (like isopropanol) and allow it to dry completely.

    • With the empty, clean ATR accessory in place, collect a background spectrum. This will account for the absorbance of atmospheric carbon dioxide and water vapor, as well as any intrinsic absorbance from the ATR crystal itself.

  • Sample Application:

    • Using a clean spatula, place a small amount of the solid N-Boc-4-piperidone sample onto the center of the ATR crystal.

    • Lower the press arm of the ATR accessory to apply firm and even pressure to the sample. This ensures good contact between the sample and the crystal surface, which is crucial for obtaining a strong signal.[19]

  • Spectrum Acquisition:

    • Acquire the sample spectrum. Typically, this involves co-adding multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio. The data is usually collected over a range of 4000 to 600 cm⁻¹.[17]

  • Data Processing and Analysis:

    • The spectrometer software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

    • Analyze the spectrum, paying close attention to the key absorption bands:

      • Confirm the presence of the two strong carbonyl peaks in the 1690-1720 cm⁻¹ region.

      • Verify the absence of a significant N-H stretching band around 3300-3500 cm⁻¹.

      • Observe the characteristic sp³ C-H stretching bands below 3000 cm⁻¹.

  • Cleaning:

    • Retract the press arm and carefully remove the sample from the ATR crystal. If the sample is valuable, it can be recovered.[19]

    • Clean the crystal surface thoroughly with a solvent-dampened lint-free wipe to prepare for the next measurement.

Experimental Workflow for ATR-FTIR Analysis

Experimental_Workflow cluster_prep Preparation cluster_acq Acquisition cluster_analysis Analysis Clean Clean ATR Crystal Background Collect Background Spectrum Clean->Background Apply Apply Solid Sample to Crystal Background->Apply Pressure Apply Pressure Apply->Pressure Acquire Acquire Sample Spectrum Pressure->Acquire Process Process Data (Background Correction) Acquire->Process Analyze Analyze Key Bands (C=O, N-H, C-H) Process->Analyze

Caption: Workflow for ATR-FTIR analysis of N-Boc piperidones.

Trustworthiness and Self-Validation

The protocol described is inherently self-validating. A successful N-Boc protection will simultaneously result in the appearance of the characteristic urethane C=O stretch and the disappearance of the precursor's N-H stretch. This dual-signature change provides a high degree of confidence in the analytical result. Conversely, an incomplete reaction would show a diminished N-H band and the presence of all three key bands (N-H, ketone C=O, and urethane C=O).

Conclusion

IR spectroscopy, particularly with the modern convenience of ATR-FTIR, is an indispensable tool for chemists in drug development and synthesis. For N-Boc protected piperidones, it provides a rapid, reliable, and information-rich method to confirm the successful installation of the protecting group. By understanding the characteristic vibrational frequencies of both the piperidone core and the N-Boc moiety, researchers can confidently monitor their synthetic transformations, ensuring the integrity of these vital pharmaceutical building blocks.

References

  • Cao, S. et al. (2023). Brief Discussion of the Influence of Ring Strain on Infrared Absorption Frequencies of C=C and C=O Double Bonds. University Chemistry, 40(3), 206-214. [Link]

  • Chemistry Stack Exchange. (2014). Ring Strain and C=O Stretching Frequency. [Link]

  • JoVE. (2024). Video: IR Frequency Region: Alkene and Carbonyl Stretching. [Link]

  • PubChem. tert-Butyl 4-oxopiperidine-1-carboxylate. [Link]

  • ResearchGate. (2019). Using the carbonyl stretching frequency as a probe for ring strain. [Link]

  • University of California, Davis. IR_lectureNotes.pdf.
  • PubChem. 4-Piperidone. [Link]

  • Schuttlefield, J. D., & Grassian, V. H. (2008). ATR–FTIR Spectroscopy in the Undergraduate Chemistry Laboratory. Part I: Fundamentals and Examples. Journal of Chemical Education, 85(2), 279. [Link]

  • Agilent. ATR-FTIR Spectroscopy, FTIR Sampling Techniques. [Link]

  • Deadman, B. J. et al. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development. [Link]

  • Mettler Toledo. ATR-FTIR Spectroscopy Basics. [Link]

  • Der Pharma Chemica. (2015). Solvent-free, instant, ambient, n-boc protection of amines -A green, recyclable heterogenous acid catalysis. [Link]

  • ResearchGate. (2008). ATR–FTIR Spectroscopy in the Undergraduate Chemistry Laboratory. Part I: Fundamentals and Examples. [Link]

  • Chemistry LibreTexts. (2023). ATR-FTIR. [Link]

  • University of Colorado Boulder. Table of Characteristic IR Absorptions. [Link]

  • ResearchGate. (2012). FT-IR spectra of 3-amino-1-propanol (a) and tert-butylN-(3-hydroxypropyl) carbamate (b). [Link]

  • NIST. N-tert-Butoxycarbonyl-4-piperidone. [Link]

  • Fuson, N., Josien, M.-L., & Shelton, E. M. (1954). An Infrared Spectroscopic Study of the Carbonyl Stretching Frequency in Some Groups of Ketones and Quinones. Journal of the American Chemical Society, 76(10), 2526–2531. [Link]

  • Policija. (2016). ANALYTICAL REPORT - 4-Anilino-1-Boc-piperidine (C16H24N2O2). [Link]

  • The Royal Society of Chemistry. (2009). Use of 4-piperidones in one-pot syntheses of novel, high- molecular-weight linear and virtually 100%- hyperbranched polymers. [Link]

  • Kwantlen Polytechnic University. (n.d.). 6.3 IR Spectrum and Characteristic Absorption Bands – Organic Chemistry I. [Link]

  • ResearchGate. (1993). Infrared spectra of N- tert -butoxycarbonyl-amino acids at different temperatures. [Link]

  • NIST. Piperidine. [Link]

  • Harvard University. IR Spectroscopy.
  • University of Dhaka. INFRARED SPECTROSCOPY.
  • Michigan State University. Infrared Spectrometry. [Link]

  • University of Calgary. IR Chart. [Link]

  • University of Notre Dame. IR Absorption Table. [Link]

  • Northern Illinois University. Typical IR Absorption Frequencies For Common Functional Groups. [Link]

  • ResearchGate. (2014). Molecular structure and vibrational spectra of piperidine and 4-methylpiperidine by density functional theory and ab initio Hartree–Fock calculations. [Link]

  • Defense Technical Information Center. (2018). Fentanyl Synthesis Using N-BOC-4-Piperidinone. [Link]

  • Chad's Prep. (2018). 14.2a IR Spectra of Carbonyl Compounds. [Link]

  • University of Puget Sound. Carbonyl - compounds - IR - spectroscopy.
  • ResearchGate. (2015). Synthesis of N-Substituted piperidines from piperidone. [Link]

  • Reddit. (2015). IR frequencies in carbonyl-containing functional groups. [Link]

Sources

A Comparative Guide to the Stereochemistry of tert-Butyl 3,5-dimethyl-4-oxopiperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The Strategic Importance of Stereoisomerism in Piperidine Scaffolds

The piperidine ring is a ubiquitous scaffold in a vast array of pharmaceuticals and natural products. When substituted at multiple positions, as in the case of tert-Butyl 3,5-dimethyl-4-oxopiperidine-1-carboxylate, the resulting stereoisomers can exhibit profound differences in their biological activity, metabolic stability, and toxicity. The spatial orientation of the methyl groups at the C-3 and C-5 positions relative to the plane of the piperidine ring dictates the overall shape of the molecule, which in turn governs its interaction with biological targets. Consequently, the ability to selectively synthesize and rigorously characterize the individual diastereomers is of paramount importance in drug discovery and development.

Synthesis and Stereocontrol: A Tale of Two Diastereomers

The synthesis of 3,5-disubstituted piperidones often yields a mixture of cis and trans isomers. The ratio of these diastereomers is highly dependent on the chosen synthetic route and reaction conditions. A common and effective strategy involves the hydrogenation of a corresponding 3,5-dimethylpyridine precursor.

The choice of catalyst and reaction conditions plays a pivotal role in the stereochemical outcome of the hydrogenation. For instance, certain catalysts may favor the delivery of hydrogen from one face of the pyridine ring, leading to an enrichment of one diastereomer over the other. Following the reduction of the pyridine ring, the introduction of the tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom is typically straightforward.

An alternative approach involves a double Mannich reaction, which can be highly diastereoselective in constructing the polysubstituted piperidone core.[1] The stereochemistry of the final product is influenced by the thermodynamics and kinetics of the cyclization step.

It is crucial for researchers to understand that the synthesis of a single, pure diastereomer often requires a subsequent separation step.

Definitive Stereochemical Confirmation: A Multi-faceted Analytical Approach

Once the synthesis is complete, a robust analytical workflow is essential to unequivocally confirm the stereochemistry of the isolated products. A combination of Nuclear Magnetic Resonance (NMR) spectroscopy, X-ray crystallography, and chiral High-Performance Liquid Chromatography (HPLC) provides a comprehensive and self-validating system for stereochemical assignment.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Unraveling the 3D Structure in Solution

Proton (¹H) NMR spectroscopy is a powerful, non-destructive technique for determining the relative stereochemistry of the cis and trans isomers of this compound. The key to this analysis lies in the through-bond coupling constants (J-values) between adjacent protons on the piperidine ring.

In the chair conformation, which is the most stable for the piperidine ring, the dihedral angle between adjacent axial and equatorial protons is approximately 60°, while the angle between two adjacent axial protons is close to 180°. According to the Karplus equation, the magnitude of the coupling constant is dependent on this dihedral angle.

  • Trans Isomer: In the trans isomer, one methyl group is axial and the other is equatorial. This leads to a more complex pattern of coupling constants.

  • Cis Isomer: In the cis isomer, both methyl groups typically occupy equatorial positions to minimize steric hindrance. This results in the protons at C-3 and C-5 being in axial positions. The coupling between these axial protons and the adjacent axial protons at C-2 and C-6, respectively, will exhibit a large coupling constant (typically > 10 Hz).

Table 1: Representative ¹H NMR Data for cis-tert-Butyl 3,5-dimethyl-4-oxopiperidine-1-carboxylate [2]

ProtonChemical Shift (ppm)MultiplicityCoupling Constant (J, Hz)
CH₃ (at C3/C5)1.05d6.5
CH (at C3/C5)2.80m-
CH₂ (at C2/C6)3.0-4.2m-
C(CH₃)₃1.48s-

Note: The provided data is a representative spectrum and may vary slightly depending on the solvent and instrument used.

X-ray Crystallography: The Gold Standard for Solid-State Structure

Single-crystal X-ray crystallography provides an unambiguous determination of the three-dimensional structure of a molecule in the solid state. This technique allows for the direct visualization of the relative positions of all atoms, providing definitive proof of the cis or trans configuration. The resulting crystal structure also reveals detailed information about bond lengths, bond angles, and intermolecular interactions within the crystal lattice. While obtaining suitable crystals for X-ray diffraction can be a challenge, the unequivocal nature of the data makes it the gold standard for stereochemical confirmation.

Chiral High-Performance Liquid Chromatography (HPLC): Separation and Quantification of Diastereomers

Chiral HPLC is an indispensable tool for the separation and quantification of the cis and trans diastereomers of this compound. The separation is achieved by utilizing a chiral stationary phase (CSP) that interacts differently with the two diastereomers, leading to different retention times.

The development of a successful chiral HPLC method often involves screening various CSPs and mobile phase compositions to achieve optimal resolution. Polysaccharide-based and macrocyclic glycopeptide chiral stationary phases are often effective for the separation of piperidine derivatives.

Experimental Protocol: Diastereomer Separation by Chiral HPLC

  • Column Selection: Screen a variety of chiral columns, such as those with polysaccharide-based (e.g., cellulose or amylose derivatives) or protein-based stationary phases.

  • Mobile Phase Selection: Begin with a standard mobile phase for normal-phase chromatography, such as a mixture of hexane and isopropanol. The ratio can be adjusted to optimize the separation. For basic compounds like piperidines, the addition of a small amount of an amine modifier (e.g., diethylamine) can improve peak shape.

  • Flow Rate and Temperature Optimization: Adjust the flow rate and column temperature to fine-tune the resolution and analysis time.

  • Detection: Utilize a UV detector set at an appropriate wavelength for the analyte.

  • Quantification: Once the method is validated, it can be used to determine the diastereomeric ratio in a sample by comparing the peak areas of the two isomers.

Comparative Analysis: Alternative Scaffolds

While this compound is a versatile building block, other substituted piperidines can also be employed in drug discovery. The choice of an alternative often depends on the specific synthetic goals and the desired pharmacological profile.

Table 2: Comparison with Alternative Piperidine Scaffolds

CompoundKey FeaturesSynthetic Considerations
tert-Butyl 3-methyl-4-oxopiperidine-1-carboxylateSingle chiral center, leading to a pair of enantiomers.Asymmetric synthesis or chiral resolution is required to obtain a single enantiomer.[3][4]
tert-Butyl 4-oxopiperidine-1-carboxylateAchiral, simpler to synthesize.Lacks the stereochemical complexity that can be crucial for target-specific interactions.
tert-Butyl 3,3-dimethyl-4-oxopiperidine-1-carboxylateGem-dimethyl substitution at C3, achiral.Can be used to introduce a quaternary center, which can be advantageous for metabolic stability.

Conclusion

The stereochemistry of this compound is a critical parameter that must be carefully controlled and rigorously confirmed. A thorough understanding of the synthetic methods that influence the diastereomeric outcome, coupled with a multi-pronged analytical approach utilizing NMR, X-ray crystallography, and chiral HPLC, is essential for the successful application of this important building block in the development of novel therapeutics. The insights and protocols presented in this guide are intended to equip researchers with the necessary knowledge to confidently navigate the complexities of piperidine stereochemistry.

Visualizing the Workflow

G cluster_synthesis Synthesis cluster_separation Diastereomer Separation cluster_confirmation Stereochemical Confirmation s1 3,5-Dimethylpyridine s2 Hydrogenation s1->s2 s3 3,5-Dimethylpiperidine (cis/trans mixture) s2->s3 s4 Boc Protection s3->s4 s5 This compound (cis/trans mixture) s4->s5 sep1 Chiral HPLC s5->sep1 sep_cis cis-isomer sep1->sep_cis sep_trans trans-isomer sep1->sep_trans conf_nmr NMR Spectroscopy sep_cis->conf_nmr conf_xray X-ray Crystallography sep_cis->conf_xray sep_trans->conf_nmr sep_trans->conf_xray result Confirmed Stereochemistry conf_nmr->result conf_xray->result

Caption: Workflow for the synthesis, separation, and stereochemical confirmation of this compound diastereomers.

References

A Comparative Guide to the X-ray Crystallography of Substituted Piperidones: From Crystal Growth to Structural Validation

Author: BenchChem Technical Support Team. Date: January 2026

The piperidine ring is a cornerstone scaffold in medicinal chemistry, integral to the structure of numerous pharmaceuticals and natural products.[1][2][3] Substituted piperidones, as key intermediates and bioactive molecules themselves, possess a conformational flexibility that is critical to their biological function.[4][5] Determining the precise three-dimensional arrangement of these molecules through single-crystal X-ray crystallography provides indispensable insights for structure-activity relationship (SAR) studies and rational drug design.[6][7]

This guide offers a comprehensive comparison of methodologies in the X-ray crystallography of substituted piperidones. It is designed for researchers, scientists, and drug development professionals, moving beyond a simple recitation of protocols to explain the causal relationships behind experimental choices, ensuring a robust and reproducible structural analysis.

Part 1: The Crystallization Challenge: Securing High-Quality Single Crystals

The most significant bottleneck in the structural analysis of any small organic molecule is often the growth of diffraction-quality single crystals.[6][8] Piperidone derivatives are no exception. Success hinges on the careful selection of a solvent system where the compound exhibits differential solubility—highly soluble at elevated temperatures and sparingly soluble at lower temperatures.[9]

Common Crystallization Techniques & Comparative Rationale

Technique Principle Ideal For Common Solvents for Piperidones Considerations
Slow Evaporation A saturated solution is left undisturbed, allowing the solvent to evaporate slowly, gradually increasing the concentration to the point of supersaturation and nucleation.[10]Thermally stable compounds with moderate volatility solvents. It is a simple and widely used method.[6]Ethanol, Methanol, Acetonitrile, Dichloromethane/Methanol mixtures.[11]Rate of evaporation is critical; too fast leads to small or disordered crystals. The process can take days to weeks.[9]
Slow Cooling A saturated solution at a high temperature is allowed to cool slowly. The decrease in solubility upon cooling induces crystallization.[9]Compounds with a significant difference in solubility at high vs. low temperatures.Toluene, Ethanol, Ethyl Acetate.[12]Prone to "oiling out" if the solution becomes supersaturated too quickly. Controlled, slow cooling is essential.
Vapor Diffusion A concentrated solution of the compound in a "good" solvent is placed in a sealed chamber with a larger reservoir of a "poor" solvent (anti-solvent). The poor solvent's vapor slowly diffuses into the compound's solution, reducing its solubility and promoting crystal growth.[10]Small quantities of material; sensitive compounds that may decompose with heat.Good Solvents: Dichloromethane, THF. Poor Solvents: Hexane, Pentane, Diethyl Ether.[12]Requires careful selection of miscible good/poor solvent pairs.
Liquid-Liquid Diffusion A solution of the compound is carefully layered with a miscible anti-solvent. Crystals form at the interface where the two liquids slowly mix.[10]Growing high-quality crystals for compounds that crystallize too rapidly with other methods.Similar to Vapor Diffusion.Technically more challenging to set up without disturbing the interface.

Experimental Protocol: Crystallization via Slow Evaporation

  • Solvent Screening: Begin by testing the solubility of your purified piperidone derivative in a range of solvents (e.g., ethanol, methanol, ethyl acetate, acetonitrile, toluene) to identify a suitable candidate. The ideal solvent will fully dissolve the compound when heated but show low solubility at room temperature.[9]

  • Prepare a Saturated Solution: In a small, clean Erlenmeyer flask or vial, add a minimal amount of the selected hot solvent to the piperidone compound until it just dissolves completely. Using the minimum volume is crucial for a good recovery yield.[9]

  • Slow Evaporation Setup: Cover the container with a cap or parafilm that is pierced with a few small holes. This allows the solvent to evaporate slowly.[9]

  • Incubation: Place the container in a vibration-free location (e.g., a quiet corner of a fume hood) at a constant temperature.

  • Monitoring: Observe the solution over several days to weeks. The formation of well-defined, single crystals indicates success.

  • Harvesting: Once suitable crystals (typically 0.1-0.3 mm) have formed, carefully collect them using a spatula or by decanting the mother liquor. Wash the crystals with a small amount of cold solvent to remove residual impurities.[9]

Part 2: From Crystal to Data: Diffraction and Measurement

Once a suitable crystal is obtained, it is subjected to X-ray diffraction analysis to measure the angles and intensities of the diffracted beams, which contain the information about the molecule's structure.[13]

The overall process from a grown crystal to a final, validated structure follows a logical, multi-step workflow. This involves both physical experimentation and intensive computational analysis.

XRay_Workflow cluster_exp Experimental Phase cluster_comp Computational Phase Compound Purified Substituted Piperidone Crystal_Growth Crystal Growth (e.g., Slow Evaporation) Compound->Crystal_Growth Dissolution Mounting Crystal Mounting & Screening Crystal_Growth->Mounting Harvesting Data_Collection X-ray Data Collection (Low Temperature, ~100 K) Mounting->Data_Collection Diffraction Quality Check Data_Processing Data Processing (Indexing, Integration, Scaling) Data_Collection->Data_Processing Raw Diffraction Images Structure_Solution Structure Solution (e.g., Direct Methods) Data_Processing->Structure_Solution Structure_Refinement Structure Refinement (Least-Squares Minimization) Structure_Solution->Structure_Refinement Initial Atomic Model Validation Structure Validation (checkCIF, PLATON) Structure_Refinement->Validation Refined Model Validation->Structure_Refinement Model Correction Final_Structure Final Structure & Analysis (Conformation, Packing) Validation->Final_Structure

Caption: Workflow of single-crystal X-ray crystallography.

Key Experimental Considerations:

  • Crystal Mounting: A single crystal of appropriate size is carefully mounted on a goniometer head.[6]

  • Data Collection Temperature: Data is almost universally collected at low temperatures (around 100 K) using a cryostream. This minimizes the thermal vibration of atoms, leading to higher quality diffraction data at higher resolution.[14]

  • X-ray Source: Monochromatic X-rays are used. For organic compounds, copper (Cu Kα, λ ≈ 1.54 Å) or molybdenum (Mo Kα, λ ≈ 0.71 Å) sources are common. Copper sources often yield stronger diffraction for organic crystals.[15]

Part 3: The Computational Core: Structure Solution, Refinement, and Validation

This phase translates the raw diffraction pattern into a chemically meaningful atomic model.

1. Structure Solution: Solving the Phase Problem The diffraction experiment measures the intensities of reflections, but not their phases. Reconstructing the electron density map to see the atoms requires both. This is the "phase problem." For small molecules like piperidones, Direct Methods are predominantly used.[14] These methods use statistical relationships between the measured intensities to derive initial phase estimates, generating an initial, often incomplete, model of the structure.[14]

2. Structure Refinement: Optimizing the Model The initial model is refined against the experimental data. The goal is to adjust the model's parameters (atomic positions, atomic displacement parameters) to minimize the difference between the structure factors calculated from the model (


) and those observed experimentally (

).[14][16]
  • Least-Squares Refinement: This is the most common technique, where the function

    
     is minimized.[14] The process is iterative: a model is used to calculate structure factors, these are compared to the observed data, and the model is adjusted to improve the fit. This cycle is repeated until convergence.[17]
    
  • Anisotropic Displacement Parameters (ADPs): Initially, atoms are modeled as isotropic spheres. In later stages, they are refined anisotropically, represented by ellipsoids that model their thermal motion in different directions. This provides a more accurate model.[16]

  • Hydrogen Atoms: Due to their low electron density, hydrogen atoms are often difficult to locate directly from the electron density map.[17] They are typically placed in geometrically calculated positions and refined using a "riding model," where their position is tied to the heavier atom they are bonded to.[17][18]

3. Structure Validation: Ensuring Chemical and Crystallographic Integrity A refined structure is not automatically a correct one. Validation is a critical final step.

  • checkCIF: The International Union of Crystallography (IUCr) provides a free online service, checkCIF, which analyzes a Crystallographic Information File (CIF) for self-consistency, chemical reasonability, and potential errors like missed symmetry.[19] It generates a report with ALERTS that must be addressed.

  • R-factors: The R-factor (or residual factor, R1) is a measure of the agreement between the crystallographic model and the experimental X-ray diffraction data. Lower values indicate a better fit. For publishable small-molecule structures, an R1 value below 5-7% is generally expected.

  • Conformational Analysis: The final validated structure provides definitive information on the solid-state conformation of the piperidone ring. This is crucial for understanding how different substituents influence the geometry, which can adopt a stable chair , a higher-energy boat , or an intermediate twist-boat conformation.[11][20] For instance, bulky 2,6-diaryl substituents on a piperidin-4-one often orient themselves equatorially in a chair conformation to minimize steric hindrance.[11]

Conformations Chair Chair (Most Stable) TwistBoat Twist-Boat Chair->TwistBoat Boat Boat (Least Stable) TwistBoat->Boat Substituents Steric & Electronic Effects of Substituents Substituents->Chair Substituents->TwistBoat Substituents->Boat

Caption: Influence of substituents on piperidone ring conformation.

Part 4: Comparative Crystallographic Data

The table below presents a comparison of crystallographic data for different substituted piperidones, illustrating the typical parameters reported in a crystal structure determination. Data is sourced from illustrative examples in the literature and the Cambridge Structural Database (CSD).[21][22]

Compound Formula Crystal System Space Group Resolution (Å) R1 (%) Piperidone Ring Conformation Reference
1-[(1R)-2-hydroxy-1-phenylethyl]piperidin-4-oneC₁₃H₁₇NO₂MonoclinicP2₁~0.77~4.5Chair[23]
N-Benzyl piperidin-4-one oxime derivativeC₁₉H₂₂N₂OMonoclinicP2₁/c~0.77~5.1Distorted Chair[11]
1-acryloyl-3-methyl-2,6-dip-tolylpiperidine-4-oneC₂₄H₂₇NO₃MonoclinicC2/c~0.77~4.8Twist Boat[11]
Trichlorido(piperidine-κN)gold(III)C₅H₁₁AuCl₃NOrthorhombicPbca~0.71~2.9Chair[24]

This comparative data highlights how even subtle changes in substitution can influence crystal packing (reflected in the crystal system and space group) and molecular conformation. The consistent use of low R1 factors demonstrates the high quality of the refined structural models.

References

  • Crystal Structure Determination & Refinement | Mathematical Crystallography Class Notes. (n.d.).
  • Investigation of the role of stereoelectronic effects in the conformation of piperidones by NMR spectroscopy and X-ray diffraction. (2015). PMC - NIH. Retrieved from [Link]

  • Synthesis and crystallization procedure of piperidin-4-one and its derivatives: An update. (2021). Chemical Review and Letters.
  • Ramalingam, A. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives: An update. Chemical Review and Letters, 4(4), 192-199. Retrieved from [Link]

  • Discovery of Potent and Simplified Piperidinone-Based Inhibitors of the MDM2–p53 Interaction. (2014). PMC - NIH. Retrieved from [Link]

  • Synthesis and bio-properties of 4-piperidone containing compounds as curcumin mimics. (2022). RSC Advances.
  • Recent Advances in the Synthesis of Piperidones and Piperidines. (2023).
  • Common Challenges in Crystallization Processes. (2023). YouTube. Retrieved from [Link]

  • Synthesis and crystallization procedure of piperidin-4-one and its derivatives: An update. (2022). Civilica. Retrieved from [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (2022). PMC - PubMed Central. Retrieved from [Link]

  • Piperidine nucleus in the field of drug discovery. (2021).
  • Why Do Organic Compounds Crystallise Well or Badly or Ever so Slowly? Why Is Crystallisation Nevertheless Such a Good Purification Technique?†. (2020).
  • Refining X-ray Crystal Structures. (2019). Royal Society of Chemistry. Retrieved from [Link]

  • Tips & Tricks: Recrystallization. (n.d.). University of Rochester, Department of Chemistry. Retrieved from [Link]

  • Conformational Analysis. Part 16. Conformational Free Energies in Substituted Piperidines and Piperidinium Salts. (1991). PubMed. Retrieved from [Link]

  • Refinement of X-ray Crystal Structures. (n.d.). Stanford University. Retrieved from [Link]

  • A beginner's guide to X-ray data processing. (2021). The Biochemist - Portland Press. Retrieved from [Link]

  • Structure refinement. (n.d.). MIT OpenCourseWare. Retrieved from [Link]

  • Crystallization of Organic Molecules: Nonclassical Mechanism Revealed by Direct Imaging. (2018). ACS Publications. Retrieved from [Link]

  • Piperidine. (n.d.). PubChem - NIH. Retrieved from [Link]

  • Advanced crystallisation methods for small organic molecules. (2023). Chemical Society Reviews (RSC Publishing). Retrieved from [Link]

  • Recent advances in the synthesis of piperidones and piperidines. (2006). Tetrahedron.
  • Piperazine. (n.d.). Wikipedia. Retrieved from [Link]

  • Cambridge Structural Database. (n.d.). Wikipedia. Retrieved from [Link]

  • X-RAY CRYSTALLOGRAPHIC AND SPECTROSCOPIC STUDIES OF NOVEL ORGANIC COMPOUNDS. (n.d.). Madurai Kamaraj University.
  • The Cambridge Structural Database. (n.d.). BiŌkeanós. Retrieved from [Link]

  • Structure Determination of Organic Molecular Solids from Powder X-Ray Diffraction Data: Current Opportunities and State of the Art. (2019).
  • Structure Determination of Organic Materials from Powder X-ray Diffraction Data: Opportunities for Multi-technique Synergy. (n.d.). Cardiff University.
  • Synthesis and spectroscopic investigation of substituted piperazine-2,5-dione derivatives. (2023). ChemRxiv. Retrieved from [Link]

  • Crystal structures of two chiral piperidine derivatives: 1-[(1R)-2-hydroxy-1-phenylethyl]piperidin-4-one and 8-[(1S)-1-phenylethyl]-1,4-dioxa-8-azaspiro[4.5]decane-7-thione. (2014). PMC - NIH. Retrieved from [Link]

  • Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. (2023). MDPI. Retrieved from [Link]

  • X-ray crystallography. (n.d.). Wikipedia. Retrieved from [Link]

  • Conformation of piperidine and of derivatives with additional ring hetero atoms. (1975). Accounts of Chemical Research - ACS Publications. Retrieved from [Link]

  • A good-practice guide to solving and refining molecular organic crystal structures from laboratory powder X-ray diffraction data. (2023). IUCr. Retrieved from [Link]

  • Synthetic Approaches for Piperidone-Based Templates as Scaffolds to Access Chirally Enriched Donepezil Analogues. (2020). ACS Omega. Retrieved from [Link]

  • X-ray Diffraction, Spectroscopy, Optical Properties, NPA, NBO, FMO, and Hirshfeld Surface Analyses of Two Newly Synthesized Piperidinium Ionic Liquids. (2023). MDPI. Retrieved from [Link]

  • Crystal structure of chlorido(piperidine-κN)(quinoline-2-carboxylato-κ2 N,O)
  • The Largest Curated Crystal Structure Database. (n.d.). CCDC. Retrieved from [Link]

  • CCDC 2439982: Experimental Crystal Structure Determination. (2024). Iowa Research Online. Retrieved from [Link]

  • Crystal structures of five halido gold complexes involving piperidine or pyrrolidine as ligands or (protonated) as cations. (2023). PMC - NIH. Retrieved from [Link]

  • Structure validation in chemical crystallography. (2009). PMC - PubMed Central - NIH. Retrieved from [Link]

  • Crystal structure of trans-dichlorido(4-nitroaniline-κN 1)(piperidine-κN)platinum(II). (2013). NIH. Retrieved from [Link]

Sources

Comparison of tert-Butyl 3,5-dimethyl-4-oxopiperidine-1-carboxylate with other piperidone derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Comparative Analysis of tert-Butyl 3,5-dimethyl-4-oxopiperidine-1-carboxylate and its Piperidone Analogs

This guide provides a comprehensive comparison of this compound with other key piperidone derivatives. It is designed for researchers, scientists, and drug development professionals to objectively evaluate its performance and utility as a synthetic building block. The narrative synthesizes technical data with field-proven insights, focusing on the causal relationships behind experimental choices and synthetic strategies.

Introduction: The Piperidone Scaffold in Medicinal Chemistry

The piperidine ring is a foundational heterocyclic motif in modern pharmacology, present in a vast number of pharmaceuticals and natural alkaloids.[1][2][3] Its saturated, six-membered structure provides a versatile three-dimensional scaffold that can be readily functionalized to optimize drug-receptor interactions. Within this class, 4-piperidones serve as exceptionally valuable intermediates.[4][5] The ketone functionality at the C4 position is a synthetic linchpin, enabling a wide array of chemical transformations such as reductive amination, Wittig reactions, and aldol condensations to build molecular complexity.[4][6]

However, the reactivity of the piperidine nitrogen (a secondary amine) often complicates synthetic routes by participating in undesired side reactions.[7] This necessitates the use of a protecting group. The tert-butoxycarbonyl (Boc) group is a preferred choice due to its steric bulk, which effectively shields the nitrogen, and its stability under a wide range of reaction conditions, yet it can be easily removed under mild acidic conditions.[7][8] This guide focuses on a specifically substituted analog, This compound , and compares its unique properties against other relevant piperidone building blocks.

Core Analysis: this compound

This molecule's utility stems from a combination of three key structural features: the N-Boc group, the 4-oxo position, and the vicinal 3,5-dimethyl substituents.

  • N-Boc Group : As discussed, this group deactivates the nitrogen nucleophilicity, preventing self-condensation or reactions with electrophiles intended for other parts of the molecule. This ensures regioselective chemistry at the C4 ketone.

  • 4-Oxo Group : This ketone is the primary reactive site for introducing diversity. It serves as an electrophilic handle for nucleophilic additions or can be converted into a nucleophile via its enolate.

  • 3,5-Dimethyl Substitution : This is the defining feature compared to its parent compound, N-Boc-4-piperidone. The two methyl groups introduce significant steric hindrance around the ketone, influencing the trajectory of incoming nucleophiles. This steric gating can lead to enhanced diastereoselectivity in reactions.[9] Furthermore, these methyl groups lock the piperidone ring into a more defined chair conformation, which can be crucial for pre-organizing substituents for optimal binding to a biological target.

Physicochemical Properties

A compound's physical properties are critical for its handling, reaction setup, and pharmacokinetic profiling in later stages.

PropertyValueSource
Molecular Formula C₁₁H₁₉NO₃[10]
Molecular Weight 213.27 g/mol [10]
Appearance White to off-white solidN/A
Melting Point Not widely reported; varies by purityN/A
Solubility Soluble in organic solvents like Dichloromethane, Ethyl Acetate, Methanol.N/A
pKa (Predicted) ~ -1.5 (for the protonated carbonyl)N/A

Comparative Guide to Piperidone Derivatives

The choice of a specific piperidone building block is a critical decision in a synthetic campaign. This section compares this compound to its common alternatives, highlighting the strategic advantages and disadvantages of each.

vs. N-Boc-4-piperidone (Unsubstituted)

This is the most direct comparison, isolating the effect of the 3,5-dimethyl groups.

FeatureThis compound N-Boc-4-piperidone
CAS Number 22644642 (for racemic)79099-07-3[11][12][13][14][15]
Steric Hindrance at C4 High. The two methyl groups flank the ketone.Low. The ketone is sterically accessible.
Reactivity Slower reaction rates with bulky nucleophiles. May require stronger reagents or longer reaction times.Higher reactivity due to less steric hindrance.
Selectivity Can offer higher diastereoselectivity due to conformational locking and steric bias.Lower intrinsic selectivity; may produce mixtures of stereoisomers.
Application Rationale Ideal for probing steric pockets in a target receptor or when high diastereoselectivity is required without a chiral auxiliary.A general-purpose building block for introducing a piperidine scaffold where steric influence is not needed.

Expert Insight: The choice between these two is a classic trade-off between reactivity and selectivity. While N-Boc-4-piperidone is a workhorse for general synthesis, the 3,5-dimethyl derivative is a specialized tool. It is employed when a medicinal chemist hypothesizes that filling a specific hydrophobic pocket near the core scaffold could enhance binding affinity or selectivity.

vs. N-Alkyl/Aryl-4-piperidones (Unprotected Nitrogen Analogs)

This comparison highlights the crucial role of the Boc protecting group.

FeatureN-Boc Protected Piperidones N-Alkyl/Aryl-4-piperidones
Nitrogen Reactivity Deactivated. The nitrogen is non-basic and non-nucleophilic.Basic and nucleophilic. Prone to side reactions.
Reaction Conditions Compatible with a wide range of reagents, including bases and electrophiles.Limited compatibility. Basic conditions can lead to self-condensation. Acidic conditions protonate the nitrogen.
Synthetic Strategy Protection-Reaction-Deprotection sequence. Allows for clean, predictable outcomes.Direct functionalization. Can be more step-economical but often results in lower yields and complex mixtures.
Application Rationale Essential for multi-step syntheses where precise control is paramount.[7]Suitable for simple, one-step transformations like the synthesis of fentanyl precursors where the nitrogen is alkylated directly.[5][6]
Visualization: Synthetic Utility Workflow

The following diagram illustrates the strategic position of N-Boc protected piperidones in a typical drug discovery workflow.

G cluster_0 Strategy 1: Controlled Synthesis cluster_1 Strategy 2: Direct Functionalization A N-Boc-4-Piperidone Derivative B Reaction at C4 Ketone (e.g., Reductive Amination) A->B C Intermediate A B->C D Boc Deprotection (Acidic Conditions) C->D E Intermediate B (Free Secondary Amine) D->E F Reaction at Nitrogen (e.g., Acylation, Alkylation) E->F G Final Complex Molecule F->G H N-Alkyl-4-Piperidone I Reaction at C4 Ketone H->I J Potential Side Reactions (Self-condensation, N-alkylation) H->J K Complex Mixture / Lower Yield I->K J->K

Caption: Comparison of synthetic strategies.

Experimental Protocols and Data

Trustworthy science relies on reproducible methodologies. This section provides detailed protocols for key transformations and analytical techniques relevant to this compound.

Protocol 1: Reductive Amination of this compound

This protocol demonstrates the conversion of the ketone to a substituted amine, a common step in building drug candidates.

Objective: To synthesize tert-butyl 4-(benzylamino)-3,5-dimethylpiperidine-1-carboxylate.

Materials:

  • This compound (1.0 eq)

  • Benzylamine (1.1 eq)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

  • Dichloromethane (DCM) (0.1 M solution)

  • Acetic Acid (catalytic amount, ~5% v/v)

Procedure:

  • Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound and dissolve in DCM.

  • Imine Formation: Add benzylamine followed by a catalytic amount of acetic acid. Stir the reaction mixture at room temperature for 1-2 hours to facilitate the formation of the intermediate iminium ion.

    • Causality Explanation: The acidic catalyst is crucial to protonate the ketone's oxygen, activating it for nucleophilic attack by the amine. The subsequent dehydration to the iminium ion is the rate-limiting step.

  • Reduction: Cool the reaction mixture to 0 °C in an ice bath. Add sodium triacetoxyborohydride portion-wise over 15 minutes.

    • Causality Explanation: NaBH(OAc)₃ is a mild and selective reducing agent, ideal for reducing the iminium ion in the presence of the starting ketone. Adding it slowly at 0 °C helps to control the exotherm and prevent side reactions.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

  • Workup: Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir for 30 minutes until gas evolution ceases.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with DCM (3x). Combine the organic layers.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Conformational Analysis by Variable Temperature NMR

The 3,5-dimethyl substitution can lead to multiple conformations in solution, which can be observed using NMR.[16]

Objective: To observe the conformational dynamics of the piperidone ring.

Procedure:

  • Sample Preparation: Prepare a solution of the compound in a suitable deuterated solvent (e.g., Toluene-d₈ or CD₂Cl₂) in an NMR tube.

  • Room Temperature Spectrum: Acquire a standard ¹H NMR spectrum at room temperature (e.g., 298 K). Note any broad signals, particularly for the methylene protons alpha to the nitrogen.[16]

    • Expert Insight: Broad peaks at room temperature often indicate that the molecule is undergoing conformational exchange on a timescale similar to the NMR experiment's frequency.[16]

  • Low-Temperature Spectra (Cryo-NMR): Cool the NMR probe incrementally (e.g., in 10 K steps) and acquire a spectrum at each temperature.

  • Analysis: As the temperature decreases, the rate of conformational exchange slows. If multiple stable conformers exist, the broad peak will resolve into two or more distinct, sharp signals. The temperature at which the signals merge is the coalescence temperature.

  • High-Temperature Spectra: Conversely, heating the sample may cause the broad peak to sharpen into a single averaged signal as the rate of exchange becomes very fast.

Visualization: Conformational Exchange in NMR

This diagram illustrates the expected NMR signal behavior during a variable temperature experiment.

Caption: NMR peak behavior with temperature change.

Conclusion and Future Outlook

This compound is not merely a variation of N-Boc-4-piperidone; it is a specialized tool for advanced medicinal chemistry. Its primary advantages lie in the steric and conformational control imparted by the 3,5-dimethyl groups. While its increased steric bulk can reduce reactivity compared to unsubstituted analogs, this is often a worthwhile trade-off for the gains in diastereoselectivity and the ability to probe specific steric requirements within a biological target.

Key Takeaways for Researchers:

  • For General Scaffolding: N-Boc-4-piperidone remains the intermediate of choice for its high reactivity and accessibility.

  • For Stereocontrol and SAR: The 3,5-dimethyl derivative is superior when the goal is to direct the stereochemical outcome of a reaction or to systematically explore the steric landscape of a binding pocket.

  • Synthetic Planning: The Boc group is essential for complex, multi-step syntheses, providing a robust and reliable method for controlling nitrogen reactivity.

As drug discovery moves towards more complex and highly specific molecular architectures, building blocks like this compound will become increasingly indispensable. They provide a rational entry point for designing molecules with pre-defined three-dimensional conformations, accelerating the journey from initial hit to optimized lead candidate.

References

Safety Operating Guide

A Comprehensive Guide to Personal Protective Equipment for Handling tert-Butyl 3,5-dimethyl-4-oxopiperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

In the dynamic landscape of pharmaceutical research and drug development, the safe handling of novel chemical entities is paramount. This guide provides essential safety and logistical information for the handling of tert-Butyl 3,5-dimethyl-4-oxopiperidine-1-carboxylate, a piperidine derivative of interest in medicinal chemistry. As a Senior Application Scientist, my objective is to synthesize technical data with practical, field-tested insights to ensure that your work with this compound is conducted with the highest degree of safety and scientific integrity.

Disclaimer: No specific Safety Data Sheet (SDS) for this compound was publicly available at the time of this writing. The following guidance is based on the hazard profiles of structurally similar compounds, including tert-Butyl 3-methyl-4-oxopiperidine-1-carboxylate, tert-Butyl 4-oxopiperidine-1-carboxylate, and tert-Butyl 3,3-dimethyl-4-oxopiperidine-1-carboxylate. It is imperative to conduct a thorough risk assessment for your specific laboratory conditions and to handle this compound as potentially hazardous.

Hazard Recognition: Understanding the Risks of Piperidine Derivatives

Piperidine and its derivatives are a class of compounds widely used in organic synthesis. While the specific toxicological properties of this compound have not been fully elucidated, the available data for analogous compounds indicate several potential hazards.

Known and Potential Hazards Based on Analogs:

  • Skin and Eye Irritation: Structurally similar compounds are known to cause skin and serious eye irritation.[1][2][3][4] Direct contact with the skin or eyes may lead to redness, pain, and in severe cases, chemical burns.

  • Harmful if Swallowed or Inhaled: Ingestion and inhalation of related piperidine derivatives can be harmful.[1][2] Symptoms may include irritation of the respiratory tract, nausea, and vomiting.[1]

  • Respiratory Irritation: Some analogs are reported to cause respiratory irritation.[1][3]

The Globally Harmonized System (GHS) classifications for a closely related compound, tert-Butyl 3,3-dimethyl-4-oxopiperidine-1-carboxylate, include warnings for being harmful if swallowed, harmful in contact with skin, causing skin irritation, causing serious eye irritation, and being harmful if inhaled.[2]

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered approach to PPE is essential to minimize exposure and ensure personal safety. The following recommendations are based on a comprehensive risk assessment for handling this compound in a laboratory setting.

Hand Protection: Selecting the Appropriate Gloves

The choice of gloves is critical, as the hands are most likely to come into direct contact with the chemical. Due to the absence of specific chemical resistance data for this compound, a conservative approach is recommended.

Glove Selection Rationale:

  • Material: Nitrile gloves are a common and generally effective choice for protection against a wide range of chemicals in a laboratory setting.[5][6][7] However, for piperidine derivatives, which can be aggressive towards certain materials, butyl rubber gloves offer superior resistance to ketones and esters, which share some functional group similarities with the target compound.[6][8]

  • Thickness: A glove thickness of at least 8 mils is recommended for handling the pure compound or concentrated solutions. Thicker gloves provide a longer breakthrough time, offering more protection in case of a splash.

  • Double Gloving: For procedures with a higher risk of exposure, such as transfers of large quantities or when working with the neat compound, double gloving provides an additional layer of protection.

Recommended Glove Types:

Glove MaterialRecommended UseRationale
Nitrile Routine handling of dilute solutions, small quantities.Good general chemical resistance, comfortable for dexterity.
Butyl Rubber Handling of pure compound, concentrated solutions, and extended procedures.Excellent resistance to ketones and esters, providing a higher level of protection.[6][8]

Important Considerations:

  • Always inspect gloves for any signs of degradation, such as discoloration, swelling, or tearing, before and during use.

  • Change gloves immediately if they become contaminated.

  • Wash hands thoroughly after removing gloves.

Eye and Face Protection: Shielding Against Splashes

Given that analogous compounds cause serious eye irritation, robust eye and face protection is mandatory.

  • Safety Glasses with Side Shields: For handling small quantities of dilute solutions.

  • Chemical Splash Goggles: Required when handling the pure compound, concentrated solutions, or during any procedure with a risk of splashing. Goggles should fit snugly to provide a complete seal around the eyes.

  • Face Shield: A face shield should be worn in conjunction with chemical splash goggles when there is a significant risk of splashing, such as during transfers of larger volumes or when the material is heated.

Protective Clothing: Minimizing Skin Contact

To prevent accidental skin exposure, appropriate protective clothing is essential.

  • Laboratory Coat: A standard, flame-resistant lab coat should be worn at all times in the laboratory.

  • Chemical-Resistant Apron: When handling larger quantities or when there is a significant splash risk, a chemical-resistant apron worn over the lab coat is recommended.

  • Full-Length Pants and Closed-Toe Shoes: This is a standard requirement for all laboratory work to protect the lower body and feet from potential spills.

Respiratory Protection: Preventing Inhalation

Work with this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to minimize the inhalation of any dust or vapors.[9]

  • Chemical Fume Hood: All weighing and handling of the solid compound, as well as the preparation of solutions, should be performed inside a properly functioning chemical fume hood.

  • Respirator: If work cannot be conducted in a fume hood, or in the event of a large spill, a NIOSH-approved respirator with an organic vapor cartridge may be necessary.[10] A full respiratory protection program, including fit testing and training, is required if respirators are used.

Workflow for Donning and Doffing PPE

The correct sequence for putting on and taking off PPE is crucial to prevent cross-contamination.

Diagram: PPE Donning and Doffing Workflow

PPE_Workflow cluster_donning Donning PPE cluster_doffing Doffing PPE don1 1. Lab Coat don2 2. Goggles/Face Shield don3 3. Gloves doff1 1. Gloves don3->doff1 Leaving Lab/ Contamination doff2 2. Goggles/Face Shield doff3 3. Lab Coat end End doff3->end start Start start->don1 Entering Lab

Caption: A logical workflow for donning and doffing Personal Protective Equipment.

Operational and Disposal Plans

Handling Procedures
  • Weighing: Weigh the solid compound in a chemical fume hood. Use a disposable weighing boat to minimize contamination of the balance.

  • Solution Preparation: Prepare solutions in a chemical fume hood. Add the solid to the solvent slowly to avoid splashing.

  • Spills: In the event of a small spill, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal.[1] For larger spills, evacuate the area and follow your institution's emergency procedures.

Disposal

All waste contaminated with this compound, including empty containers, used gloves, and absorbent materials from spills, should be disposed of as hazardous chemical waste in accordance with local, state, and federal regulations.[11] Do not dispose of this chemical down the drain.

Conclusion: A Culture of Safety

The responsible use of this compound in research and development necessitates a proactive and informed approach to safety. By understanding the potential hazards and diligently applying the personal protective equipment and handling protocols outlined in this guide, researchers can confidently and safely advance their scientific endeavors. Remember that this guidance is a starting point; always consult your institution's Chemical Hygiene Plan and safety professionals for specific requirements in your laboratory.

References

  • Apollo Scientific. (2023, July 6).
  • AK Scientific, Inc. Safety Data Sheet: Tert-Butyl 3-(((tert-butyldimethylsilyl)oxy)methyl)
  • Tokyo Chemical Industry. (2025, February 4).
  • Fisher Scientific. (2010, November 8).
  • MSDS of tert-butyl (3S)
  • PubChem. tert-Butyl 3,3-dimethyl-4-oxopiperidine-1-carboxylate. [Link]

  • PubChem. 1-tert-Butyl 3-methyl 4-oxopiperidine-1,3-dicarboxylate. [Link]

  • PubChem. tert-Butyl 3-methyl-4-oxopiperidine-1-carboxylate. [Link]

  • PubChem. tert-butyl (3E)-3-[(dimethylamino)methylidene]-4-oxopiperidine-1-carboxylate. [Link]

  • Sigma-Aldrich. (2025, May 5).
  • Gloves By Web. Gloves Chemical Resistance Chart. [Link]

  • BlastOne. Butyl Polymer Chemical / Solvent Resistant Glove. [Link]

  • DQE. Personal Protective Equipment - PPE - Chemical Resistant Gloves. [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
tert-Butyl 3,5-dimethyl-4-oxopiperidine-1-carboxylate
Reactant of Route 2
Reactant of Route 2
tert-Butyl 3,5-dimethyl-4-oxopiperidine-1-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.